1-(3-Hydroxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-hydroxyethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWHSKVYUZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415-09-0 | |
| Record name | 3-Hydroxy-alpha-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1-(3-Hydroxyphenyl)ethanol from 3-Hydroxyacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the reduction of 3-hydroxyacetophenone to 1-(3-hydroxyphenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. We will delve into the core chemical principles, compare various methodologies, and provide detailed, field-tested protocols. The emphasis is on understanding the "why" behind the "how," enabling you to make informed decisions in your own laboratory settings.
Strategic Overview: The Reduction of a Ketone
The conversion of 3-hydroxyacetophenone to this compound is a classic example of a ketone reduction, a fundamental transformation in organic chemistry. The core of this reaction is the addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.
The presence of the hydroxyl group on the aromatic ring introduces considerations for chemoselectivity. A suitable reducing agent should selectively target the ketone function without affecting the phenol or the aromatic ring. Fortunately, the carbonyl group is significantly more reactive towards common reducing agents than the other functionalities present in the molecule.
This guide will focus on three primary, industrially relevant methodologies:
-
Hydride Reduction using Sodium Borohydride: A mild, selective, and highly accessible method.
-
Catalytic Transfer Hydrogenation: A safer alternative to traditional hydrogenation, offering high efficiency.
-
Catalytic Hydrogenation: The "classical" approach, powerful but with significant safety and infrastructure considerations.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, making it an excellent choice for the reduction of ketones in the presence of less reactive functional groups like esters or, in our case, a phenol.[1][2] Its ease of handling and high yields make it a go-to method in many research and development labs.
The Underlying Mechanism
The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the carbonyl carbon of the acetophenone.[1] The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which also serves to protonate the intermediate alkoxide.
Caption: Mechanism of NaBH₄ Reduction.
Theoretically, one mole of sodium borohydride can reduce four moles of a ketone.[2] However, in practice, a molar excess of NaBH₄ is used to ensure the complete conversion of the starting material and to account for any reaction with the solvent.[3]
Detailed Experimental Protocol
This protocol is a robust, self-validating system for the reduction of 3-hydroxyacetophenone using sodium borohydride.
Materials:
-
3-Hydroxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or 95% Ethanol (EtOH)[3]
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether[3]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (1.0 eq) in methanol or 95% ethanol (approximately 10 mL per gram of ketone).[4]
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.5-1.0 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20 °C, as the reaction is exothermic.[3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, this compound, will have a lower Rf value than the starting ketone.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the solution.[3] Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).[3]
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Data and Expected Outcome
| Parameter | Value |
| Starting Material | 3-Hydroxyacetophenone |
| Reagent | Sodium Borohydride |
| Solvent | Methanol or Ethanol |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
| Purification | The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel. |
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an increasingly popular method for ketone reduction as it avoids the use of high-pressure hydrogen gas, making it inherently safer for laboratory-scale synthesis.[5] This technique utilizes a hydrogen donor, typically a secondary alcohol like 2-propanol or a formate salt, in the presence of a transition metal catalyst.
Principles and Advantages
The mechanism of transfer hydrogenation is complex and catalyst-dependent, but generally involves the formation of a metal-hydride species from the hydrogen donor, which then transfers the hydride to the ketone.[6] Ruthenium and rhodium complexes are among the most efficient catalysts for this transformation.[6][7]
The reaction is often an equilibrium process.[5][6] For instance, when using 2-propanol as the hydrogen donor, acetone is formed as a byproduct. The removal of this acetone can drive the reaction to completion.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Representative Protocol
Materials:
-
3-Hydroxyacetophenone
-
[RuCl₂(p-cymene)]₂ or similar Ru-based catalyst[7]
-
2-Propanol (isopropanol)
-
Potassium hydroxide (KOH) or sodium isopropoxide
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, add 3-hydroxyacetophenone (1.0 eq), the ruthenium catalyst (e.g., 0.5-1 mol%), and a base such as KOH (5-10 mol%).
-
Solvent/Donor: Add 2-propanol as the solvent and hydrogen donor.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for several hours (4-24 h, depending on catalyst activity).[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter to remove the catalyst if it is heterogeneous.
-
Isolation: Neutralize the base with a dilute acid. Remove the 2-propanol under reduced pressure. The remaining residue can be taken up in a suitable organic solvent and washed with water to remove salts.
-
Purification: Dry the organic layer and concentrate to obtain the product. Further purification can be achieved by column chromatography or recrystallization.
Method 3: Catalytic Hydrogenation
Direct hydrogenation with molecular hydrogen (H₂) is a highly efficient and atom-economical method for ketone reduction. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.[8]
Key Considerations
A variety of catalysts can be employed, including precious metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on a carbon support (e.g., Pd/C), as well as non-precious metal catalysts.[9] The choice of catalyst, solvent, pressure, and temperature are all critical parameters that need to be optimized. While highly effective, the risk of hydrogenating the aromatic ring exists under harsh conditions, although the benzylic carbonyl is much more susceptible to reduction.
| Method | Key Advantages | Key Disadvantages |
| Sodium Borohydride | Mild, selective, easy to handle, high yield. | Generates stoichiometric waste. |
| Transfer Hydrogenation | Avoids high-pressure H₂, safer. | Can be an equilibrium process, may require longer reaction times. |
| Catalytic Hydrogenation | High atom economy, highly efficient. | Requires specialized high-pressure equipment, safety concerns with H₂ gas.[8][10] |
Purification and Analysis
Regardless of the synthetic method employed, the final product, this compound, must be purified and its identity confirmed.
-
Purification: For small-scale preparations, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective. For larger scales, recrystallization from a suitable solvent system or vacuum distillation may be employed, though the latter can be challenging due to the close boiling points of the starting material and product.[3]
-
Analysis: The identity and purity of the product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group and the absence of the starting ketone's carbonyl group.
-
Melting Point: To assess purity.
-
Conclusion
The synthesis of this compound from 3-hydroxyacetophenone is a well-established transformation with several reliable methods at the disposal of the modern chemist. For general laboratory work, the sodium borohydride reduction offers the best combination of simplicity, safety, and efficiency. For processes where avoiding stoichiometric inorganic waste is a priority and high-pressure hydrogenation is not feasible, catalytic transfer hydrogenation presents an excellent, scalable alternative. While powerful, direct catalytic hydrogenation is typically reserved for industrial applications where the necessary infrastructure and safety protocols are in place. The choice of method will ultimately depend on the scale of the reaction, available equipment, and specific project goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
Chiral Synthesis of (R)-1-(3-Hydroxyphenyl)ethanol: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Chiral (R)-1-(3-Hydroxyphenyl)ethanol
(R)-1-(3-Hydroxyphenyl)ethanol is a key chiral building block in the pharmaceutical industry, most notably as a pivotal intermediate in the synthesis of Rivastigmine, a widely used therapeutic agent for the management of Alzheimer's disease. The stereochemistry at the benzylic alcohol position is critical for the final drug's efficacy and safety profile. Consequently, robust, scalable, and highly enantioselective synthetic routes to this compound are of paramount importance. This guide provides an in-depth analysis of the core, field-proven methodologies for producing (R)-1-(3-Hydroxyphenyl)ethanol with high optical purity, focusing on asymmetric reduction techniques that have become the industry standard due to their efficiency and selectivity.
Strategic Approaches to Chirality: A Comparative Overview
The synthesis of a single-enantiomer compound like (R)-1-(3-Hydroxyphenyl)ethanol from its prochiral precursor, 3-hydroxyacetophenone, hinges on the effective introduction of a chiral center. While several strategies exist in the canon of asymmetric synthesis, two methodologies stand out for their practicality and exceptional stereocontrol: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketone Reduction using Ketoreductases (KREDs).
A third major strategy, Chiral Pool Synthesis, which utilizes naturally occurring chiral molecules as starting materials, is generally less direct and less efficient for a structurally simple target like this and is therefore not the preferred industrial approach.[[“]][2] The focus of this guide will be on the highly efficient asymmetric reduction pathways.
Caption: Overview of primary synthetic routes to the target molecule.
Part 1: Asymmetric Transfer Hydrogenation (ATH) with Ruthenium Catalysis
Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones. The technology, pioneered by Noyori, utilizes well-defined chiral Ruthenium(II) complexes that act as bifunctional catalysts, facilitating a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl substrate.[3][4]
The Causality of Enantioselection: The Noyori-Ikariya Mechanism
The remarkable enantioselectivity of catalysts like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes stems from a highly organized, outer-sphere mechanism.[5] The key steps are:
-
Catalyst Activation: The pre-catalyst, often a Ru-chloride complex, reacts with a hydrogen donor (e.g., formic acid or isopropanol) in the presence of a base to form the active 18-electron Ruthenium-hydride species.
-
Transition State Assembly: The ketone substrate does not coordinate directly to the metal center. Instead, it forms a six-membered pericyclic transition state with the Ru-H and N-H bonds of the catalyst.
-
Stereocontrolled Hydride/Proton Transfer: The chirality of the diamine ligand and the steric influence of the η6-arene ligand create a highly constrained chiral environment.[6] This forces the ketone to approach the active site from a specific face to minimize steric hindrance, leading to the preferential formation of one enantiomer of the alcohol. The transfer of the hydride from Ruthenium and the proton from the amine ligand occurs in a concerted fashion.
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Simplified Noyori-Ikariya catalytic cycle for ATH.
Field-Proven Protocol: ATH of 3-Hydroxyacetophenone
This protocol is a representative procedure for the synthesis of (R)-1-(3-Hydroxyphenyl)ethanol using a well-established Ru(II)/TsDPEN catalyst system.
Materials:
-
3-Hydroxyacetophenone (Substrate)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (Catalyst)
-
Formic Acid (HCOOH) (Hydrogen Source)
-
Triethylamine (NEt3) (Base)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst & Reagent Preparation:
-
Under an inert atmosphere, prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine. This is highly exothermic and should be done with cooling.
-
In a dry Schlenk flask, charge the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.5 mol%).
-
-
Reaction Setup:
-
Add the 3-hydroxyacetophenone substrate to the flask.
-
Add the anhydrous, degassed solvent to dissolve the reactants.
-
-
Initiation and Monitoring:
-
Add the freshly prepared HCOOH/NEt3 mixture to the reaction flask.
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC) until substrate consumption is complete.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the final (R)-1-(3-Hydroxyphenyl)ethanol.
-
Self-Validation: The progress and stereochemical outcome of the reaction must be validated. The conversion can be tracked via HPLC or GC by monitoring the disappearance of the ketone peak. The enantiomeric excess (e.e.) of the product alcohol must be determined using a chiral stationary phase HPLC or GC column.
Part 2: Biocatalytic Asymmetric Reduction
Biocatalysis offers a highly selective, environmentally benign, and increasingly cost-effective alternative to traditional chemical catalysis.[7] The use of ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), for the reduction of ketones operates with near-perfect enantioselectivity under mild aqueous conditions.
The Causality of Enantioselection: The Enzyme Active Site
The exquisite selectivity of KREDs is dictated by the three-dimensional structure of the enzyme's active site.
-
Substrate Binding: The prochiral ketone, 3-hydroxyacetophenone, binds within a precisely shaped pocket of the active site. This binding is governed by a network of non-covalent interactions (hydrophobic, hydrogen bonding, etc.) between the substrate and the amino acid residues of the enzyme.
-
Stereospecific Hydride Delivery: The enzyme positions the ketone's carbonyl group at a fixed distance and orientation relative to a nicotinamide cofactor (NADH or NADPH). According to Prelog's rule, the hydride from the cofactor is delivered to only one face (re or si) of the carbonyl, leading to the formation of a single alcohol enantiomer.
-
Cofactor Regeneration: The enzymatic reduction consumes the reduced cofactor (NAD(P)H), converting it to its oxidized form (NAD(P)+). For the reaction to be catalytic with respect to the expensive cofactor, a regeneration system is essential. A common and highly effective strategy is to use a second "sacrificial" enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate NAD(P)H from NAD(P)+.[3][8]
Caption: Biocatalytic reduction with GDH-mediated cofactor regeneration.
Field-Proven Protocol: Whole-Cell Bioreduction
This protocol describes a whole-cell bioreduction process using recombinant E. coli co-expressing an (R)-selective KRED and a glucose dehydrogenase (GDH) for cofactor regeneration.
Materials:
-
Recombinant E. coli cells (wet cell paste or lyophilized powder) co-expressing KRED and GDH
-
3-Hydroxyacetophenone (Substrate)
-
D-Glucose (Co-substrate for regeneration)
-
Aqueous Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
NAD(P)+ (Catalytic amount, often sufficient from cell lysate)
-
Organic co-solvent if needed for substrate solubility (e.g., DMSO, Isopropanol)
Step-by-Step Methodology:
-
Biocatalyst Preparation:
-
Prepare a suspension of the E. coli cell paste or powder in the aqueous buffer.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the D-Glucose co-substrate to the cell suspension and stir to dissolve.
-
Dissolve the 3-hydroxyacetophenone substrate. If solubility is low, it can be added as a solution in a minimal amount of a water-miscible organic solvent.
-
-
Initiation and Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.
-
Monitor the reaction progress via HPLC or GC, analyzing for both substrate depletion and product formation.
-
-
Work-up and Purification:
-
Once the reaction reaches completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography if necessary.
-
Self-Validation: As with the chemical method, rigorous analytical control is essential. Chiral HPLC or GC is required to confirm the enantiomeric excess of the product, which is expected to be >99% for a well-optimized enzymatic process.[6]
Data Summary and Method Comparison
The choice between ATH and biocatalysis often depends on factors like substrate scope, process development time, cost of goods, and downstream processing considerations. Both methods are capable of delivering the target molecule with exceptional optical purity.
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction (KRED) |
| Catalyst | Ru(II)-TsDPEN Complex | Ketoreductase (Whole Cell/Isolated) |
| Typical Loading | 0.1 - 1 mol% | 1 - 10% w/w (cell loading) |
| Solvent | Organic (DMF, ACN, iPrOH) | Aqueous Buffer (often with co-solvent) |
| Hydrogen Source | HCOOH/NEt3 or Isopropanol | NAD(P)H (regenerated from Glucose) |
| Temperature | 25 - 80 °C | 25 - 40 °C |
| Pressure | Atmospheric | Atmospheric |
| Typical Yield | >90% | >95% (conversion), isolated yield can vary |
| Enantiomeric Excess | >95% e.e. | >99% e.e.[6] |
| Key Advantage | Broad substrate scope, well-understood | Exceptional selectivity, green process |
| Key Challenge | Catalyst cost, metal removal | Substrate solubility, enzyme stability |
Conclusion
The chiral synthesis of (R)-1-(3-Hydroxyphenyl)ethanol is a well-mastered process in modern pharmaceutical manufacturing. Both Ruthenium-catalyzed asymmetric transfer hydrogenation and whole-cell biocatalytic reduction offer highly efficient, scalable, and enantioselective routes starting from the readily available prochiral ketone. The choice of methodology is a strategic decision based on project-specific economic and technical drivers. Biocatalysis, in particular, represents a mature and powerful platform technology that aligns with the growing demand for greener and more sustainable manufacturing processes, delivering the desired chiral alcohol with virtually perfect stereochemical control.
References
- 1. consensus.app [consensus.app]
- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (S)-1-(3-Hydroxyphenyl)ethanol
Introduction: The Strategic Importance of a Chiral Synthon
In the landscape of modern drug development, the synthesis of enantiomerically pure molecules is not merely an academic exercise but a critical necessity for ensuring therapeutic efficacy and safety. (S)-1-(3-Hydroxyphenyl)ethanol stands out as a high-value chiral building block, or synthon. Its primary significance lies in its role as a key intermediate in the synthesis of several pharmaceuticals, most notably Rivastigmine, a cornerstone therapy for Alzheimer's disease.[1] The precise three-dimensional arrangement of atoms in the (S)-enantiomer is crucial for its biological activity, making its efficient and selective synthesis a topic of intense focus for process chemists and medicinal chemists alike.
This guide provides an in-depth technical exploration of the core methodologies for achieving high enantiopurity in the synthesis of (S)-1-(3-Hydroxyphenyl)ethanol. We will move beyond simple procedural descriptions to dissect the underlying principles, the rationale behind experimental choices, and the self-validating systems required for robust and scalable production. The primary synthetic routes from the prochiral ketone, 3-hydroxyacetophenone, will be examined: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.
Part 1: Asymmetric Transfer Hydrogenation (ATH) - A Symphony of Ligand and Metal
Asymmetric transfer hydrogenation represents a powerful and atom-economical method for the reduction of prochiral ketones.[2] Unlike direct asymmetric hydrogenation which uses high-pressure molecular hydrogen, ATH employs a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to deliver hydrogen under the direction of a chiral catalyst.[3]
The Noyori-Ikariya Catalytic System: A Paradigm of Control
The breakthrough work by Noyori and Ikariya introduced a class of Ruthenium(II) catalysts that have become the gold standard for this transformation.[4] These catalysts, typically featuring an η⁶-arene ligand and a chiral N-tosylated diamine ligand like (S,S)-TsDPEN, operate through a sophisticated metal-ligand bifunctional mechanism.[3][4][5]
Causality Behind the Catalyst's Components:
-
Ru(II) Center: The metallic core that orchestrates the hydrogen transfer.
-
η⁶-Arene Ligand (e.g., p-cymene): This bulky group acts as a stereochemical gatekeeper, influencing the substrate's approach to the catalytic center through steric and electronic (CH/π) interactions.[4] The reactivity of the catalyst can be tuned by modifying this arene, with activity generally following the order: benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[4]
-
Chiral Diamine Ligand (e.g., (S,S)-TsDPEN): This is the heart of the catalyst's chirality. The specific conformation of the 1,2-diphenylethylenediamine backbone creates a rigid chiral environment.
-
N-H Group on the Ligand: This is not a passive component. In the active catalytic species, this proton is acidic and participates directly in the hydrogen transfer via a six-membered pericyclic transition state, stabilizing the carbonyl oxygen of the substrate.[2] This "bifunctional" nature, where both the metal hydride and the ligand's N-H participate, is key to the high efficiency and selectivity.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Hydroxyphenyl)ethanol (CAS: 2415-09-0): A Key Chiral Building Block in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 1-(3-hydroxyphenyl)ethanol, a pivotal chiral intermediate in the synthesis of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines robust synthetic and analytical methodologies, explores its significant applications, and provides essential safety and handling information. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower effective and informed application in research and development.
Core Molecular Profile
This compound, identified by the CAS number 2415-09-0, is an aromatic alcohol that serves as a critical chiral building block in organic synthesis.[1] Its structure features a hydroxyl-substituted phenyl ring and a chiral secondary alcohol, making it a valuable precursor for enantiomerically pure pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, purification, and formulation.
| Property | Value | Source |
| CAS Number | 2415-09-0 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(1-Hydroxyethyl)phenol, m-Hydroxy-alpha-methylbenzyl alcohol | [2] |
| Appearance | Inquire with supplier | |
| Boiling Point | 332.9°C at 760 mmHg (Predicted) | [3] |
| Density | 1.168 g/cm³ (Predicted) | [4] |
| Flash Point | 144.5°C (Predicted) | [4] |
Synthesis of this compound: A Focus on Asymmetric Methods
The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceuticals. The most prevalent and efficient method is the asymmetric reduction of its prochiral ketone precursor, 3-hydroxyacetophenone.[5] Both biocatalytic and chemocatalytic approaches have proven effective.
Biocatalytic Asymmetric Reduction: A Green and Highly Selective Approach
The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly selective and environmentally benign route to chiral alcohols.[6][7] These enzymes, often from microorganisms such as Rhodococcus sp. or utilized in whole-cell systems like carrot root, can produce the desired enantiomer with high conversion and excellent enantiomeric excess (ee).[5][8]
The choice of a biocatalytic system is driven by its exceptional stereoselectivity, often exceeding 99% ee, and its operation under mild reaction conditions (ambient temperature and pressure, aqueous media).[6] This minimizes the formation of byproducts and simplifies downstream processing. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the hydride transfer to the carbonyl group of 3-hydroxyacetophenone.
This protocol is a generalized representation of a whole-cell biocatalytic reduction.
Materials:
-
3-Hydroxyacetophenone
-
Whole cells containing a suitable ketoreductase (e.g., recombinant E. coli expressing a KRED, or a natural source like Daucus carota)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A co-factor regeneration system (e.g., glucose and glucose dehydrogenase if using an isolated enzyme, or endogenous systems in whole cells)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, prepare a suspension of the whole cells in the phosphate buffer.
-
Add 3-hydroxyacetophenone to the cell suspension. The substrate concentration should be optimized to avoid substrate inhibition.
-
If required, add the components of the co-factor regeneration system.
-
Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC.
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging to remove the cells.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9] Further purification can be achieved by recrystallization.[10]
Caption: Biocatalytic reduction of 3-hydroxyacetophenone.
Comprehensive Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.[11][12] The expected chemical shifts for this compound are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (around 4.8 ppm), the methyl protons (a doublet around 1.4 ppm), and the phenolic and alcoholic hydroxyl protons (broad singlets with variable chemical shifts).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbon bearing the secondary alcohol (around 70 ppm), and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. A C-O stretching band would be observed around 1050-1250 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound and for separating its enantiomers.[13][14] A typical reversed-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol. For chiral separations, a chiral stationary phase is employed.
Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization of the hydroxyl groups to increase volatility.
Applications in Drug Development: A Gateway to Adrenergic Agonists
The primary application of enantiomerically pure this compound is as a key intermediate in the synthesis of phenylephrine.[15]
Synthesis of Phenylephrine
(R)-1-(3-Hydroxyphenyl)ethanol is a precursor to (R)-phenylephrine, a selective α₁-adrenergic receptor agonist.[15][16] The synthesis involves the conversion of the secondary alcohol to an amino alcohol.
Caption: Synthetic route from this compound to phenylephrine.
Mechanism of Action of Phenylephrine
Phenylephrine acts as a potent and selective agonist of α₁-adrenergic receptors located on the smooth muscle of blood vessels.[17][18] This interaction initiates a signaling cascade that leads to vasoconstriction.[19]
Caption: Signaling pathway of phenylephrine's vasoconstrictive effect.
This vasoconstrictive effect is harnessed for various therapeutic applications, including:
-
Nasal Decongestant: Reduces swelling of nasal blood vessels.[18]
-
Mydriatic Agent: Dilates the pupils for ophthalmic examinations.[16]
-
Vasopressor: Increases blood pressure in cases of hypotension.[18]
Metabolism and Toxicological Profile
The metabolic fate of this compound is anticipated to follow pathways common to other phenylethanolamines.[20] This would likely involve conjugation of the phenolic hydroxyl group (glucuronidation or sulfation) and oxidation of the ethanol side chain.
Toxicological data for this compound is not extensively documented in publicly available literature. However, based on the known pharmacology of its derivatives and related compounds, it is expected to have cardiovascular effects if absorbed systemically in significant amounts.[20] Standard safety precautions for handling laboratory chemicals should be observed.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone chiral building block in modern pharmaceutical synthesis, most notably in the production of the widely used α₁-adrenergic agonist, phenylephrine. The advent of highly selective biocatalytic methods for its synthesis has paved the way for more efficient and sustainable manufacturing processes. A thorough understanding of its chemical properties, analytical characterization, and synthetic applications is crucial for its effective utilization in drug discovery and development. This guide has provided a comprehensive technical framework to support researchers and scientists in leveraging the full potential of this important molecule.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 3-hydroxyphenethyl alcohol, 13398-94-2 [thegoodscentscompany.com]
- 3. 3-HYDROXYPHENETHYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. scispace.com [scispace.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ejgm.co.uk [ejgm.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 18. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 20. Phenylethanolamine - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Activities of 1-(3-Hydroxyphenyl)ethanol: A Technical Guide for Researchers
An In-Depth Exploration of Potential Mechanisms of Action Based on Structural Analogs and Phenolic Compound Chemistry
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(3-Hydroxyphenyl)ethanol. Due to the limited direct research on this specific molecule, this document synthesizes information from its structural isomers, tyrosol and hydroxytyrosol, and the broader class of phenolic compounds to infer its likely biological activities. The primary focus is on its potential as an antioxidant and anti-inflammatory agent, detailing the underlying molecular pathways and cellular targets. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenolic compounds.
Introduction: The Enigma of this compound
This compound is a phenolic compound with a chemical structure that suggests a range of biological activities. While its direct pharmacological profile remains largely uncharacterized in the scientific literature, its similarity to well-studied phenylethanoids, such as tyrosol and hydroxytyrosol found in olive oil, provides a strong basis for predicting its mechanism of action.[1][2] These related compounds are known for their potent antioxidant and anti-inflammatory properties, which contribute to the health benefits associated with the Mediterranean diet.[1][3] This guide will, therefore, extrapolate from the known bioactivities of these analogs to construct a scientifically grounded, albeit predictive, framework for the molecular actions of this compound.
It is crucial for the reader to note that the mechanisms detailed herein are largely inferred and require direct experimental validation for this compound.
Postulated Mechanism of Action: A Dual Role in Cellular Protection
Based on the extensive research on related phenolic compounds, the mechanism of action for this compound is likely multifaceted, primarily revolving around two core principles: antioxidant activity and modulation of inflammatory signaling pathways.
Antioxidant Properties: A Frontline Defense Against Oxidative Stress
Phenolic compounds are renowned for their ability to counteract oxidative stress, a key contributor to numerous chronic diseases.[4][5][6] The primary antioxidant mechanisms of phenols involve the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.[5][7]
Key Antioxidant Mechanisms:
-
Free Radical Scavenging: Phenolic compounds can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through two main chemical reactions:
The presence of the hydroxyl group on the aromatic ring of this compound is the key structural feature enabling these antioxidant activities.
Caption: Postulated Hydrogen Atom Transfer (HAT) mechanism for this compound.
-
Chelation of Metal Ions: Although perhaps a secondary mechanism for simple phenols, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the formation of ROS.[7]
Anti-inflammatory Activity: Modulating Key Signaling Cascades
Chronic inflammation is a hallmark of many diseases. Phenolic compounds, including tyrosol and hydroxytyrosol, have demonstrated significant anti-inflammatory effects.[8][9][10] It is plausible that this compound shares these properties by targeting key inflammatory pathways.
Core Anti-inflammatory Pathways:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][11] Phenolic compounds have been shown to inhibit the activation of NF-κB.[12] This is often achieved by preventing the degradation of its inhibitor, IκBα.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
-
Modulation of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also central to the inflammatory response. Some phenolic compounds can modulate these pathways, leading to a downstream reduction in the production of inflammatory mediators.[11]
-
Inhibition of Pro-inflammatory Enzymes:
-
Cyclooxygenases (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. A molecular docking study has suggested that tyrosol can bind to COX-2, indicating a potential inhibitory effect.[13]
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation and cellular damage. Phenolic compounds can suppress the expression of iNOS.[14]
-
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action for this compound, a series of in vitro experiments are necessary.
Assessment of Antioxidant Activity
Table 1: In Vitro Antioxidant Assays
| Assay | Principle | Endpoint |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |
| ABTS Radical Cation Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-TPZ complex, measured at 593 nm. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the compound to prevent the oxidation of a fluorescent probe within cultured cells. | Reduction in fluorescence intensity. |
Step-by-Step Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Evaluation of Anti-inflammatory Effects
Experimental Workflow: Investigating Anti-inflammatory Activity in Macrophages
Caption: A typical experimental workflow to assess the anti-inflammatory effects of this compound.
Step-by-Step Protocol: Measurement of Nitric Oxide Production
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable product of NO).
-
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to well-characterized phenolic compounds like tyrosol and hydroxytyrosol strongly suggests that its primary mechanism of action involves potent antioxidant and anti-inflammatory activities. The proposed mechanisms include direct free radical scavenging and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Future research should focus on validating these putative mechanisms through rigorous in vitro and in vivo studies. Investigating its effects on specific cellular targets and its potential therapeutic efficacy in models of diseases driven by oxidative stress and inflammation will be crucial in determining the pharmacological value of this compound.
References
- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is Hydroxytyrosol used for? [synapse.patsnap.com]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosol and hydroxytyrosol, two main components of olive oil, protect N2a cells against amyloid-β-induced toxicity. Involvement of the NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological Activity of 1-(3-Hydroxyphenyl)ethanol Isomers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology, where enantiomers of a chiral drug can exhibit significantly different biological activities. This guide focuses on the prospective biological activities of the (R)- and (S)-enantiomers of 1-(3-hydroxyphenyl)ethanol, a phenolic compound with structural similarities to known bioactive molecules. While specific comparative studies on these isomers are not yet prevalent in public literature, this document serves as a comprehensive technical guide and a proposed research framework for their synthesis, separation, and biological evaluation. We will delve into the rationale behind experimental design, provide detailed protocols for assessing antioxidant and anti-inflammatory properties, and explore the potential underlying mechanisms of action, particularly focusing on the NF-κB signaling pathway. This guide is intended to equip researchers with the necessary knowledge and methodologies to unlock the therapeutic potential of these distinct chiral molecules.
Introduction: The Significance of Chirality in Phenolic Compounds
Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant and anti-inflammatory effects. This compound, a secondary alcohol, possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a well-documented phenomenon that the three-dimensional arrangement of atoms in a chiral molecule can drastically alter its interaction with biological targets, which are themselves chiral[1]. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects[1].
Therefore, a thorough investigation into the individual biological activities of the (R)- and (S)-isomers of this compound is not merely an academic exercise but a crucial step in assessing its potential as a therapeutic agent. This guide will outline a strategic approach to elucidating the distinct pharmacological profiles of these enantiomers.
Synthesis and Chiral Separation of this compound Isomers
The first critical step in evaluating the biological activity of the enantiomers is to obtain them in high enantiomeric purity. This can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis
Asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone, is a direct and elegant approach to obtaining the desired enantiomer.
-
Methodology: Catalytic asymmetric hydrogenation using a chiral transition metal complex is a powerful tool for this transformation[2]. For instance, a Ruthenium-BINAP catalyst system can be employed. The choice of the (R)- or (S)-BINAP ligand will dictate the stereochemistry of the resulting alcohol[2].
Resolution of Racemic this compound
Alternatively, a racemic mixture of this compound can be synthesized and subsequently separated into its constituent enantiomers. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for this purpose.
-
Principle: This technique utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially acylate one enantiomer, leaving the other unreacted[3][4]. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be easily separated.
-
Recommended Enzyme: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of secondary alcohols[3][5].
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-(3-Hydroxyphenyl)ethanol
-
Reaction Setup: In a sealed glass vessel, dissolve racemic this compound (100 mM) in a suitable organic solvent such as n-hexane.
-
Acyl Donor: Add an acyl donor, for example, vinyl acetate, in a molar excess (e.g., 4 equivalents)[3].
-
Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 20 mg/mL)[3].
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-55°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC)[3].
-
Termination and Separation: Once approximately 50% conversion is reached, terminate the reaction by filtering off the enzyme. The filtrate, containing one enantiomer as an acetate and the other as an alcohol, can be separated by column chromatography.
-
Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the pure alcohol enantiomer.
Chiral HPLC for Analysis and Separation
Chiral HPLC is indispensable for both analytical monitoring of the resolution process and for the preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including alcohols[6][7].
-
Column Selection: A column such as a Chiralcel® OB or a CHIRAL ART Amylose/Cellulose column would be a suitable starting point for method development[3][6].
-
Mobile Phase: A mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol or ethanol is typically used for normal-phase chiral separations[6].
Comparative Evaluation of Antioxidant Activity
Phenolic compounds are known to exert antioxidant effects primarily through their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The stereochemistry of this compound could influence its radical scavenging ability.
In Vitro Antioxidant Assays
A panel of in vitro assays should be employed to obtain a comprehensive antioxidant profile.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common, rapid, and reliable method to screen for radical scavenging activity[8][9]. The reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the (R)- and (S)-isomers of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is complementary to the DPPH assay and measures the ability of the test compounds to scavenge the pre-formed ABTS radical cation (ABTS•+).
Data Presentation: Antioxidant Activity
The quantitative data from the antioxidant assays should be summarized in a table for easy comparison.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| (R)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value A | Hypothetical Value C |
| (S)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value B | Hypothetical Value D |
| Ascorbic Acid (Positive Control) | Reference Value | Reference Value |
Table 1: Hypothetical comparative antioxidant activity of this compound isomers. Actual values to be determined experimentally.
Investigation of Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases. The potential of the this compound isomers to modulate inflammatory responses is of significant therapeutic interest.
Cell-Based Anti-inflammatory Assays
Macrophage cell lines, such as RAW 264.7 or THP-1, are excellent models for studying inflammation in vitro. These cells, when stimulated with lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators.
-
Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Pro-inflammatory Cytokine Production: The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).
Experimental Protocol: Anti-inflammatory Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and seed them in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the (R)- and (S)-isomers of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Griess Assay for NO: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
ELISA for Cytokines: Perform ELISAs for TNF-α and IL-6 on the supernatant according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Data Presentation: Anti-inflammatory Activity
| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |
| (R)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value E | Hypothetical Value G | Hypothetical Value I |
| (S)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value F | Hypothetical Value H | Hypothetical Value J |
| Dexamethasone (Positive Control) | Reference Value | Reference Value | Reference Value |
Table 2: Hypothetical comparative anti-inflammatory activity of this compound isomers. Actual values to be determined experimentally.
Elucidating the Mechanism of Action: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6[10][11][12]. Investigating the effect of the this compound isomers on this pathway can provide crucial insights into their mechanism of action.
Western Blot Analysis
Western blotting can be used to assess the effect of the isomers on key proteins in the NF-κB pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription[10][12].
-
Key Proteins to Analyze:
-
Phosphorylated IκBα (p-IκBα)
-
Total IκBα
-
Phosphorylated p65 (p-p65)
-
Total p65
-
A loading control (e.g., β-actin or GAPDH)
-
A reduction in the LPS-induced phosphorylation of IκBα and p65 by one or both isomers would strongly suggest inhibition of the NF-κB pathway.
Visualization of Signaling Pathways and Workflows
Visual representations are crucial for understanding complex biological processes and experimental designs.
Caption: Proposed inhibitory mechanism of this compound isomers on the NF-κB pathway.
Caption: Experimental workflow for evaluating the biological activity of the isomers.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of the (R)- and (S)-enantiomers of this compound. By following the outlined methodologies for synthesis, chiral separation, and bioactivity assessment, researchers can elucidate the distinct pharmacological profiles of these isomers. The potential for stereoselective antioxidant and anti-inflammatory effects underscores the importance of such investigations. Future work should extend these in vitro findings to in vivo models of oxidative stress and inflammation to validate their therapeutic potential. Furthermore, identifying the specific molecular targets through techniques such as affinity chromatography or computational docking studies will be crucial for a complete understanding of their mechanisms of action. The insights gained from this research will be invaluable for the development of novel, single-enantiomer therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Applications of 1-(3-Hydroxyphenyl)ethanol Derivatives
Introduction: The Versatile Scaffold of 1-(3-Hydroxyphenyl)ethanol
The this compound moiety is a crucial structural motif in organic chemistry and medicinal drug discovery. Its derivatives serve as pivotal building blocks for a wide array of biologically active compounds, fine chemicals, and polymers.[1][2] The presence of a chiral center and a phenolic hydroxyl group provides a versatile platform for structural modifications, enabling the fine-tuning of pharmacological and material properties. This guide offers an in-depth exploration of the primary synthetic routes to this compound derivatives and highlights their significant applications, with a particular focus on the pharmaceutical landscape.
Part 1: Strategic Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be broadly categorized into three key strategies: the Grignard reaction, the reduction of corresponding ketones, and asymmetric synthesis for enantiomerically pure compounds.
The Grignard Reaction: A Classic Approach to Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[3] In the context of this compound synthesis, this typically involves the reaction of a methylmagnesium halide with 3-hydroxybenzaldehyde.
Mechanism and Rationale: The Grignard reagent, being a potent nucleophile and a strong base, readily attacks the electrophilic carbonyl carbon of the aldehyde.[4] The reaction must be conducted under strictly anhydrous conditions, as any protic solvent, including atmospheric moisture, will protonate and thereby quench the Grignard reagent.[5] Ethereal solvents like diethyl ether or tetrahydrofuran are commonly employed as they are aprotic and can solvate the magnesium center of the Grignard reagent, maintaining its reactivity.[4]
Experimental Workflow: Grignard Synthesis
Caption: Workflow for Grignard Synthesis of this compound.
Detailed Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is exothermic and should be controlled to maintain a gentle reflux.[6]
-
Reaction with Aldehyde: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3-hydroxybenzaldehyde in anhydrous diethyl ether dropwise with constant stirring.
-
Work-up: After the addition is complete, quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 3M HCl).[6] This protonates the intermediate alkoxide to yield the desired alcohol and dissolves any unreacted magnesium.
-
Purification: The product is then extracted from the aqueous layer using an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography or distillation.
Catalytic Reduction of 3-Hydroxyacetophenone: A Route to High Purity
The reduction of the carbonyl group in 3-hydroxyacetophenone is a widely used and efficient method for synthesizing this compound. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.
-
Catalyst Selection: Bimetallic catalysts, such as iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (FeRu@SILP), have shown high activity and selectivity for the hydrodeoxygenation of hydroxyacetophenone derivatives.[2][7] These catalysts are advantageous as they often operate under milder conditions and can be recycled.
-
Mechanism: The reaction proceeds via the adsorption of the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.
Chemical Reduction: The use of hydride-donating reagents is a common alternative.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is effective for reducing ketones to secondary alcohols in protic solvents like ethanol or methanol. Its selectivity for carbonyls over other functional groups like esters or carboxylic acids makes it a preferred choice in many synthetic schemes.
Experimental Workflow: Catalytic Reduction
Caption: Workflow for Catalytic Reduction of 3-Hydroxyacetophenone.
Detailed Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a high-pressure autoclave, combine 3-hydroxyacetophenone, the FeRu@SILP catalyst, and a suitable solvent like dioxane.[2]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Heat the mixture to the reaction temperature (e.g., 175 °C) and stir for a specified time (e.g., 16 hours).[2]
-
Work-up: After cooling, carefully vent the autoclave. Filter the reaction mixture to recover the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Asymmetric Synthesis: Accessing Enantiomerically Pure Derivatives
For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis methods are employed to achieve this.
Biocatalytic Reduction: The use of enzymes, often within whole microbial cells, offers a highly selective and environmentally friendly approach to producing chiral alcohols.
-
Enzyme System: Recombinant E. coli cells expressing a carbonyl reductase can be used for the asymmetric reduction of prochiral ketones. For instance, a recombinant E. coli expressing a specific carbonyl reductase has been successfully used for the reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9%).[8]
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature (e.g., pH 7.0, 30 °C).[8] The use of surfactants like Tween-20 can enhance substrate solubility and improve reaction yields.[8]
Chiral Catalysts: Metal complexes with chiral ligands can also catalyze the enantioselective reduction of ketones.
Data Summary: Comparison of Synthetic Methods
| Method | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Grignard Reaction | Methylmagnesium halide, 3-hydroxybenzaldehyde | Good to Excellent | Racemic | Versatile, strong C-C bond formation[3] | Requires strictly anhydrous conditions, not stereoselective |
| Catalytic Hydrogenation | 3-Hydroxyacetophenone, H₂, FeRu@SILP | Excellent (>99%)[2] | Racemic | High yield, catalyst recyclability[2][7] | Requires high pressure and temperature equipment |
| Chemical Reduction | 3-Hydroxyacetophenone, NaBH₄ | Good to Excellent | Racemic | Mild conditions, high selectivity for carbonyls | Stoichiometric use of reagent |
| Biocatalytic Reduction | 3-Hydroxyacetophenone derivative, Carbonyl reductase (whole cells) | Good to Excellent (>90%)[8] | Excellent (>99% ee)[8] | High enantioselectivity, environmentally friendly | Requires specific enzyme/microorganism, optimization of biological conditions |
Part 2: Applications in Drug Development and Beyond
The structural features of this compound derivatives make them valuable precursors in the synthesis of a wide range of pharmaceuticals and other functional molecules.
Pharmacological Significance
-
Adrenergic Receptor Modulators: The phenylethanolamine scaffold is a classic pharmacophore for interacting with adrenergic receptors. Derivatives of this compound are used in the synthesis of compounds that act as agonists or antagonists at these receptors, with applications as bronchodilators, vasoconstrictors, and cardiac stimulants.[9] For example, (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol is a known derivative with potential pharmacological activity.[10]
-
Neuroprotective Agents: Chiral derivatives, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, are key building blocks for neuroprotective compounds.[8] This highlights the importance of asymmetric synthesis in producing therapeutically relevant molecules.
-
Enzyme Inhibitors: The phenolic hydroxyl group can participate in hydrogen bonding interactions within the active sites of enzymes. For instance, 2-(3-hydroxyphenyl)ethyl alcohol has been shown to inhibit tyrosinase activity.
-
Anticancer Agents: The core structure can be incorporated into more complex molecules with cytotoxic activity. For example, derivatives of (E)-1-phenylbut-1-en-3-one, which can be synthesized from related precursors, have shown inhibitory properties against human leukemia cell lines.[11]
-
Alzheimer's Disease Research: Phenolic compounds found in olive oil, which include structures related to this compound, are being investigated as multi-targeting agents against Alzheimer's disease.[12]
Logical Pathway: From Synthesis to Biological Activity
Caption: From Synthesis to Application of this compound Derivatives.
Other Industrial Applications
Beyond pharmaceuticals, these derivatives are valuable in the synthesis of:
-
Fine Chemicals: They serve as starting materials for fragrances, flavors, and other specialty chemicals.
-
Polymers: The phenolic group allows for their incorporation into polymer backbones, such as polyesters and polycarbonates, to impart specific properties like thermal stability or flame retardancy.[1][2]
Conclusion and Future Outlook
The this compound framework remains a highly relevant and versatile scaffold in modern organic synthesis. While traditional methods like the Grignard reaction and catalytic reduction are robust and widely used, the future of synthesizing these derivatives, particularly for pharmaceutical applications, lies in the continued development of efficient and highly selective asymmetric methods. The increasing demand for enantiomerically pure drugs will drive innovation in biocatalysis and chiral catalysis. Furthermore, the exploration of novel derivatives of this compound is expected to yield new therapeutic agents targeting a wide range of diseases, solidifying the importance of this chemical entity in the field of drug discovery and development.
References
- 1. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]
- 2. Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03695A [pubs.rsc.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 10. (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol (Benzylphenylephrine) [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
Spectroscopic Profile of 1-(3-Hydroxyphenyl)ethanol: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(3-Hydroxyphenyl)ethanol (CAS No. 2415-09-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized protocols for data acquisition.
Introduction: The Significance of Spectroscopic Characterization
This compound is a bifunctional molecule featuring both a secondary alcohol and a phenolic hydroxyl group. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount in drug development to ensure the identity, purity, and stability of intermediates and final active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
This guide addresses the current gap in readily available, consolidated spectroscopic data for this compound. By leveraging data from analogous compounds—namely 1-phenylethanol, 3-hydroxybenzyl alcohol, and 1-(3-methoxyphenyl)ethanol—we can construct a highly accurate, predicted spectroscopic profile. This approach not only provides a valuable reference for scientists working with this molecule but also illustrates the power of structure-based spectral prediction.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with experimentally obtained data for analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl groups and the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ | ~1.45 | Doublet (d) | 3H | ~6.5 |
| -CH(OH) | ~4.85 | Quartet (q) | 1H | ~6.5 |
| Ar-OH | ~5.0-6.0 | Broad Singlet (br s) | 1H | N/A |
| -CH(OH) | ~2.0-3.0 | Broad Singlet (br s) | 1H | N/A |
| Ar-H (ortho to -CH(OH)) | ~6.85 | Doublet (d) | 1H | ~7.8 |
| Ar-H (para to -CH(OH)) | ~6.75 | Triplet (t) | 1H | ~7.8 |
| Ar-H (ortho to -OH) | ~7.15 | Triplet (t) | 1H | ~7.8 |
| Ar-H (between substituents) | ~6.95 | Singlet (s) | 1H | N/A |
Causality behind Predictions: The methyl protons are predicted as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, is split into a quartet by the three methyl protons. The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The hydroxyl protons are expected to be broad singlets and their chemical shifts can vary significantly with concentration and temperature.
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| -CH(OH) | ~70 |
| Ar-C (ortho to -CH(OH)) | ~114 |
| Ar-C (para to -CH(OH)) | ~118 |
| Ar-C (ortho to -OH) | ~129 |
| Ar-C (ipso, attached to -CH(OH)) | ~147 |
| Ar-C (ipso, attached to -OH) | ~157 |
| Ar-C (between substituents) | ~113 |
Causality behind Predictions: The carbon of the methyl group is expected at a high field (low ppm). The carbon bearing the secondary alcohol group is deshielded by the oxygen and appears around 70 ppm. The aromatic carbons show a range of chemical shifts influenced by the electron-donating effects of the two hydroxyl groups. The carbons directly attached to the oxygen atoms (ipso-carbons) are the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3600-3200 | O-H (Alcohol and Phenol) | Broad, strong absorption due to hydrogen bonding |
| ~3100-3000 | C-H (Aromatic) | Medium to weak, sharp absorptions |
| ~3000-2850 | C-H (Aliphatic) | Medium, sharp absorptions |
| ~1600, ~1475 | C=C (Aromatic) | Medium to strong, sharp absorptions |
| ~1250 | C-O (Phenol) | Strong absorption |
| ~1100 | C-O (Secondary Alcohol) | Strong absorption |
Causality behind Predictions: The most prominent feature will be a very broad and strong O-H stretching band due to the presence of two hydroxyl groups and extensive hydrogen bonding. The spectrum will also show characteristic C-H stretches for both aromatic and aliphatic protons, as well as strong C-O stretching vibrations for the phenolic and alcoholic groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Relative Abundance |
| 138 | [M]⁺ | Moderate |
| 123 | [M - CH₃]⁺ | High |
| 120 | [M - H₂O]⁺ | Moderate |
| 107 | [M - CH₃ - H₂O]⁺ or [HOC₆H₄CH₂]⁺ | High |
| 91 | [C₇H₇]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Causality behind Predictions: The molecular ion peak [M]⁺ is expected at m/z 138. A common fragmentation pathway for secondary alcohols is the alpha-cleavage, leading to the loss of a methyl group to give a stable benzylic cation at m/z 123. Loss of water from the molecular ion would result in a peak at m/z 120. Further fragmentation of the aromatic ring would lead to characteristic peaks at m/z 91 and 77.
Experimental Protocols and Workflows
The following sections describe standard methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal at 0.00 ppm.
IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS) Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with electrons (EI) or use a high voltage to create charged droplets (ESI) to generate ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound, a compound of significant interest in medicinal chemistry. By synthesizing information from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the absence of readily available experimental data. The detailed interpretations and standardized protocols herein are intended to facilitate the efficient and accurate characterization of this important synthetic intermediate.
A Technical Guide to the Pharmacological Investigation of 1-(3-Hydroxyphenyl)ethanol
Abstract
This document provides a comprehensive technical framework for the systematic evaluation of the potential pharmacological effects of 1-(3-Hydroxyphenyl)ethanol (CAS: 2415-09-0). While its isomer, 2-(4-hydroxyphenyl)ethanol (Tyrosol), is reasonably well-characterized, this compound remains a largely unexplored molecule. This guide, intended for researchers in pharmacology and drug development, moves beyond a simple literature review to propose a structured, hypothesis-driven research plan. We will detail the necessary steps from initial synthesis and characterization to a tiered in vitro screening cascade and preliminary in vivo validation. The methodologies are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, thereby providing a robust pathway for elucidating the therapeutic potential of this novel compound.
Introduction: The Scientific Premise
This compound is a small phenolic molecule, an isomer of the well-known olive oil constituent, Tyrosol.[1] Phenolic compounds as a class are renowned for a wide spectrum of biological activities, often stemming from their antioxidant and cell signaling-modulating properties. Molecules containing hydroxyphenyl fragments have been noted for their potential anticancer activities, and related structures are being investigated as multi-targeting agents for neurodegenerative diseases like Alzheimer's.[2][3]
However, a critical knowledge gap exists for the meta-substituted isomer, this compound. The shift in the hydroxyl group's position from para (in Tyrosol) to meta can profoundly alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity. These changes are expected to modify its interaction with biological targets, leading to a unique pharmacological profile.
This guide, therefore, outlines a complete, pre-clinical research workflow designed to systematically uncover and validate the pharmacological potential of this compound.
Physicochemical Properties
A foundational understanding of the molecule is paramount before any biological investigation.
| Property | Value | Source |
| CAS Number | 2415-09-0 | J&K Scientific[2] |
| Molecular Formula | C₈H₁₀O₂ | J&K Scientific[2] |
| Molecular Weight | 138.16 g/mol | J&K Scientific[2] |
| IUPAC Name | 3-(1-hydroxyethyl)phenol | J&K Scientific[2] |
| SMILES | CC(C1=CC(=CC=C1)O)O | J&K Scientific[2] |
| Physical State | Solid (predicted) | --- |
| Solubility | Predicted to be soluble in water and organic solvents like ethanol, DMSO | --- |
Proposed Investigational Workflow
A tiered approach is essential to efficiently screen for biological activity while gathering mechanistic data. Our proposed workflow ensures that each stage logically informs the next, from basic characterization to complex biological systems.
Caption: Proposed multi-phase workflow for investigating this compound.
Phase 1: Synthesis and Analytical Characterization
The availability of high-purity material is non-negotiable. While various methods exist for synthesizing related compounds, a common and effective approach for this compound is the reduction of a commercially available precursor.
Protocol: Synthesis via Ketone Reduction
Rationale: The reduction of 3'-Hydroxyacetophenone is a straightforward and high-yielding method to produce the target chiral alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3'-Hydroxyacetophenone (1.0 eq) in anhydrous methanol at 0°C (ice bath).
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~6-7.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to yield pure this compound.
-
Confirmation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>98%).
Phase 2: In Vitro Pharmacological Evaluation
This phase aims to identify biological activity and elucidate potential mechanisms of action using established cell-based and cell-free assays.
Tier 1: Foundational Safety and Activity Screening
Objective: To establish the compound's basic cytotoxicity profile and screen for general antioxidant activity, a common feature of phenolic compounds.[1]
Protocol: Cytotoxicity Assessment via MTT Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3] This provides a reliable measure of the compound's potential to induce cell death or inhibit proliferation, establishing a safe concentration range for subsequent experiments.
-
Cell Seeding: Seed human cell lines (e.g., HeLa for cancer, MRC-5 for non-malignant control) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture media (e.g., from 1 µM to 200 µM). Replace the old media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Mechanistic Elucidation
Should Tier 1 assays indicate low cytotoxicity and potential antioxidant activity, the following assays can probe specific mechanisms.
Hypothesized Pathway: Modulation of Inflammatory Signaling
Rationale: Many phenolic compounds modulate inflammatory pathways. Acute ethanol exposure has been shown to exacerbate LPS-induced neuroinflammation.[4] We hypothesize that this compound may have anti-inflammatory properties by inhibiting key signaling nodes like NF-κB.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Protocol: Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from MTT assay) for 2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 100 ng/mL) for 12-24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant. Measure nitrite (a stable product of nitric oxide) concentration using the Griess Reagent system. A decrease in nitrite indicates anti-inflammatory activity.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.
-
Mechanism Validation (Optional): Perform Western blotting on cell lysates to measure the phosphorylation of key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) to confirm the hypothesized mechanism.
Phase 3: In Vivo Validation
Positive and mechanistically interesting in vitro results warrant preliminary validation in a living system.
Protocol: Acute Oral Toxicity (OECD 423 Guideline Adaptation)
Rationale: Before any efficacy study, a basic understanding of the compound's in vivo safety is mandatory. The OECD 423 guideline (Acute Toxic Class Method) allows for the estimation of acute toxicity with a minimal number of animals.
-
Animal Model: Use female Swiss albino mice (8-12 weeks old).
-
Dosing: Administer this compound via oral gavage at sequential dose levels (e.g., starting at 300 mg/kg). The progression to higher or lower doses depends on the outcomes (mortality or morbidity) at each step.
-
Observation: Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Endpoint: Record mortality and clinical signs. This will determine the LD₅₀ cut-off and inform the selection of safe doses for efficacy studies.
Protocol: Efficacy in a Murine Model of Acute Inflammation
Rationale: To validate the in vitro anti-inflammatory findings, an LPS-induced systemic inflammation model is appropriate. It is a well-established and reproducible model for studying acute inflammatory responses.[4]
-
Animal Groups: Use male C57BL/6 mice. Group animals as follows (n=8-10/group):
-
Vehicle Control (Saline)
-
LPS only (1 mg/kg, i.p.)
-
LPS + this compound (Dose 1, e.g., 10 mg/kg, p.o.)
-
LPS + this compound (Dose 2, e.g., 30 mg/kg, p.o.)
-
LPS + Dexamethasone (Positive Control)
-
-
Procedure: Administer the test compound or vehicle orally 1 hour before the intraperitoneal (i.p.) injection of LPS.
-
Sample Collection: At 4-6 hours post-LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., brain, liver).
-
Analysis:
-
Measure plasma levels of TNF-α and IL-6 using ELISA to assess the systemic inflammatory response.
-
Perform immunohistochemistry on brain tissue for markers of microglial activation (e.g., Iba-1) to assess neuroinflammation.
-
Conclusion and Future Directions
The framework presented here provides a comprehensive, step-by-step guide for the initial pharmacological investigation of this compound. By progressing logically from chemical synthesis and characterization through tiered in vitro screening and targeted in vivo validation, researchers can efficiently determine if this novel molecule possesses therapeutic potential. Positive results, particularly in the in vivo efficacy model, would justify further studies, including multi-dose toxicity, pharmacokinetic profiling, and exploration in more complex disease models, ultimately paving the way for potential lead optimization and clinical development.
References
Methodological & Application
"analytical methods for 1-(3-Hydroxyphenyl)ethanol determination"
An Application Guide to the Quantitative Analysis of 1-(3-Hydroxyphenyl)ethanol
Abstract: This technical guide provides detailed methodologies and protocols for the quantitative determination of this compound, a key chemical intermediate and potential biomarker. Recognizing the diverse matrices in which this analyte may be present, from pharmaceutical formulations to biological samples, this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and adaptable, with a strong emphasis on the principles of method validation to ensure data integrity. This note serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this compound.
Introduction and Analytical Strategy
This compound is a phenolic alcohol with growing interest in pharmaceutical synthesis and metabolic studies. Its accurate quantification is critical for process optimization, quality control, and toxicological assessment. The presence of two polar functional groups—a phenolic hydroxyl and a secondary alcohol—on an aromatic ring dictates the optimal analytical strategies.
The choice of analytical method is fundamentally driven by the sample matrix, required sensitivity, and available instrumentation. While spectroscopic methods can offer rapid total phenolic content estimation, they lack the specificity required for isomer-specific quantification.[1] Therefore, chromatographic techniques are indispensable for resolving this compound from structurally similar compounds and matrix components.
This guide will focus on the two most powerful and widely adopted chromatographic techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC): Ideal for its direct compatibility with polar, non-volatile analytes like this compound. Coupled with a Diode-Array Detector (DAD), it provides both quantification and spectral information for peak purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers exceptional sensitivity and specificity. Due to the low volatility of the analyte, a derivatization step is required to convert it into a thermally stable, volatile compound suitable for GC analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-DAD)
Expertise & Experience: The causality behind selecting RP-HPLC lies in its exceptional ability to separate moderately polar aromatic compounds. The C18 stationary phase provides a nonpolar environment, allowing for differential retention based on the analyte's hydrophobicity. An acidified aqueous-organic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape and reproducible retention times. This approach is a well-established standard for the analysis of various phenolic compounds.[2][3]
Protocol 2.1: HPLC-DAD Analysis of this compound
1. Instrumentation and Consumables:
- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode-Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or phosphoric acid, analytical grade.
- Syringe filters (0.45 µm, PTFE or nylon).
- This compound analytical standard.
2. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution:
- 0-5 min: 10% B
- 5-20 min: 10% to 60% B
- 20-22 min: 60% to 10% B
- 22-27 min: 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.[2]
- Injection Volume: 10 µL.
- DAD Wavelength: Monitoring at 275 nm (for the phenyl group) and 220 nm. A full spectrum (200-400 nm) should be recorded for peak purity analysis.
3. Standard and Sample Preparation:
- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Sample Preparation: Dilute the sample with the initial mobile phase to an expected concentration within the calibration range. For complex matrices, a prior solid-phase extraction (SPE) cleanup is recommended (see Section 4). Filter all solutions through a 0.45 µm syringe filter before injection.
Trustworthiness: This protocol is a self-validating system. The use of a DAD allows for the comparison of UV spectra across the analyte peak, providing confidence in its identity and purity. The calibration curve, constructed with a minimum of five concentration levels, must exhibit a coefficient of determination (R²) greater than 0.99 for the results to be considered trustworthy.[2][4]
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale / Comment |
| Retention Time (t R ) | 12 - 15 min | Dependent on exact column chemistry; requires experimental confirmation. |
| Linearity (R²) | ≥ 0.999 | Standard for quantitative analysis.[3][4] |
| Limit of Detection (LOD) | 0.01 – 0.35 µg/mL | Based on typical values for similar phenolic compounds.[2] |
| Limit of Quantitation (LOQ) | 0.03 – 1.07 µg/mL | Based on typical values for similar phenolic compounds.[2] |
| Recovery | 98% – 102% | Indicates accuracy of the method in a given matrix.[2] |
| Precision (RSD%) | < 5% | Demonstrates method repeatability.[2] |
Visualization: HPLC Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Stability-Indicating HPLC Method for the Purity Analysis of 1-(3-Hydroxyphenyl)ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 1-(3-Hydroxyphenyl)ethanol. The method is designed to separate the active pharmaceutical ingredient (API) from potential impurities and degradation products, ensuring accurate quality assessment. The protocol herein is developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing in research and pharmaceutical development environments.
Introduction and Scientific Rationale
This compound is a phenolic compound of interest in synthetic chemistry and drug development, often serving as a key intermediate or building block. The purity of such compounds is paramount, as impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]
The primary objective of this application note is to describe a method that is not only precise and accurate but also stability-indicating. A stability-indicating method is a validated analytical procedure that can accurately quantify the substance of interest without interference from degradation products, process impurities, or other potential contaminants.[2][3] This is achieved by subjecting the analyte to forced degradation conditions to ensure that any resulting degradants are effectively separated from the main analyte peak.[4]
Causality Behind Experimental Choices:
-
Analyte & Stationary Phase: this compound (MW: 138.16 g/mol ) is a moderately polar molecule due to its hydroxyl groups.[5] A reversed-phase C18 column is selected as the stationary phase. The non-polar C18 chains interact with the phenyl ring of the analyte, while the polar mobile phase allows for controlled elution, providing an excellent mechanism for separating compounds with varying polarities.
-
Mobile Phase & pH Control: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is chosen for its low viscosity and UV transparency. The phenolic hydroxyl group on the analyte has a pKa of approximately 10. To ensure consistent retention and peak shape, the analysis is performed at a pH well below this pKa (e.g., pH 3.0) to keep the analyte in its non-ionized form. This is achieved by adding a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous component of the mobile phase.
-
Detection: The phenyl ring in this compound is a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) or diode array detector (DAD) is preferred as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is critical for assessing peak purity and confirming that the analyte peak is spectrally homogeneous, a key requirement for a stability-indicating method. The detection wavelength is set at 275 nm to maximize sensitivity for the phenolic structure.
-
Gradient Elution: A gradient elution program is employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase (acetonitrile).[1] This approach ensures that highly polar impurities elute early in the run, while the main analyte peak is well-retained and sharp. Furthermore, any less polar, late-eluting impurities can be effectively washed from the column, preventing carryover and ensuring a clean baseline for subsequent injections.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (85%, analytical grade)
-
This compound Reference Standard (purity ≥ 98%)
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (with PDA scan from 200-400 nm) |
Preparation of Solutions
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent for preparing all standard and sample solutions.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final purity assessment.
Caption: Workflow for HPLC Purity Analysis of this compound.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[6][7][8]
System Suitability
Before sample analysis, the chromatographic system's performance is verified. A working standard solution (100 µg/mL) is injected five times. The acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] A sample solution is exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The stressed samples are then analyzed. The method is considered specific if the main peak is well-resolved from all degradation product peaks (resolution > 2.0) and if the peak purity analysis confirms no co-elution.
Linearity
Linearity is assessed by preparing a series of solutions from the reference standard stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration is plotted.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery)
Accuracy is determined by spiking a known amount of the this compound reference standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is calculated.
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day): Six separate sample preparations are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.
Robustness
Method robustness is evaluated by making small, deliberate variations to the chromatographic conditions, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units) The system suitability parameters are checked under each condition to ensure they remain within acceptable limits.
Validation Summary
The results of the validation studies should be compiled into a summary table.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Method is specific and stability-indicating. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.1% | ≤ 2.0% |
| Robustness | System suitability parameters met under all varied conditions. | Method is robust. |
Data Analysis and Calculation
The purity of the this compound sample is calculated using the area normalization method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported by its retention time, relative retention time (RRT) to the main peak, and its area percentage.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. 2415-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. How to Develop Stability Indicating HPLC Methods [rsc.org]
Application Note: Chiral HPLC Method for the Enantioselective Separation of 1-(3-Hydroxyphenyl)ethanol
Abstract
The enantiomers of 1-(3-Hydroxyphenyl)ethanol are significant chiral intermediates in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of pharmacological activity, the ability to separate and quantify these enantiomers is critical for drug development and quality control. This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-1-(3-Hydroxyphenyl)ethanol. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity through a combination of intermolecular interactions. This document provides a detailed protocol, discusses the rationale behind the method development, and outlines the expected results for researchers and scientists in the pharmaceutical industry.
Introduction
Chirality is a fundamental property in pharmaceutical science, as enantiomers of a drug molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs.[1] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and powerful technique for analyzing and purifying enantiomers.[2][3]
Among the various types of CSPs, those based on polysaccharide derivatives, such as amylose and cellulose carbamates, have demonstrated broad applicability and high success rates for resolving a wide array of chiral compounds.[4][5] These CSPs function by creating a complex chiral environment where analytes can engage in multiple simultaneous interactions, including hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[6] The helical structure of the polysaccharide backbone plays a crucial role in forming these selective chiral cavities.[7]
This application note details a direct chiral HPLC method for separating the enantiomers of this compound (Figure 1), a key building block in organic synthesis. The method is designed for reliability, efficiency, and ease of implementation in a standard analytical laboratory.
Experimental Workflow
The overall process for the chiral separation is outlined in the diagram below. It follows a standard analytical workflow from sample preparation and system setup to data acquisition and analysis, ensuring methodological consistency and validity.
Materials and Methods
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chemicals and Reagents
-
Racemic this compound (≥97% purity).
-
n-Hexane (HPLC Grade).
-
Isopropanol (IPA) (HPLC Grade).
-
Ethanol (EtOH) (HPLC Grade).
Chiral Stationary Phase
The selection of the CSP is the most critical parameter in chiral method development. Polysaccharide-based CSPs are highly recommended for their versatility with aromatic alcohols.[8][9] For this application, a column with amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel provides an excellent starting point due to its proven success in resolving compounds with similar structures.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
Chromatographic Conditions
The following parameters were established as a robust starting point for the separation. Normal-phase chromatography is often preferred for polysaccharide CSPs as it promotes the necessary hydrogen bonding and π-π interactions for chiral recognition.[9]
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Analyte Conc. | 1.0 mg/mL (dissolved in mobile phase) |
Detailed Protocol
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol. Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Equilibration: Install the chiral column into the HPLC system. Purge the pump with the prepared mobile phase and then set the flow rate to 1.0 mL/min. Allow the system to equilibrate until a stable baseline is observed (typically 30-60 minutes).
-
Injection and Data Acquisition: Inject 10 µL of the prepared standard solution and start the data acquisition for a run time sufficient to elute both enantiomers (e.g., 20 minutes).
-
Data Analysis: After the run is complete, integrate the peaks corresponding to the two enantiomers. Calculate the retention time (t_R), resolution (R_s), selectivity factor (α), and asymmetry for each peak.
Results and Discussion
Mechanism of Chiral Recognition
The separation of this compound enantiomers on an amylose-based CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The chiral recognition mechanism involves a combination of attractive interactions.[6][10]
-
Hydrogen Bonding: The hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking interactions with the electron-rich dimethylphenyl groups of the chiral selector.
-
Steric Fit: The overall three-dimensional structure of the enantiomer must fit into the chiral grooves or cavities formed by the helical polymer backbone. The difference in how the (R)- and (S)-enantiomers fit leads to a difference in the stability of the diastereomeric complexes, resulting in different retention times.
Expected Chromatogram and Performance
Under the specified conditions, a baseline separation of the two enantiomers is expected. The chromatogram should show two well-resolved, symmetrical peaks. The first eluting peak would correspond to the enantiomer that interacts less strongly with the CSP, while the second peak corresponds to the more strongly retained enantiomer. The elution order must be confirmed by injecting a standard of a single, known enantiomer if available.
Typical Performance Metrics:
-
Retention Times (t_R): Expected between 8 and 15 minutes.
-
Selectivity Factor (α): > 1.2 (A measure of the separation between the two peaks).
-
Resolution (R_s): > 1.5 (Indicates baseline separation).
Method Optimization
While the provided method serves as an excellent starting point, further optimization can be performed to fine-tune the separation:
-
Mobile Phase Composition: Adjusting the percentage of the alcohol modifier (IPA) can significantly impact retention and resolution. Decreasing the IPA percentage will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time.
-
Alcohol Modifier: Switching the alcohol modifier (e.g., from IPA to ethanol) can alter the selectivity (α) of the separation due to different hydrogen bonding characteristics.[11]
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process, potentially improving peak shape and resolution.
Conclusion
This application note describes a reliable and efficient chiral HPLC method for the separation of this compound enantiomers. The use of an amylose-based chiral stationary phase in normal-phase mode provides the necessary selectivity for baseline resolution. The protocol is straightforward and can be readily implemented in quality control or research laboratories. The discussion on the chiral recognition mechanism provides a rational basis for the method and for any future optimization efforts.
References
- 1. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Structural Elucidation of 1-(3-Hydroxyphenyl)ethanol using NMR Spectroscopy
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 1-(3-hydroxyphenyl)ethanol. Moving beyond a simple recitation of steps, this document provides the underlying causality for experimental choices, ensuring a robust and self-validating analytical workflow. We will cover the foundational 1D NMR experiments (¹H and ¹³C), delve into spectral editing with DEPT, and harness the power of 2D correlation spectroscopy (COSY, HSQC, HMBC) to unambiguously assign every proton and carbon atom in the molecule. This guide is designed to equip researchers with both the practical protocols and the theoretical understanding necessary to confidently elucidate the structure of small organic molecules.
Introduction: The Analytical Challenge
This compound is a small organic molecule featuring a chiral center and a substituted aromatic ring. While its gross structure may be inferred from its synthesis, unambiguous confirmation of the connectivity and the specific isomeric form requires a powerful analytical technique. NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2][3] This application note will systematically walk through a suite of NMR experiments to build a complete structural picture of this compound from the ground up.
Molecular Structure of this compound:
References
Application Notes & Protocols: 1-(3-Hydroxyphenyl)ethanol as a Chiral Precursor in Pharmaceutical Synthesis
Introduction
1-(3-Hydroxyphenyl)ethanol is a valuable chiral building block in the landscape of modern pharmaceutical synthesis. Its structure, featuring a secondary alcohol on an ethyl chain attached to a phenolic ring, presents a key strategic scaffold for the construction of various pharmacologically active molecules. Specifically, its application is prominent in the synthesis of sympathomimetic amines of the phenethylamine class, which are crucial for treating conditions ranging from hypotension to nasal congestion.
The stereochemistry of the hydroxyl-bearing carbon is of paramount importance, as the biological activity of the resulting drug molecules is often highly dependent on a specific enantiomer. This guide provides an in-depth exploration of this compound's role as a precursor, focusing on the synthesis of two notable drugs: Phenylephrine and Etilefrine. We will detail field-proven synthetic strategies, including asymmetric synthesis and classical resolution, providing not just the procedural steps but the underlying chemical logic that informs these protocols.
Physicochemical Properties and Safety Data
Before its use in any synthetic protocol, a thorough understanding of the precursor's properties and safety requirements is essential.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 2415-09-0 | [1][2] |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molecular Weight | 138.16 g/mol | [2][3] |
| Appearance | White to light cream solid | [4] |
| Melting Point | 89 - 92 °C | [4] |
| Boiling Point | 168-173 °C / 4 mmHg | [5] |
Handling and Safety:
This compound is classified as a hazardous chemical and requires careful handling. According to safety data sheets, it causes skin and eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
Core Application: Synthesis of (R)-Phenylephrine
(R)-Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant.[7][8] The therapeutic efficacy resides almost exclusively in the (R)-enantiomer, making stereocontrol a critical aspect of its synthesis.[9] The synthetic journey from a prochiral precursor like 3-hydroxyacetophenone to enantiomerically pure (R)-phenylephrine typically involves this compound as a key intermediate, either explicitly or generated in situ. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.
Protocol 1: Asymmetric Synthesis of (R)-Phenylephrine via Biocatalytic Reduction
This modern approach leverages the high stereoselectivity of enzymes to produce the desired enantiomer directly, minimizing waste and complex purification steps. The protocol starts with 3-hydroxyacetophenone, which is first functionalized before the key enzymatic reduction step.[10]
Principle: The core of this protocol is the stereoselective reduction of an α-aminoketone intermediate using an engineered bacterium expressing a carbonyl reductase.[10] This enzymatic step establishes the chiral center with high fidelity. The use of a benzyl protecting group on the amine allows for straightforward introduction of the methylamino functionality and is easily removed in the final step via catalytic hydrogenation.[10][11]
Step-by-Step Methodology:
-
Chlorination of 3-Hydroxyacetophenone:
-
Dissolve 3-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane).
-
Slowly add sulfonyl chloride (SO₂Cl₂) at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction by TLC or HPLC until completion.
-
Work up the reaction by quenching with water, separating the organic layer, and removing the solvent under reduced pressure to yield 2-chloro-1-(3-hydroxyphenyl)ethan-1-one.[10]
-
-
Amination with N-Methylbenzylamine:
-
Dissolve the chlorinated ketone from the previous step in a polar aprotic solvent like acetonitrile.
-
Add N-methylbenzylamine and a non-nucleophilic base (e.g., K₂CO₃) to scavenge the HCl byproduct.
-
Heat the mixture (e.g., to 50-60 °C) and monitor for completion.
-
After completion, filter the inorganic salts and concentrate the filtrate to obtain crude 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.[10]
-
-
Stereoselective Biocatalytic Reduction:
-
Prepare a buffered aqueous solution containing glucose (as a co-factor regeneration source) and the α-aminoketone substrate.
-
Introduce engineered E. coli cells expressing a carbonyl reductase with selectivity for the (R)-alcohol.
-
Maintain the reaction at an optimal temperature (e.g., 30-35 °C) and pH (e.g., 7.0) with gentle agitation.
-
Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.
-
Upon completion, extract the product, (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, with an organic solvent like ethyl acetate.[10]
-
-
Debenzylation and Salt Formation:
-
Dissolve the chiral alcohol in a suitable solvent such as methanol.
-
Add a palladium on carbon catalyst (e.g., 5-10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 bar) at room temperature. The benzyl group is cleaved, leaving the desired secondary amine.
-
Filter the catalyst and treat the methanolic solution with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol).
-
Cool the solution to induce crystallization of (R)-Phenylephrine Hydrochloride. Filter and dry the product.[10]
-
Table 2: Expected Quantitative Data for Asymmetric Synthesis
| Parameter | Typical Value | Reference |
| Overall Yield | > 60% (based on 3-hydroxyacetophenone) | [10] |
| Final Purity (HPLC) | > 99.5% | [10] |
| Enantiomeric Excess (ee) | > 99.9% | [10] |
Protocol 2: Synthesis and Resolution of Racemic Phenylephrine
This classical approach involves the non-stereoselective synthesis of phenylephrine followed by the separation of enantiomers. It remains a viable industrial method.
Principle: This protocol relies on the principle of diastereomeric salt formation. The racemic phenylephrine base is reacted with a single enantiomer of a chiral acid, in this case, (R)-naproxen.[9] This reaction creates a pair of diastereomeric salts: [(R)-phenylephrine-(R)-naproxen] and [(S)-phenylephrine-(R)-naproxen]. These diastereomers have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.[12][13]
Step-by-Step Methodology:
-
Preparation of Racemic Phenylephrine Base:
-
Synthesize racemic phenylephrine using a standard method, for example, by reducing 1-(3-hydroxyphenyl)-2-(methylamino)ethanone with a non-chiral reducing agent like sodium borohydride.
-
Alternatively, start from racemic phenylephrine hydrochloride and neutralize it with a base like sodium hydroxide to obtain the free base.[9]
-
-
Diastereomeric Salt Formation:
-
Dissolve racemic phenylephrine base in warm methanol.
-
In a separate flask, dissolve an equimolar amount of (R)-naproxen in methanol.
-
Add the phenylephrine solution to the (R)-naproxen solution (or vice versa) with stirring.[9]
-
-
Fractional Crystallization:
-
Warm the combined solution (e.g., to 50-60 °C) and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath (e.g., 0-5 °C) with continuous stirring.
-
The less soluble (R)-phenylephrine-(R)-naproxen salt will selectively crystallize out of the solution.[9][12]
-
Filter the crystalline salt and wash it with a small amount of cold methanol to remove residual mother liquor.
-
-
Liberation of (R)-Phenylephrine Base:
-
Suspend the isolated diastereomeric salt in a mixture of water and a non-polar organic solvent like toluene.
-
Adjust the pH of the aqueous layer to >9 using a base such as ammonium hydroxide. This neutralizes the acidic resolving agent and liberates the phenylephrine free base.[12]
-
The (R)-phenylephrine base precipitates from the aqueous solution. The naproxen salt remains in the organic/aqueous layers.
-
Cool the suspension to 1-5 °C and stir to ensure complete precipitation.
-
Filter the solid (R)-phenylephrine base, wash with cold purified water, and dry under vacuum.[12]
-
Table 3: Expected Quantitative Data for Chiral Resolution
| Parameter | Typical Value | Reference |
| Yield of (R)-Phenylephrine Base | ~90% (based on half of the starting racemate) | [12] |
| Melting Range of Base | 170-180 °C | [12] |
| Optical Rotation [α]D | -30° to -35° (c=2% in MeOH) | [12] |
Extended Application: Synthesis of Etilefrine
Etilefrine, or 1-(3-hydroxyphenyl)-2-(ethylamino)ethanol, is another sympathomimetic amine used to treat hypotension.[14] Its synthesis is analogous to that of phenylephrine, demonstrating the versatility of the core synthetic pathway.
Synthetic Protocol:
The synthesis mirrors the initial steps for phenylephrine, with the key difference being the choice of the amine.
-
Amination: React α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine in a solvent like ethanol. After the reaction, adjust the pH with hydrochloric acid to precipitate the intermediate, α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride.[15]
-
Catalytic Hydrogenation: Dissolve the intermediate in an alcohol solvent and perform catalytic hydrogenation using a catalyst like Pd/C. This single step achieves two crucial transformations simultaneously: the reduction of the ketone to the secondary alcohol and the debenzylation of the tertiary amine to the required secondary amine.[15]
-
Isolation: After the reaction, the etilefrine hydrochloride product can be isolated by crystallization, filtration, and washing.[15]
Conclusion
This compound and its direct precursor, 3-hydroxyacetophenone, are foundational materials in the synthesis of clinically significant adrenergic drugs. The protocols detailed herein for Phenylephrine and Etilefrine showcase the strategic importance of this chemical scaffold. Modern approaches favoring enantioselective biocatalysis offer elegant and efficient routes to optically pure active pharmaceutical ingredients, while classical resolution techniques remain robust and industrially relevant. The choice of method depends on factors such as scale, cost, and available technology, but both pathways underscore the central role of this compound in constructing these vital medicines.
References
- 1. 2415-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. achmem.com [achmem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(3-Hydroxyphenyl)ethanol 99 13398-94-2 [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
- 10. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]
- 11. myexperiment.org [myexperiment.org]
- 12. Phenylephrine synthesis - chemicalbook [chemicalbook.com]
- 13. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
- 14. (+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol | C10H15NO2 | CID 71316684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN101921198A - Preparation method of etilefrine hydrochloride - Google Patents [patents.google.com]
Application Note & Protocol: A Streamlined Synthesis of Etilefrine via Reductive Amination of 1-(3-Hydroxyphenyl)ethanone
Abstract: This document provides a comprehensive guide for the synthesis of Etilefrine, a critical sympathomimetic agent used in the management of hypotension.[1][2][3] The protocol details a robust and efficient two-step synthetic pathway commencing with the oxidation of 1-(3-Hydroxyphenyl)ethanol to the key intermediate, 1-(3-Hydroxyphenyl)ethanone, followed by a direct reductive amination with ethylamine. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, safety protocols, and analytical methods for product characterization.
Introduction and Scientific Background
Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist of α1- and β1-adrenergic receptors.[1][4][5] This dual action leads to vasoconstriction and increased cardiac output, which effectively elevates blood pressure in patients with orthostatic hypotension.[2][3][5] The chemical structure, (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol, features a chiral center and a phenolic hydroxyl group, which are critical for its pharmacological activity.[1][6]
The synthetic strategy outlined herein focuses on practicality and efficiency, employing a common and scalable chemical transformation. The synthesis begins with the selective oxidation of the secondary alcohol, this compound, to its corresponding ketone. This intermediate, 1-(3-Hydroxyphenyl)ethanone, is then subjected to reductive amination. This powerful reaction combines the formation of an imine with an in-situ reduction to yield the target secondary amine, Etilefrine.[7][8]
Mechanistic Pathway
The synthesis of Etilefrine from this compound proceeds through two principal stages:
Stage 1: Oxidation of this compound
The initial step involves the conversion of the secondary alcohol group of the starting material into a ketone. This transformation is crucial as the resulting carbonyl group is the electrophilic center for the subsequent amination reaction. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is selected to prevent over-oxidation or unwanted reactions with the sensitive phenolic ring. The PCC, suspended in a solvent like dichloromethane (DCM), abstracts a proton from the alcohol and facilitates the elimination of a C-H bond, yielding the ketone, 1-(3-Hydroxyphenyl)ethanone.
Stage 2: Reductive Amination
This stage is the core of the synthesis, forming the key C-N bond. It is a one-pot reaction that proceeds via two distinct mechanistic steps:
-
Imine Formation: The carbonyl group of 1-(3-Hydroxyphenyl)ethanone reacts with the primary amine, ethylamine. The nitrogen of the ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and dehydration to form a transient imine (or more accurately, an iminium ion under the reaction conditions).
-
Hydride Reduction: A reducing agent, Sodium Borohydride (NaBH₄), is introduced. NaBH₄ is a source of hydride ions (H⁻). The hydride selectively attacks the electrophilic carbon of the iminium ion (C=N⁺), reducing it to the secondary amine.[7][9] This step is irreversible and drives the reaction to completion, yielding Etilefrine.
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential chemical transformations from the starting material to the final product.
Caption: Synthetic pathway for Etilefrine.
Detailed Experimental Protocols
4.1. Materials and Reagents
| Reagent | CAS No. | Purity | Supplier |
| This compound | 620-19-9 | ≥97% | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | ≥99.8% | Fisher Scientific |
| Ethylamine (70% in H₂O) | 75-04-7 | Sigma-Aldrich | |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | ≥98% | Sigma-Aldrich |
| Methanol (MeOH), Anhydrous | 67-56-1 | ≥99.8% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 37% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | Fisher Scientific |
4.2. Safety Precautions
-
General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and oxidizing agent. Avoid inhalation of dust and contact with skin.
-
Ethylamine: Corrosive, flammable, and has a strong odor.[10][11] Handle with care, ensuring adequate ventilation.[10]
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.[12][13] It is also corrosive and toxic if swallowed.[13][14] Additions should be made carefully and in a controlled manner. Do not allow contact with water during storage.[13]
-
Solvents: Dichloromethane, methanol, and diethyl ether are volatile and flammable. Keep away from ignition sources.
4.3. Protocol 1: Synthesis of 1-(3-Hydroxyphenyl)ethanone
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (5.0 g, 36.2 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
In a separate beaker, prepare a slurry of Pyridinium chlorochromate (PCC) (11.7 g, 54.3 mmol, 1.5 eq) in 50 mL of anhydrous DCM.
-
Slowly add the PCC slurry to the solution of the alcohol over 15 minutes. The mixture will turn dark brown.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug with additional diethyl ether (2 x 50 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to yield 1-(3-Hydroxyphenyl)ethanone as a pale yellow solid. Expect a yield of approximately 80-85%.
4.4. Protocol 2: Synthesis of Etilefrine via Reductive Amination
-
In a 250 mL round-bottom flask, dissolve 1-(3-Hydroxyphenyl)ethanone (4.0 g, 29.4 mmol) in 80 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of ethylamine (70%, 4.2 mL, 44.1 mmol, 1.5 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.
-
While maintaining the temperature at 0 °C, add sodium borohydride (1.67 g, 44.1 mmol, 1.5 eq) portion-wise over 20 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC (9:1 Ethyl Acetate:Methanol with 1% triethylamine) to confirm the consumption of the ketone.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 20 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude Etilefrine as an oil.
4.5. Purification as Etilefrine Hydrochloride
-
Dissolve the crude Etilefrine oil in 50 mL of diethyl ether.
-
Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of Etilefrine hydrochloride will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.
-
The final product, Etilefrine hydrochloride, should be a white crystalline powder.[6] Expect a yield of approximately 70-75% for this step.
Characterization and Quality Control
The identity and purity of the synthesized Etilefrine hydrochloride must be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Purity | HPLC | ≥98.0% |
| Identity | ¹H NMR | Spectra consistent with the structure of Etilefrine. |
| ¹³C NMR | Spectra consistent with the structure of Etilefrine. | |
| Mass Spec (ESI+) | m/z = 182.12 [M+H]⁺ (for the free base) | |
| Appearance | Visual | White crystalline powder.[6] |
| Solubility | Visual | Very soluble in water, freely soluble in ethanol.[6] |
| Melting Point | Melting Point Apparatus | Approximately 121 °C.[6] |
HPLC Method Example:
-
Column: ODS C18 (25 cm x 4.6 mm, 5 µm particle size).[15][16]
-
Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70 v/v).[15][16]
-
Standard Preparation: Prepare a 100 µg/mL solution of Etilefrine hydrochloride reference standard in the mobile phase.[15][16]
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Strategic Use of 1-(3-Hydroxyphenyl)ethanol in Asymmetric Synthesis
Abstract
Optically active 1-(3-hydroxyphenyl)ethanol is a highly valuable chiral building block in modern organic synthesis, particularly for the pharmaceutical industry. Its structure, featuring a stereogenic secondary alcohol and a functionalized aromatic ring, makes it a versatile precursor for a range of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of synthetic strategies. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
Introduction: The Significance of this compound
This compound (CAS No: 2415-09-0) is a chiral alcohol whose importance is derived from the stereocenter at the carbinol carbon.[1][2] The two enantiomers, (R)- and (S)-1-(3-hydroxyphenyl)ethanol, serve as critical starting materials for synthesizing single-enantiomer active pharmaceutical ingredients (APIs). The presence of the phenolic hydroxyl group provides a strategic handle for further functionalization, such as etherification or coupling reactions, while the secondary alcohol is the key chiral element.
The primary challenge and area of interest lie in the efficient and highly selective synthesis of the desired enantiomer. This is most commonly achieved through the asymmetric reduction of the prochiral ketone precursor, 3-hydroxyacetophenone.[3] This guide will focus on the two dominant methodologies for this transformation: catalytic asymmetric transfer hydrogenation and biocatalytic reduction.
Core Synthetic Strategy: Enantioselective Synthesis from 3-Hydroxyacetophenone
The most direct route to enantiopure this compound is the asymmetric reduction of 3-hydroxyacetophenone. The choice between a chemical catalyst or an enzyme-based system depends on factors such as scale, desired enantiomer, cost, and downstream processing considerations.
Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted method for the reduction of ketones.[4] The mechanism, pioneered by Noyori and others, involves the transfer of hydrogen from a donor molecule (like isopropanol or a formic acid/triethylamine mixture) to the ketone, mediated by a chiral transition metal complex.[5]
Mechanism Rationale: The catalyst, typically a Ruthenium(II) complex bearing a chiral diamine ligand (e.g., TsDPEN), forms an 18-electron metal hydride species.[5] The ketone coordinates to the metal center, and the stereochemical outcome is dictated by the sterically and electronically favored orientation of the substrate within the chiral pocket of the catalyst during the hydride transfer step. The presence of the hydroxyl group on the phenyl ring can influence the electronic environment and sometimes participate in directing the stereochemical outcome.[6][7]
Biocatalytic (Enzymatic) Reduction
Biocatalysis offers a green, highly selective alternative to metal catalysis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity.[8] These reactions are typically performed in aqueous media under mild conditions.
Mechanism Rationale: KREDs utilize a cofactor, typically NADPH, as the hydride source. In a whole-cell biocatalyst system (e.g., recombinant E. coli), the host organism's metabolism continuously regenerates the expensive cofactor, making the process economically viable.[9] The enzyme's active site is an intricate, three-dimensional chiral environment. It binds the ketone in a specific orientation, allowing for hydride delivery from the cofactor to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol.[9][10] Engineered enzymes can be used to produce either the (R) or (S) product with greater than 99% enantiomeric excess (ee).[11][12]
Applications in Asymmetric Synthesis
Once synthesized, enantiopure this compound is a versatile intermediate.
As a Chiral Building Block: Synthesis of (R)-Phenylephrine
A prominent application is in the synthesis of the API (R)-phenylephrine, a widely used decongestant. The chiral center in the final product is directly derived from the starting alcohol. The synthesis involves converting the alcohol into a suitable leaving group, followed by nucleophilic substitution with methylamine.
As a Chiral Auxiliary
While less common, the principles of chiral auxiliary-based synthesis can be applied.[13][14] A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction.[15] In this context, this compound could be attached to a prochiral substrate (e.g., forming an ester with a carboxylic acid). The steric and electronic influence of the auxiliary would then control the diastereoselectivity of a reaction, for instance, the alkylation of an enolate. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered.
Comparative Data
The choice of synthetic method is critical and involves trade-offs in efficiency, selectivity, and operating conditions.
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction |
| Catalyst | Ru(II) or Rh(II) with chiral ligands | Ketoreductase (KRED) in whole cells |
| Selectivity (% ee) | Typically >95%, often >99%[5] | Often >99.9%[11] |
| Reaction Conditions | Anhydrous organic solvent, inert atmosphere, variable temp. | Aqueous buffer, mild temp (25-40°C), ambient pressure |
| Hydrogen Source | Isopropanol or HCOOH/NEt3[16] | Glucose (for cofactor regeneration in whole cells) |
| Pros | Broad substrate scope, well-understood mechanism | Extremely high selectivity, green process, mild conditions |
| Cons | Potential for heavy metal contamination, requires inert gas | Substrate inhibition possible, requires process optimization |
Table 1: Comparison of primary methods for the asymmetric synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) and safety measures must be used.
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Hydroxyacetophenone
This protocol describes a typical lab-scale synthesis of (R)-1-(3-hydroxyphenyl)ethanol using a Noyori-type catalyst.
Materials:
-
3-Hydroxyacetophenone (1.0 eq)
-
(R,R)-TsDPEN-RuCl(p-cymene) catalyst (0.005 eq, 0.5 mol%)
-
Formic acid (HCOOH) (2.5 eq)
-
Triethylamine (NEt3) (2.5 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 3-hydroxyacetophenone and the (R,R)-TsDPEN-RuCl catalyst.
-
Add anhydrous DCM via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding the formic acid to the triethylamine with cooling.
-
Add the HCOOH:NEt3 mixture to the reaction flask dropwise over 10 minutes.
-
Stir the reaction at 25-30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-(3-hydroxyphenyl)ethanol.
-
Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol allows for the separation of a racemic mixture to obtain one enantiomer in high purity. It relies on a lipase to selectively acylate one enantiomer, allowing for separation from the unreacted enantiomer.[17][18]
Materials:
-
Racemic this compound (1.0 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (0.6 eq)
-
Anhydrous solvent (e.g., n-hexane or methyl tert-butyl ether, MTBE)
-
Celite for filtration
Procedure:
-
To a flask, add racemic this compound, the organic solvent, and vinyl acetate.
-
Add Novozym 435 (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 40°C) in an incubator shaker.
-
Monitor the reaction progress closely by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the remaining alcohol and the formed ester.[19]
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme through a pad of Celite. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. These can be separated by flash column chromatography.
-
The purified (R)-ester can be hydrolyzed (e.g., using K2CO3 in methanol) to afford the (R)-1-(3-hydroxyphenyl)ethanol.
Conclusion
This compound stands as a cornerstone chiral intermediate for asymmetric synthesis. The continued development of both robust transition-metal catalysts for ATH and highly efficient engineered enzymes for biocatalysis provides chemists with a powerful and flexible toolkit. Understanding the principles, advantages, and practical execution of these methods, as detailed in this guide, enables researchers to strategically incorporate this valuable building block into the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other advanced applications.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 2415-09-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 5. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Transfer Hydrogenation of o-Hydroxyphenyl Ketones: Utilizing Directing Effects That Optimize the Asymmetric Synthesis of Challenging Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Chiral Auxiliaries [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Reduction of 3-Hydroxyacetophenone to 1-(3-hydroxyphenyl)ethanol
Introduction: The Significance of 1-(3-hydroxyphenyl)ethanol in Synthetic Chemistry
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of complex molecules. 3-Hydroxyacetophenone, a readily available starting material, serves as a key precursor to this compound. This secondary alcohol is a valuable building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor to compounds used in the development of adrenergic receptor agonists and other bioactive molecules. The selective and efficient reduction of the ketone functionality in 3-hydroxyacetophenone, while preserving the phenolic hydroxyl group, is therefore of significant interest to researchers in both academic and industrial settings.
This application note provides a comprehensive guide to the most effective and commonly employed protocols for the reduction of 3-hydroxyacetophenone. We will delve into the mechanistic underpinnings of each method, offer detailed, step-by-step experimental procedures, and present comparative data to aid in the selection of the most appropriate protocol for your specific research needs. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.
Strategic Approaches to the Reduction of 3-Hydroxyacetophenone
Several reliable methods exist for the reduction of 3-hydroxyacetophenone. The choice of reducing agent and reaction conditions depends on factors such as desired yield, stereoselectivity (for chiral applications), cost, and scalability. This guide will focus on three primary, well-established strategies:
-
Sodium Borohydride (NaBH₄) Reduction: A mild, selective, and cost-effective method suitable for general laboratory use.
-
Catalytic Transfer Hydrogenation: An increasingly popular method that avoids the use of high-pressure hydrogen gas, offering a safer and often more environmentally friendly alternative.
-
Catalytic Hydrogenation: The classic approach utilizing hydrogen gas and a metal catalyst, known for its high efficiency and scalability.
Each of these methods will be discussed in detail, including the causality behind the experimental choices and best practices for successful execution.
Protocol 1: Sodium Borohydride (NaBH₄) Reduction of 3-Hydroxyacetophenone
Sodium borohydride is a versatile and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1][2][3] Its chemoselectivity is a key advantage; it does not typically reduce other functional groups such as esters, amides, or carboxylic acids under standard conditions.[3][4] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.
Reaction Mechanism: A Visual Representation
The following diagram illustrates the simplified mechanism of ketone reduction by sodium borohydride, followed by a protonation step to yield the final alcohol product.
Caption: Simplified mechanism of ketone reduction by NaBH₄.
Detailed Experimental Protocol
Materials:
-
Sodium borohydride (NaBH₄) (M.W. 37.83 g/mol )
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.36 g (10.0 mmol) of 3-hydroxyacetophenone in 25 mL of methanol. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add 0.45 g (12.0 mmol, 1.2 equivalents) of sodium borohydride to the solution in small portions over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[7] Prepare a TLC chamber with a suitable eluent (e.g., 30:70 ethyl acetate/hexanes). Spot the starting material and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot has disappeared. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 1 M HCl dropwise until the effervescence ceases. This step should be performed in the ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 30 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 20 mL of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation and Product Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Data and Characterization
| Parameter | 3-Hydroxyacetophenone (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₈O₂[5] | C₈H₁₀O₂[8] |
| Molecular Weight | 136.15 g/mol [5][6] | 138.16 g/mol [8] |
| Appearance | White to off-white solid | Colorless to pale yellow oil or solid |
| Melting Point | 96 °C[5] | Not specified |
| Boiling Point | 296 °C[5] | Not specified |
| IR (cm⁻¹) | ~3300 (O-H), ~1680 (C=O), ~1600, 1450 (aromatic C=C)[9][10][11] | ~3300 (broad, O-H), ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1600, 1450 (aromatic C=C) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (m, 1H), ~7.4 (m, 2H), ~7.1 (m, 1H), ~2.6 (s, 3H) | ~7.2 (t, 1H), ~6.9 (d, 1H), ~6.8 (s, 1H), ~6.7 (d, 1H), ~4.8 (q, 1H), ~1.5 (d, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~199, ~156, ~138, ~130, ~121, ~120, ~115, ~27 | ~145, ~129, ~118, ~114, ~113, ~70, ~25 |
Protocol 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and practical alternative to traditional hydrogenation using flammable hydrogen gas.[12] This method utilizes a hydrogen donor, typically a secondary alcohol like isopropanol or a formate salt, in the presence of a transition metal catalyst. Ruthenium and rhodium complexes are commonly employed as catalysts for the transfer hydrogenation of ketones.[12][13][14][15]
Workflow for Catalytic Transfer Hydrogenation
Caption: General workflow for catalytic transfer hydrogenation.
Detailed Experimental Protocol
Materials:
-
3-Hydroxyacetophenone
-
Isopropanol (hydrogen donor and solvent)
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine (chiral ligand for asymmetric reduction, if desired)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (base)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.022 mmol) if performing an asymmetric reduction. Add degassed isopropanol (10 mL) and stir for 15-20 minutes at room temperature to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add 3-hydroxyacetophenone (1.0 mmol) and a solution of KOH in isopropanol (e.g., 0.1 M solution, 2.0 mL).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.
-
Reaction Monitoring: Monitor the conversion of the starting material to the product by TLC or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water.
-
Extraction and Purification: Remove the isopropanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[16] This method is highly efficient and scalable, making it suitable for industrial applications. However, it requires specialized equipment to handle hydrogen gas under pressure.
Conceptual Diagram of Catalytic Hydrogenation
Caption: Conceptual overview of catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
-
3-Hydroxyacetophenone
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas source
-
Parr hydrogenator or similar high-pressure reaction vessel
Procedure:
-
Reaction Setup: In the reaction vessel of a Parr hydrogenator, combine 3-hydroxyacetophenone (10.0 mmol), 10% Pd/C (e.g., 5-10 mol% loading), and a suitable solvent like ethanol (50 mL).
-
Hydrogenation: Seal the reaction vessel, and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction's progress. The reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen from the reaction vessel and purge with an inert gas like nitrogen.
-
Catalyst Removal and Product Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Solvent Evaporation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Comparative Analysis of Reduction Protocols
| Feature | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation | Catalytic Hydrogenation |
| Reducing Agent | NaBH₄ | Isopropanol, Formates, etc. | H₂ gas |
| Catalyst | Not required | Transition metal complexes (Ru, Rh) | Heterogeneous catalysts (Pd/C, Pt/C) |
| Safety | Relatively safe, handle with care | Avoids high-pressure H₂ | Requires specialized equipment for handling flammable H₂ gas |
| Selectivity | High for ketones over other functional groups | Generally high, can be tuned with catalyst | High, but can sometimes lead to over-reduction of other groups |
| Stereoselectivity | Achiral product unless a chiral auxiliary is used | Can be made highly enantioselective with chiral ligands | Can be enantioselective with chiral catalysts |
| Scalability | Good for lab scale | Good for lab and pilot scale | Excellent for large-scale industrial production |
| Cost | Generally low | Catalyst cost can be a factor | Catalyst and equipment costs can be high initially |
Conclusion
The reduction of 3-hydroxyacetophenone to this compound can be effectively achieved through several robust and reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, desired purity, stereochemical considerations, and available equipment. For routine laboratory-scale synthesis, sodium borohydride reduction offers a simple, cost-effective, and highly selective method. Catalytic transfer hydrogenation presents a safer and often more "green" alternative to traditional hydrogenation, with the added advantage of readily accessible asymmetric variants. For large-scale production, catalytic hydrogenation remains the industry standard due to its high efficiency and throughput. By understanding the principles and practical considerations outlined in these application notes, researchers can confidently select and execute the most suitable protocol for their synthetic goals.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 6. 3 -Hydroxyacetophenone 97 121-71-1 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. 3'-Hydroxyacetophenone(121-71-1) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-(3-Hydroxyphenyl)ethanol in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Hydroxyphenyl)ethanol as a critical starting material and building block in medicinal chemistry. This document delves into the synthesis of this key intermediate, its derivatization into pharmacologically active agents, and the subsequent bioanalytical evaluation of these compounds. The protocols and insights provided herein are designed to be both instructional and explanatory, elucidating the scientific rationale behind the experimental choices.
Part 1: The Strategic Importance of the this compound Scaffold
The phenylethanolamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of many endogenous neurotransmitters, such as adrenaline and noradrenaline, as well as a vast array of synthetic drugs. Within this class of compounds, this compound holds a position of particular significance due to the strategic placement of its hydroxyl group on the phenyl ring.
The meta-hydroxyl group is a key pharmacophoric feature for interacting with a variety of biological targets, most notably adrenergic receptors. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of these receptors. This often translates to enhanced potency and can influence selectivity between different receptor subtypes. Consequently, this compound serves as an invaluable starting material for the synthesis of bronchodilators, vasopressors, and other agents targeting the adrenergic system.
This guide will provide detailed, field-proven protocols for the synthesis of this compound and its subsequent elaboration into therapeutically relevant molecules. Furthermore, it will outline standard methodologies for assessing the pharmacological activity of these synthesized compounds, thereby offering a complete workflow from chemical synthesis to biological evaluation.
Part 2: Synthesis of the Key Intermediate: this compound
A reliable and scalable synthesis of this compound is the foundational first step for any drug discovery program leveraging this scaffold. The most common and efficient laboratory-scale synthesis involves the reduction of a commercially available precursor.
Protocol 1: Synthesis of this compound via Reduction of 3-Hydroxyacetophenone
This protocol details the reduction of 3-hydroxyacetophenone using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the phenolic hydroxyl group.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
3-Hydroxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acetone
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of acetophenone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add acetone to quench any excess sodium borohydride. Stir for an additional 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Trustworthiness Note: This washing step removes acidic impurities and residual salts, ensuring a cleaner product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Derivatization for Adrenergic Receptor Agonism
This compound is a common precursor for the synthesis of various adrenergic receptor agonists. A frequent synthetic transformation involves the introduction of an amino group at the benzylic position, often through a reductive amination pathway or by first converting the hydroxyl group to a leaving group followed by nucleophilic substitution with an amine.
Protocol 2: Synthesis of a Phenylethanolamine Derivative via Reductive Amination
This protocol outlines a general procedure for the synthesis of an N-substituted phenylethanolamine from this compound. This example will use a primary amine as the nucleophile.
General Workflow for N-Alkylation of this compound
Caption: Reductive amination workflow.
Materials and Reagents:
-
This compound
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
A primary amine (e.g., isopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Oxidation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add an oxidizing agent such as MnO₂ (5-10 eq) or PCC (1.5 eq). Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC). Expertise Note: MnO₂ is a milder oxidant suitable for benzylic alcohols, while PCC is more reactive.
-
Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with DCM. Concentrate the filtrate under reduced pressure to yield crude 3-hydroxyacetophenone.
-
Reductive Amination Setup: Dissolve the crude 3-hydroxyacetophenone in DCM. Add the primary amine (1.2 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. Causality Note: The acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-substituted phenylethanolamine.
Part 4: Pharmacological Evaluation
Once novel derivatives of this compound are synthesized, their biological activity must be assessed. For compounds targeting adrenergic receptors, this typically involves in vitro binding and functional assays.
Protocol 3: In Vitro Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity of a test compound to a specific adrenergic receptor subtype expressed in a cell line.
Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Materials and Reagents:
-
Cell membranes expressing the target adrenergic receptor (e.g., β₂-adrenergic receptor)
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors)
-
Test compound (synthesized derivative of this compound)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer to each well.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.
-
Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the pharmacological evaluation of newly synthesized derivatives of this compound.
| Compound | Adrenergic Receptor Subtype | Ki (nM) |
| Derivative 1 | β₂ | 15 |
| Derivative 2 | β₂ | 5 |
| Derivative 3 | β₁ | 50 |
| Derivative 4 | α₁ | >1000 |
Conclusion
This compound is a versatile and highly valuable starting material in medicinal chemistry, particularly for the development of adrenergic receptor modulators. The protocols and workflows detailed in these application notes provide a solid foundation for the synthesis, derivatization, and pharmacological evaluation of compounds based on this important scaffold. The strategic use of this compound, coupled with a systematic approach to structure-activity relationship studies, will continue to be a fruitful avenue for the discovery of novel therapeutics.
Application Note: Biocatalytic Synthesis of Chiral 1-(3-Hydroxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the biocatalytic synthesis of chiral 1-(3-hydroxyphenyl)ethanol, a valuable intermediate in the pharmaceutical industry. The protocol details the asymmetric reduction of 3-hydroxyacetophenone utilizing a ketoreductase (KRED) coupled with a cofactor regeneration system. This environmentally friendly and highly selective method offers a robust alternative to traditional chemical synthesis, yielding the desired chiral alcohol with high enantiomeric excess. Detailed methodologies for reaction setup, optimization, and analysis are presented to enable researchers to implement this green chemistry approach in their laboratories.
Introduction: The Significance of Chiral Alcohols
Chiral alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The specific stereochemistry of these molecules is often paramount to their biological activity, making enantioselective synthesis a critical aspect of drug development. This compound, in its enantiomerically pure form, serves as a key precursor for various active pharmaceutical ingredients (APIs).[3] Traditional chemical methods for producing such chiral molecules often rely on stoichiometric reagents and harsh reaction conditions, leading to significant environmental waste and potential for side reactions.
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative.[4][5] Enzymes operate under mild conditions, are highly selective, and can significantly reduce the environmental footprint of chemical processes.[2][4] Ketoreductases (KREDs), in particular, have garnered substantial attention for their ability to catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high yields and exceptional enantioselectivity.[6][7][8]
This guide focuses on the practical application of a KRED-based system for the synthesis of chiral this compound from 3-hydroxyacetophenone.
The Biocatalytic Approach: Ketoreductases and Cofactor Regeneration
The core of this biocatalytic process is the enzymatic reduction of a ketone. KREDs, also known as alcohol dehydrogenases, belong to the oxidoreductase family and facilitate the transfer of a hydride from a cofactor to the carbonyl group of the substrate.[8]
The Role of Ketoreductases (KREDs)
KREDs exhibit remarkable stereoselectivity, preferentially producing one enantiomer of the alcohol over the other. This selectivity is dictated by the three-dimensional structure of the enzyme's active site, which orients the substrate in a specific manner for the hydride transfer. A wide variety of KREDs are commercially available or can be obtained from microbial sources, offering a diverse toolbox for targeting specific ketone substrates.[9][7] Both isolated enzymes and whole-cell systems containing KREDs can be employed for these transformations.[6][10][11]
The Necessity of Cofactor Regeneration
KREDs rely on a nicotinamide cofactor, typically NADH or NADPH, as the hydride donor.[8] These cofactors are expensive to use in stoichiometric amounts, making their regeneration essential for the economic viability of the process.[12][13] A common and effective strategy is to couple the primary KRED-catalyzed reduction with a secondary enzymatic reaction that regenerates the cofactor.
A widely used system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NAD(P)+ back to NAD(P)H.[12][13] This creates a cyclic system where a catalytic amount of the cofactor is continuously recycled.
An alternative approach for cofactor regeneration is the use of a sacrificial co-substrate, such as isopropanol. In this "substrate-coupled" approach, the KRED itself or a second dehydrogenase catalyzes the oxidation of isopropanol to acetone, regenerating the necessary NADH or NADPH.[5][13]
The overall enzymatic cascade for the synthesis of chiral this compound is depicted below:
Figure 1: Enzymatic cascade for the synthesis of chiral this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the biocatalytic synthesis and analysis of chiral this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3-Hydroxyacetophenone | Commercially Available | ≥98% |
| Ketoreductase (KRED) | Commercially Available | Lyophilized Powder |
| Glucose Dehydrogenase (GDH) | Commercially Available | Lyophilized Powder |
| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | Commercially Available | ≥95% |
| D-Glucose | Commercially Available | ACS Reagent |
| Potassium Phosphate Buffer (pH 7.0) | Laboratory Prepared | 100 mM |
| Ethyl Acetate | Commercially Available | HPLC Grade |
| Anhydrous Sodium Sulfate | Commercially Available | ACS Reagent |
| (R)-1-(3-Hydroxyphenyl)ethanol | Commercially Available | Analytical Standard |
| (S)-1-(3-Hydroxyphenyl)ethanol | Commercially Available | Analytical Standard |
Protocol 1: Biocatalytic Synthesis
This protocol describes a typical batch reaction for the synthesis of chiral this compound.
Step 1: Preparation of the Reaction Mixture
-
To a 50 mL round-bottom flask, add 20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 100 mM (e.g., 360 mg).
-
Add NADP+ to a final concentration of 1 mM (e.g., 15 mg).
-
Add KRED (e.g., 10 mg) and GDH (e.g., 5 mg) to the buffered solution. Gently swirl to dissolve the enzymes.
-
Add 3-hydroxyacetophenone to a final concentration of 50 mM (e.g., 136 mg).
Step 2: Reaction Incubation
-
Seal the flask and place it in a temperature-controlled shaker.
-
Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours).
Step 3: Reaction Work-up and Product Isolation
-
Once the reaction has reached completion (as determined by HPLC analysis), quench the reaction by adding an equal volume of ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
The experimental workflow is summarized in the following diagram:
Figure 2: Experimental workflow for biocatalytic synthesis.
Protocol 2: Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[14]
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is commonly used.[14]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point for normal-phase separation.[14][15]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100
Optimization and Troubleshooting
The efficiency and selectivity of the biocatalytic reaction can be influenced by several factors. Optimization of these parameters is crucial for achieving high yields and enantiomeric excess.
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 8.0 | Enzyme activity and stability are pH-dependent. The optimal pH for many KREDs is around 7.0.[10][16] |
| Temperature | 25 - 40°C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation. 30°C is a common starting point.[17][10] |
| Substrate Concentration | 10 - 100 mM | High substrate concentrations can lead to inhibition or precipitation, affecting the reaction rate. |
| Enzyme Loading | 1 - 10% (w/w) | Higher enzyme loading can increase the reaction rate but also increases cost. |
| Cofactor Concentration | 0.5 - 2 mM | A sufficient concentration of the cofactor is necessary to ensure it is not the rate-limiting component. |
| Agitation | 100 - 200 rpm | Adequate mixing is important for mass transfer, especially in heterogeneous reaction mixtures.[17][10] |
Conclusion
The biocatalytic synthesis of chiral this compound using ketoreductases offers a highly efficient, selective, and environmentally benign method for producing this valuable pharmaceutical intermediate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technology. By leveraging the power of biocatalysis, the pharmaceutical industry can move towards more sustainable and cost-effective manufacturing processes.[9][4]
References
- 1. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of 1-(3-Hydroxyphenyl)ethanol Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 1-(3-Hydroxyphenyl)ethanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation of these specific enantiomers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve robust, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the chiral separation of this compound. Each issue is broken down by potential causes and a systematic approach to resolution.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral separations. The underlying cause is often a suboptimal choice of stationary or mobile phase, leading to insufficient differences in the interaction energy between the enantiomers and the chiral stationary phase (CSP).
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation. For aromatic alcohols like this compound, polysaccharide-based CSPs are generally the most successful.[1][2]
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase, particularly the type and concentration of the alcohol modifier, plays a crucial role in selectivity.[4][5]
-
Recommendation: Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol). Start with a common mobile phase like 90:10 (v/v) n-hexane/isopropanol and adjust the isopropanol percentage in 2-5% increments.[6]
-
-
Incorrect Mobile Phase Additive: While this compound is a neutral compound, acidic or basic additives can sometimes improve peak shape and, consequently, resolution by interacting with the stationary phase. However, for neutral molecules, an additive is often unnecessary and can even worsen the separation.[7]
-
Inappropriate Flow Rate: Higher flow rates can lead to peak broadening and reduced resolution.
-
Recommendation: Start with a flow rate of 1.0 mL/min for standard 4.6 mm ID columns. If resolution is poor, try reducing the flow rate to 0.8 mL/min or 0.5 mL/min. Lower flow rates increase the interaction time between the enantiomers and the CSP, which can improve separation.[7]
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration accuracy. It is often caused by secondary interactions, column degradation, or sample overload.
Potential Causes & Step-by-Step Solutions:
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, leading to active sites that cause peak tailing.
-
Recommendation: Flush the column with a strong solvent, as recommended by the manufacturer. For polysaccharide-based columns, this is often 100% ethanol or isopropanol. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Recommendation: Reduce the injection volume or the concentration of your sample.
-
-
Incompatible Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Recommendation: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.
-
Recommendation: Minimize the length and internal diameter of all connecting tubing.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including aromatic alcohols. Specifically, columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are highly recommended as a starting point.[1][3] These phases offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are effective for resolving this type of analyte.[3]
Q2: How do I choose the right mobile phase for my separation?
A2: For polysaccharide-based CSPs in normal phase mode, the mobile phase typically consists of a non-polar solvent like n-hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol.[6] The alcohol modifier is the key to controlling retention and selectivity. A good starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6] If retention is too long, increase the percentage of IPA. If retention is too short and resolution is poor, decrease the percentage of IPA.
Q3: Should I use an acidic or basic additive in my mobile phase for this compound?
A3: this compound is a neutral compound, so mobile phase additives are generally not necessary to achieve a good separation.[7] In some cases, a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive can improve peak shape by interacting with the stationary phase, but it can also negatively impact selectivity. It is recommended to start without any additives and only introduce them if you are experiencing significant peak shape issues that cannot be resolved by other means.[7]
Q4: How do temperature and flow rate affect the separation?
A4: Both temperature and flow rate are important parameters for optimizing chiral separations.
-
Temperature: For many separations on polysaccharide-based CSPs, lower temperatures lead to better resolution.[3][7] This is because the interactions responsible for chiral recognition are often enthalpically driven. A good starting temperature is 25°C, with the potential to improve resolution by decreasing it to 20°C or 15°C.[7]
-
Flow Rate: Slower flow rates generally result in better resolution because they allow more time for the enantiomers to interact with the CSP. However, this comes at the cost of longer analysis times. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. If resolution is insufficient, try reducing the flow rate to 0.8 or 0.5 mL/min.[7]
Q5: Can I use reversed-phase or polar organic modes for this separation?
A5: Yes, modern immobilized polysaccharide CSPs are compatible with a wide range of solvents, allowing for reversed-phase and polar organic modes of separation.[1]
-
Reversed-Phase: This would typically involve a mobile phase of acetonitrile or methanol with water and possibly an acidic modifier. This mode can be advantageous if your sample is more soluble in aqueous solutions or if you need to interface with mass spectrometry.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.[9] It can offer different selectivity compared to normal phase and is sometimes faster.[9]
Q6: I'm considering Capillary Electrophoresis (CE) as an alternative. What should I know?
A6: Capillary Electrophoresis is a powerful alternative for chiral separations, often offering high efficiency and low sample consumption.[10][11] For the chiral separation of this compound by CE, you would add a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for this type of compound.[12][13]
Data & Protocols
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | High success rate for aromatic alcohols.[1][3] If resolution is poor, try a cellulose-based equivalent. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Adjust isopropanol content to optimize retention and resolution.[6] |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min to improve resolution if necessary.[7] |
| Column Temperature | 25 °C | Decrease to 15-20 °C to enhance selectivity.[3][7] |
| Detection Wavelength | 220 nm or 275 nm | Based on the UV absorbance of the phenyl group. |
| Injection Volume | 5-10 µL | Reduce if peak fronting or broadening is observed. |
| Sample Concentration | 0.5 - 1.0 mg/mL | Dilute if sample overload is suspected. |
Experimental Protocol: Chiral HPLC Separation of this compound
This protocol provides a starting point for developing a robust chiral separation method.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in isopropanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
4. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the prepared sample and acquire the chromatogram.
-
Evaluate the resolution between the two enantiomer peaks. If resolution is less than 1.5, proceed with method optimization as described in the troubleshooting section.
Visualized Workflows
Caption: A troubleshooting workflow for poor enantiomeric resolution.
Caption: A strategic workflow for chiral method development.
References
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. real.mtak.hu [real.mtak.hu]
- 10. bio-rad.com [bio-rad.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Reduction of 3-Hydroxyacetophenone
Welcome to the technical support center for the reduction of 3-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your target molecule, 1-(3-hydroxyphenyl)ethanol.
Introduction: Navigating the Reduction Landscape
The reduction of the carbonyl group in 3-hydroxyacetophenone is a fundamental transformation, yet it presents unique challenges due to the presence of the phenolic hydroxyl group. The choice of reducing agent and reaction conditions is critical to achieving high yield and purity, and to avoiding the formation of unwanted byproducts. This guide will explore three common reduction methods:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and selective method for reducing ketones.
-
Catalytic Hydrogenation: A powerful method that can sometimes lead to over-reduction.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective transfer hydrogenation using an aluminum alkoxide catalyst.
We will delve into the specific issues you might encounter with each method and provide practical, field-proven solutions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address potential issues in your experiments.
I. Sodium Borohydride (NaBH₄) Reduction
Question 1: My reaction with NaBH₄ is complete, but after workup, my yield of this compound is low, and I have a gummy residue. What could be the issue?
Answer: This is a classic issue related to the formation of borate esters. The hydride from NaBH₄ reduces the ketone to an alkoxide, which then coordinates with the boron atom. Furthermore, the phenolic hydroxyl group of your starting material and product can also react with borane species. These borate esters are often difficult to hydrolyze and can lead to the observed gummy residue and low isolated yields.
Causality Explained: Sodium borohydride delivers a hydride ion to the carbonyl carbon, forming a tetracoordinate borate intermediate with the resulting alkoxide. This process can happen with all four hydride ions on the boron, leading to a complex mixture of borate esters. The phenolic hydroxyl group, being acidic, can also react with NaBH₄ to form borate esters and release hydrogen gas.
Troubleshooting Steps:
-
Effective Hydrolysis: The key is to ensure complete hydrolysis of the borate esters during the workup.
-
Acidic Workup: After quenching the excess NaBH₄ with a solvent like acetone, slowly and carefully add a dilute acid (e.g., 1M HCl) at 0 °C until the pH is acidic (pH ~ 5-6). Stir the mixture for a sufficient time (e.g., 30-60 minutes) to allow for complete hydrolysis. Be cautious as hydrogen gas can be evolved if there is unreacted NaBH₄.[1][2]
-
Ammonium Chloride Quench: An alternative milder workup involves the use of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This can be particularly useful if your molecule is sensitive to strong acids.
-
-
Solvent Choice: While methanol and ethanol are common solvents, they can also react with NaBH₄ to form alkoxyborohydrides, which can affect reactivity and lead to more complex borate ester mixtures.[3] Using a co-solvent system like THF/methanol can sometimes offer better control.
Workflow for NaBH₄ Reduction and Workup:
Caption: Workflow for NaBH₄ reduction and borate ester hydrolysis.
II. Catalytic Hydrogenation
Question 2: I performed a catalytic hydrogenation of 3-hydroxyacetophenone using Pd/C, and my GC-MS analysis shows a significant peak corresponding to 3-ethylphenol. How can I avoid this byproduct?
Answer: The formation of 3-ethylphenol is a result of hydrogenolysis, a common side reaction in the catalytic hydrogenation of benzylic alcohols. The carbon-oxygen bond of the newly formed secondary alcohol is susceptible to cleavage by hydrogen in the presence of a palladium catalyst, leading to the corresponding alkylbenzene.
Mechanism Insight: The benzylic alcohol can be activated on the catalyst surface, and through a series of steps involving oxidative addition and reductive elimination, the C-O bond is cleaved and replaced by a C-H bond.
Troubleshooting & Optimization:
-
Catalyst Choice and Loading:
-
Catalyst Type: While Pd/C is a common choice, it is also known to be effective for hydrogenolysis. Consider using a less active catalyst system. For instance, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.[4]
-
Catalyst Loading: Reduce the catalyst loading (e.g., from 10 mol% to 2-5 mol%). A lower catalyst concentration can decrease the rate of the undesired hydrogenolysis reaction.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Operate at a lower hydrogen pressure. Atmospheric pressure (using a hydrogen balloon) is often sufficient for the reduction of the ketone and can minimize hydrogenolysis compared to high-pressure hydrogenation.[5]
-
Temperature: Perform the reaction at room temperature. Elevated temperatures significantly promote hydrogenolysis.
-
Reaction Time: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.
-
-
Solvent and Additives:
-
Solvent: Polar, protic solvents like ethanol or methanol are generally suitable.
-
Additives: In some cases, the addition of a catalyst poison in trace amounts can selectively inhibit hydrogenolysis. However, this requires careful optimization.
-
Byproduct Formation Pathway in Catalytic Hydrogenation:
Caption: Byproduct formation in the catalytic hydrogenation of 3-hydroxyacetophenone.
III. Meerwein-Ponndorf-Verley (MPV) Reduction
Question 3: My MPV reduction of 3-hydroxyacetophenone is sluggish, and I'm observing some higher molecular weight impurities in my crude product. What is happening?
Answer: The sluggishness of the MPV reaction can be due to the quality of the aluminum isopropoxide. Commercially available aluminum isopropoxide can exist as polymers, which reduces its catalytic activity.[6] The formation of higher molecular weight impurities could be due to side reactions like aldol condensation, although this is less common for ketones compared to aldehydes. Another possibility, though less likely for ketones, is the Tishchenko reaction, which leads to ester formation.[6][7][8][9]
Self-Validation in Protocol: The MPV reduction is a reversible equilibrium between the reactant ketone and the product alcohol, and the sacrificial alcohol (isopropanol) and its corresponding ketone (acetone). To drive the reaction to completion, the acetone byproduct is typically removed by distillation.
Troubleshooting Strategies:
-
Catalyst Activity:
-
Freshly Prepared Catalyst: Use freshly sublimed or high-purity aluminum isopropoxide.
-
In-situ Generation: Consider generating the aluminum isopropoxide in situ from trimethylaluminum and isopropanol for higher activity.[6]
-
-
Driving the Equilibrium:
-
Acetone Removal: Ensure that your reaction setup allows for the efficient removal of acetone by distillation. The reaction is typically run at the boiling point of the isopropanol/acetone mixture.
-
Excess Isopropanol: Use a large excess of isopropanol as the hydride donor and solvent.
-
-
Minimizing Side Reactions:
-
Temperature Control: Maintain a steady reflux to ensure acetone removal without excessive heating that might promote side reactions.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can deactivate the aluminum alkoxide catalyst.
-
MPV Reduction Mechanism and Equilibrium:
Caption: The equilibrium of the Meerwein-Ponndorf-Verley reduction.
Data Presentation: Byproduct Summary
| Reduction Method | Common Byproducts | Formation Mechanism | Mitigation Strategies |
| Sodium Borohydride | Borate Esters | Reaction of alkoxide/phenoxide with boron | Acidic or NH₄Cl workup |
| Catalytic Hydrogenation | 3-Ethylphenol | Hydrogenolysis of the benzylic C-O bond | Milder conditions, less active catalyst |
| Ethylcyclohexanol | Over-reduction of the aromatic ring | Milder conditions, shorter reaction time | |
| Meerwein-Ponndorf-Verley | Aldol Adducts | Base-catalyzed self-condensation | Anhydrous conditions, pure catalyst |
| Tishchenko Esters | Disproportionation of aldehydes (less common for ketones) | Anhydrous conditions, pure catalyst |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 3-Hydroxyacetophenone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq). Dissolve the starting material in a 1:1 mixture of methanol and tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of acetone at 0 °C. Carefully add 1M HCl dropwise until the pH of the aqueous phase is between 5 and 6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10][11][12]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene).
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[13][14][15][16][17]
Analytical Methods for Purity Assessment
A combination of analytical techniques is recommended for the comprehensive analysis of the reaction mixture and the final product.
| Technique | Application |
| TLC | Rapid reaction monitoring. |
| GC-MS | Identification of volatile byproducts like 3-ethylphenol and unreacted starting material.[18] |
| HPLC | Quantification of the product and non-volatile byproducts. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.[19][20][21] |
| ¹H and ¹³C NMR | Structural confirmation of the desired product and characterization of isolated byproducts.[22][23][24] |
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. Home Page [chem.ualberta.ca]
- 14. rubingroup.org [rubingroup.org]
- 15. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. waters.com [waters.com]
- 22. rsc.org [rsc.org]
- 23. 3'-Hydroxyacetophenone(121-71-1) 1H NMR [m.chemicalbook.com]
- 24. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 1-(3-Hydroxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(3-Hydroxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and manufacturing scales. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, focusing on the prevalent method of reducing 3-hydroxyacetophenone.
Section 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Decisions
This section addresses high-level strategic decisions that are critical before commencing a scale-up campaign.
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
A: For industrial-scale synthesis, the most established and practical route is the reduction of 3-hydroxyacetophenone. While other methods like Grignard reactions on 3-hydroxybenzaldehyde derivatives exist, they present significant challenges at scale, primarily due to the acidic phenolic proton which would consume the Grignard reagent, necessitating a protection-deprotection sequence that adds cost and process steps.[1]
The two primary reduction methods for consideration are:
-
Sodium Borohydride (NaBH₄) Reduction: A chemical reduction using a hydride agent.
-
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel).
Q2: How do I select between Sodium Borohydride Reduction and Catalytic Hydrogenation for my process?
A: The choice is a critical process chemistry decision and depends on available equipment, safety infrastructure, budget, and desired purity profile. The causality behind this choice involves balancing capital expenditure against operational complexity.
| Feature | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Equipment | Standard glass-lined or stainless steel reactors. No high-pressure rating needed. | Requires a specialized high-pressure hydrogenator (autoclave). |
| Safety | Requires careful handling of a water-reactive solid that releases flammable H₂ gas upon contact with acid/water.[2][3] Corrosive upon dissolution. | Requires handling of high-pressure, flammable hydrogen gas. Risk of catalyst pyrophoricity (e.g., Raney Ni, dry Pd/C). |
| Reaction Control | Often exothermic; requires controlled addition and efficient cooling, especially at scale.[4] | Generally good control over reaction rate via pressure and temperature adjustments. |
| Work-Up | Involves quenching excess NaBH₄ and borate esters, often with acid, which generates H₂. Can lead to challenging aqueous work-ups and potential emulsions. | Typically involves simple filtration to remove the catalyst. The product is already in solution, simplifying downstream processing. |
| Selectivity | Excellent chemoselectivity for the ketone over the aromatic ring. Minimal risk of over-reduction to 3-ethylphenol under controlled conditions. | Risk of over-reduction (hydrogenolysis) of the benzylic alcohol to 3-ethylphenol or reduction of the aromatic ring under harsh conditions (high pressure/temp). |
| Cost | Reagent is a significant cost driver. | Catalyst can be expensive (especially Pd, Pt), but can often be recycled. Hydrogen gas is relatively inexpensive. |
| Impurity Profile | Main impurities are unreacted starting material and borate residues. | Main impurities can include catalyst fines, leached metals, and over-reduction byproducts.[5][6] |
Recommendation: For facilities without a dedicated hydrogenation suite, Sodium Borohydride reduction is often the more accessible method for scale-up , provided that robust safety protocols for handling the reagent and managing the quench are implemented.
Section 2: Troubleshooting Guide - Sodium Borohydride Reduction at Scale
This guide addresses specific, common problems encountered during the scale-up of the NaBH₄ reduction of 3-hydroxyacetophenone.
Q1: My scaled-up reaction shows low or stalled conversion. In the lab, it went to completion. What is the cause?
A: This is a frequent scale-up issue often related to reagent quality, stoichiometry, or thermal control.
-
Cause 1: Reagent Potency. Sodium borohydride is hygroscopic and decomposes on contact with moisture.[7] A batch that has been improperly stored may have lost significant potency.
-
Solution: Always use NaBH₄ from a freshly opened, sealed container. For large-scale work, it is advisable to determine the active hydride content of the reagent lot via titration before use.
-
-
Cause 2: Inefficient Mixing. In a large reactor, poor agitation can lead to localized "dead spots" where the reagent concentration is low and the reaction is slow.
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is sufficient to maintain a homogenous slurry/solution. Verify that the NaBH₄ is well-dispersed and not settling at the bottom.
-
-
Cause 3: Temperature Control. While the reaction is exothermic, it still requires a certain activation energy. If the bulk mixture is over-chilled, the reaction rate can decrease significantly.
-
Solution: Maintain the temperature within the validated range (e.g., 0-10 °C is common). Monitor the internal batch temperature, not just the jacket temperature. A slight, controlled exotherm is an indicator of reaction progress.
-
Q2: I am experiencing a dangerous temperature spike (exothermic runaway) during reagent addition or the acidic quench. How can this be mitigated?
A: Thermal runaway is a critical safety hazard during scale-up due to the decreased surface-area-to-volume ratio of large reactors, which limits heat removal efficiency.
-
During Reagent Addition:
-
Causality: Adding the NaBH₄ too quickly introduces a large amount of reactive material, generating heat faster than the reactor jacket can remove it.
-
Solution:
-
Controlled Dosing: Instead of adding all the solid at once, add it in small portions over a prolonged period. For larger scales, creating a solution or a stable slurry of NaBH₄ in a suitable, dry solvent (if compatible with the process) and adding it via a dosing pump provides the best control.
-
Reverse Addition: Consider adding the solution of 3-hydroxyacetophenone to the NaBH₄ slurry/solution. This keeps the hydride in excess initially but allows the rate of reaction to be controlled by the feed rate of the ketone.
-
-
-
During Acidic Quench:
-
Causality: The reaction of excess NaBH₄ with acid is extremely exothermic and liberates a large volume of hydrogen gas simultaneously.
-
Solution:
-
Slow, Controlled Quench: Add the acid very slowly, subsurface if possible, while maintaining maximum cooling on the reactor jacket.
-
Dilution: Quench into a larger volume of cold water or a buffered solution to better absorb the heat.
-
Reverse Quench: Slowly transfer the reaction mixture into the chilled acid solution. This keeps the acid in excess and can provide better thermal control, but requires a second reactor. Always vent the reactor to a safe area to manage hydrogen off-gassing.
-
-
Q3: The aqueous work-up is generating a thick, unfilterable solid or a stable emulsion that won't separate. What are my options?
A: This is typically caused by the formation of complex borate salts during the quench.
-
Cause: The boron atom, after delivering its hydrides, forms boric acid (B(OH)₃) and various borate esters with the solvent (e.g., ethanol) and product alcohol. In certain pH ranges, these can polymerize or precipitate as gelatinous solids.
-
Solutions:
-
Adjust pH: After the initial quench, adjust the pH of the aqueous layer. Sometimes, making the solution more strongly acidic (pH 1-2) or basic (pH 9-10) can break down the borate complexes into more soluble species.
-
Add a Co-solvent: The addition of a solvent like Isopropyl Alcohol (IPA) or Tetrahydrofuran (THF) can sometimes help break emulsions and improve the filterability of solids.
-
Filter Aid: Add a filter aid like Celite® to the slurry before filtration. This creates a more porous filter cake and prevents the fine, gelatinous precipitate from blinding the filter medium.
-
Temperature: Chilling the mixture thoroughly before filtration can sometimes help densify the solids, making them easier to filter.
-
Section 3: Troubleshooting Guide - Product Purification and Isolation
Q1: My final product oils out during crystallization instead of forming a solid. How can I achieve a robust crystallization process?
A: Oiling out is common when the product's melting point is close to the boiling point of the solvent or when high levels of impurities are present, depressing the freezing point.
-
Cause 1: Improper Solvent System. The chosen solvent/anti-solvent system may not be optimal.
-
Solution: A systematic solvent screen is necessary. Toluene, methyl tert-butyl ether (MTBE), and water mixtures are common starting points. The goal is to find a system where the product is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.
-
-
Cause 2: High Impurity Load. Unreacted 3-hydroxyacetophenone and other byproducts can act as eutectic-forming impurities.
-
Cause 3: Rapid Cooling. Crash-cooling a solution forces the product out faster than it can form an ordered crystal lattice, leading to an amorphous oil.
-
Solution: Implement a controlled cooling profile. For example, cool from 60 °C to 20 °C over several hours. Seeding the solution with a small amount of pure crystalline product once it becomes supersaturated is highly effective at promoting proper crystal growth.
-
Q2: After isolation, my product purity is consistently below specification (>99%). What are the likely culprits and how do I remove them?
A: Achieving high purity at scale requires identifying and targeting the specific impurities present.
-
Common Impurities & Their Removal:
| Impurity | Likely Source | Recommended Removal Strategy at Scale |
| 3-Hydroxyacetophenone | Incomplete reaction. | Optimize reaction stoichiometry and time. Can often be removed via re-crystallization, as its solubility profile differs from the product alcohol. |
| 3-Ethylphenol | Over-reduction (hydrogenolysis). | This is difficult to remove. Prevention is key: use milder conditions (lower temp, less NaBH₄). If present, it may require multiple re-crystallizations or preparative chromatography (if economically viable). |
| Boron Residues | Incomplete removal during work-up. | Ensure a thorough aqueous wash after the quench. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., NaHCO₃) and then a brine wash is effective. |
| Residual Solvents | Trapped in the crystal lattice during isolation. | Dry the product thoroughly under vacuum with gentle heating. The choice of crystallization solvent is also key to avoiding solvate formation. |
-
Analytical Approach: Use High-Performance Liquid Chromatography (HPLC) with a reference standard to accurately identify and quantify impurities. This data is crucial for designing an effective purification strategy.[5][6]
Section 4: Mandatory Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate the key processes and decision points in the scale-up synthesis.
Caption: General Process Workflow for NaBH₄ Reduction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Impurity Profiling – Chromicent [chromicent.de]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
- 8. ijrti.org [ijrti.org]
- 9. rroij.com [rroij.com]
Technical Support Center: Grignard Synthesis of 1-(3-Hydroxyphenyl)ethanol
Welcome to the technical support center for the Grignard synthesis of 1-(3-hydroxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your synthesis.
I. Troubleshooting Guide: Navigating Common Side Reactions
The Grignard synthesis of this compound by reacting methylmagnesium halide with 3-hydroxyacetophenone is fraught with potential side reactions. Understanding and mitigating these is critical for achieving a high yield of the desired product.
Issue 1: Low or No Yield of the Desired Product
Symptom: After workup, analysis (e.g., by NMR or GC-MS) shows a low yield of this compound, with significant amounts of starting material or unidentifiable byproducts.
Primary Cause: The most significant challenge in this synthesis is the presence of the acidic phenolic proton on the 3-hydroxyacetophenone. Grignard reagents are not only potent nucleophiles but also strong bases.[1][2][3] The methylmagnesium halide will preferentially react with the acidic hydroxyl group in an acid-base reaction, which is significantly faster than the nucleophilic addition to the carbonyl group.[4] This consumes the Grignard reagent, rendering it inactive for the desired reaction.[4][5]
Troubleshooting Steps:
-
Protect the Phenolic Hydroxyl Group: This is the most effective strategy. Before introducing the Grignard reagent, the hydroxyl group must be protected with a suitable protecting group that is stable under the basic conditions of the Grignard reaction and can be easily removed afterward.[6][7]
-
Recommended Protecting Groups: Silyl ethers (e.g., TBDMS, TIPS) are excellent choices as they are robust and can be deprotected under mild conditions using fluoride sources like TBAF.[7][8] Another option is to form a tetrahydropyranyl (THP) ether, which is stable to bases but can be cleaved with acid.[8]
-
Avoid: Methyl ethers are generally unsuitable for protecting phenols in this context because their cleavage requires harsh conditions that may not be compatible with the final product.[8]
-
-
Use of Excess Grignard Reagent: While not ideal due to atom economy and potential for side reactions, using a significant excess of the Grignard reagent can sometimes overcome the issue. The first equivalent will deprotonate the phenol, and the subsequent equivalents can then react with the carbonyl. However, this often leads to a more complex reaction mixture and difficult purification.
Issue 2: Formation of a Biphenyl-type Byproduct (Wurtz Coupling)
Symptom: Isolation of a significant amount of a homocoupled dimer, in this case, ethane, and potentially other coupling products.
Cause: The Wurtz coupling reaction is a common side reaction during the formation of the Grignard reagent itself.[9][10][11] It occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[12] This side reaction is promoted by:
-
High local concentration of the alkyl halide: Rapid addition of the methyl halide during Grignard reagent preparation.[12]
-
Elevated reaction temperature: The Grignard formation is exothermic, and poor temperature control can favor the coupling reaction.[12][13]
Troubleshooting Steps:
-
Slow Addition: Add the methyl halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[12]
-
Temperature Control: Use an ice bath to manage the reaction temperature, especially during the initial stages.[13]
-
Solvent Choice: While THF is a common solvent, diethyl ether can sometimes suppress Wurtz coupling for certain substrates.[12]
Issue 3: Recovery of Starting Material (3-Hydroxyacetophenone)
Symptom: A significant amount of the starting ketone is recovered after the reaction, even when a protecting group is used.
Cause: Enolization of the ketone is another competing side reaction.[14] The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[4][14][15] This is more likely to occur with sterically hindered ketones or bulky Grignard reagents.[14] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.[14]
Troubleshooting Steps:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over enolization.
-
Choice of Grignard Reagent: While not applicable when synthesizing this compound, for other syntheses, using a less sterically hindered Grignard reagent can minimize enolization.[4]
Issue 4: Formation of an Aldol-type Adduct
Symptom: Characterization of a higher molecular weight byproduct that appears to be a dimer of the starting material with an added hydroxyl group.
Cause: The enolate formed through the deprotonation of the α-carbon can act as a nucleophile and attack the carbonyl group of another molecule of the ketone in an aldol-type reaction.[16][17][18]
Troubleshooting Steps:
-
Inverse Addition: Add the ketone solution slowly to the Grignard reagent. This maintains a low concentration of the ketone, minimizing the chance of the enolate reacting with another ketone molecule.
-
Low Temperature: As with enolization, lower temperatures will disfavor the aldol reaction.
II. Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction?
A1: Grignard reagents are highly reactive and will readily react with any protic solvents, such as water.[19] This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl.[4] Any moisture present will quench the Grignard reagent, converting it to an alkane and rendering it useless for the synthesis.[4][5] Therefore, all glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.
Q2: My Grignard reaction won't start. What can I do?
A2: Initiation of the Grignard reaction can sometimes be sluggish due to an oxide layer on the surface of the magnesium.[20] Several methods can be used to initiate the reaction:
-
Mechanical Activation: Crushing a few pieces of the magnesium with a glass rod can expose a fresh, reactive surface.[19][20]
-
Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface.[19][20][21] The disappearance of the iodine color is an indicator that the reaction has initiated.[20]
-
Use of an "Entrainer": A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to clean and activate the magnesium surface.
Q3: Can I use 3-bromoanisole as a starting material instead of protecting 3-hydroxyacetophenone?
A3: Yes, this is a viable alternative strategy.[22] You can perform the Grignard reaction on 3-bromoanisole to form the corresponding Grignard reagent, which can then be reacted with acetaldehyde. The final step would be the demethylation of the resulting methoxy group to yield the desired phenol. However, the demethylation step often requires harsh reagents like BBr3, which may not be suitable for all substrates.[22]
Q4: How do I know if my Grignard reagent has formed successfully?
A4: Visual cues for the formation of a Grignard reagent include the disappearance of the magnesium metal, a change in the color of the solution (often becoming cloudy and grey or brown), and gentle refluxing of the solvent due to the exothermic nature of the reaction. For a quantitative measure, the concentration of the prepared Grignard reagent can be determined by titration against a known concentration of a compound like iodine or a solution of a secondary alcohol with a colorimetric indicator.[4]
III. Experimental Protocols & Visualizations
Protocol 1: Protection of 3-Hydroxyacetophenone with TBDMSCl
-
Dissolve 3-hydroxyacetophenone (1 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the TBDMS-protected 3-hydroxyacetophenone.
Protocol 2: Grignard Reaction and Deprotection
-
Prepare the methylmagnesium bromide reagent in a separate flame-dried flask under an inert atmosphere (N2 or Ar) using magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
Cool the solution of the TBDMS-protected 3-hydroxyacetophenone (1 eq.) in anhydrous diethyl ether to 0 °C.
-
Slowly add the prepared Grignard reagent (1.2 eq.) to the ketone solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
To the crude product, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF.
-
Stir at room temperature for 2 hours or until deprotection is complete (monitored by TLC).
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product by flash column chromatography.
Reaction and Side Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
References
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Video: Protection of Alcohols [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. jackwestin.com [jackwestin.com]
- 19. cerritos.edu [cerritos.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. reddit.com [reddit.com]
- 22. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 1-(3-Hydroxyphenyl)ethanol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(3-Hydroxyphenyl)ethanol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges encountered during its purification. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your experiments.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound. This knowledge will inform your choice of purification strategy and help in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [J&K Scientific[1]](--INVALID-LINK--) |
| Molecular Weight | 138.16 g/mol | [J&K Scientific[1]](--INVALID-LINK--) |
| CAS Number | 2415-09-0 | [J&K Scientific[1]](--INVALID-LINK--) |
| Appearance | Varies from a solid to an oil, depending on purity | Inferred from general chemical principles |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] | [Achmem[2]](--INVALID-LINK--) |
Expert Insight: The phenolic hydroxyl group and the alcoholic hydroxyl group impart a moderate polarity to the molecule. The aromatic ring provides some non-polar character. This amphiphilic nature is a key consideration for selecting appropriate solvents in both recrystallization and chromatography.
Recrystallization: The Workhorse of Purification
Recrystallization is often the first-line technique for purifying solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization of this compound.
Detailed Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Based on the principle of "like dissolves like," moderately polar solvents are a good starting point.[3]
-
Perform small-scale solubility tests with solvents such as water, ethanol, ethyl acetate, toluene, and hexane.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[4] An ethanol/water mixture is often a good choice for phenolic compounds.[3][5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling, with stirring.
-
Continue to add the solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.[4]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[4]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more solvent to dilute the solution. Consider using a lower-boiling point solvent. |
| No crystal formation | The solution is not supersaturated (too much solvent was used), or the compound is very soluble at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture.[4] |
| Low recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to decolorize the solution before crystallization. |
Column Chromatography: For More Challenging Separations
When recrystallization fails to provide the desired purity, or for the separation of liquid mixtures, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Workflow for Column Chromatography
Caption: A standard workflow for the purification of this compound by column chromatography.
Detailed Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection (via TLC):
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packing is uniform and free of air bubbles.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
If the separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or NMR to identify those containing the pure product.[8]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing | The compound is interacting too strongly with the acidic silanol groups on the silica gel. | Add a small amount (0.5-1%) of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce these interactions. |
| Poor Separation | The chosen mobile phase is not optimal. | Re-optimize the solvent system using TLC. Consider using a different stationary phase (e.g., alumina). |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked Column Bed | The column has run dry, or the packing was not uniform. | Ensure the solvent level is always above the top of the stationary phase. Repack the column if necessary. |
Distillation: For Thermally Stable Liquids
Distillation is a viable purification method for thermally stable liquids with different boiling points. While this compound is a solid at room temperature, it can be purified by vacuum distillation if it is an oil at elevated temperatures.
FAQs for Distillation
-
Q: When should I consider distillation for purifying this compound?
-
A: Distillation is most effective when the impurities have significantly different boiling points from the target compound. It is particularly useful for removing non-volatile impurities.
-
-
Q: Why is vacuum distillation often preferred?
-
A: Many organic compounds, including phenols, can decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.
-
-
Q: What are the key parameters to control during distillation?
-
A: The most critical parameters are the temperature of the heating bath and the pressure within the system. Careful control of these will ensure a good separation.
-
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives structural information and can be used to identify and quantify impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation for purity analysis.[10]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.
Safety and Handling
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store the compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents to prevent degradation.[2][11] Phenols are susceptible to air oxidation, which can lead to the formation of colored impurities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. achmem.com [achmem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. magritek.com [magritek.com]
- 9. CN103232328B - Method for preparing p-hydroxyphenyl ethanol - Google Patents [patents.google.com]
- 10. rjptonline.org [rjptonline.org]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of 1-(3-Hydroxyphenyl)ethanol
Welcome to the Technical Support Center for the asymmetric synthesis of 1-(3-hydroxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and achieve high enantiomeric excess (ee) in your experiments. This compound is a key chiral building block, notably for the synthesis of the anti-Alzheimer's drug Rivastigmine, making its enantiomerically pure synthesis a critical process.[1]
Section 1: Troubleshooting Guide for Low Enantiomeric Excess
Achieving high enantioselectivity is a multifaceted challenge. This section addresses common issues encountered during the asymmetric synthesis of this compound and provides a systematic approach to problem-solving.
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step I should take?
A1: Before investigating any reaction parameters, you must rigorously validate your analytical method for determining the enantiomeric excess.[2] An inaccurate or poorly optimized chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is a frequent source of misleading results.
Key Analytical Method Validation Steps:
-
Baseline Resolution: Ensure complete separation of the two enantiomer peaks. A resolution factor (Rs) greater than 1.5 is generally required for accurate quantification.[2]
-
Accuracy: Prepare and analyze standard samples of known enantiomeric composition (e.g., racemic, 80:20, 95:5) to confirm that your method provides accurate ee values across a relevant range.
-
Precision: Perform multiple injections of the same sample to ensure the reproducibility of your results. The relative standard deviation (RSD) should be minimal.[2]
-
Linearity: Verify that the detector response is linear for both enantiomers over the expected concentration range.
Protocol 1: Validation of a Chiral HPLC Method
This protocol outlines the essential steps for validating a chiral HPLC method for this compound.
1. System Preparation:
- Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.
- Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
2. Resolution Check:
- Inject a solution of racemic this compound.
- Adjust the mobile phase composition (ratio of non-polar to polar solvent) to achieve baseline separation of the enantiomer peaks.
- Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for Rs > 1.5.[2]
3. Accuracy and Linearity:
- Prepare a series of standards with known enantiomeric excesses.
- Inject each standard and plot the measured peak area ratio against the known enantiomer ratio to establish a calibration curve.
- Confirm the linearity of the response.
4. Precision:
- Inject a single sample of known ee multiple times (e.g., n=6).
- Calculate the mean and standard deviation of the measured ee to assess the method's precision.
Q2: My analytical method is validated, but my ee is still low. What should I investigate next?
A2: The purity of your reagents and the integrity of your catalyst are paramount. Asymmetric reactions are highly sensitive to impurities that can poison the catalyst or promote non-selective background reactions.
Checklist for Reagents and Catalyst:
-
Substrate (3-Hydroxyacetophenone): Ensure the starting material is free from impurities that could compete in the reaction. If necessary, purify the substrate by recrystallization or chromatography.
-
Solvent: Use anhydrous, and if necessary, degassed solvents. Trace amounts of water or oxygen can deactivate many sensitive catalysts.
-
Catalyst and Ligand:
-
Purity: Verify the chemical and enantiomeric purity of the chiral ligand and metal precursor.
-
Activation: Ensure the catalyst is properly activated according to the literature procedure. Incomplete activation can lead to a mixture of catalytic species with varying selectivities.
-
Handling and Storage: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and store them appropriately.
-
Q3: I've ruled out analytical and reagent issues. How do I optimize the reaction conditions to improve enantioselectivity?
A3: Systematic optimization of reaction parameters is crucial. The following factors can have a significant impact on enantiomeric excess:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively affect ee. An optimal loading needs to be determined experimentally.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Screen a range of anhydrous solvents (e.g., toluene, dichloromethane, THF).
-
Hydrogen Source (for Transfer Hydrogenation): In asymmetric transfer hydrogenation (ATH), common hydrogen donors include 2-propanol and a formic acid/triethylamine mixture.[3] The choice of hydrogen donor can significantly impact the reaction's efficiency and selectivity.
Section 2: Key Methodologies for Asymmetric Synthesis
Two of the most robust and widely used methods for the asymmetric reduction of ketones like 3-hydroxyacetophenone are Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts and the Corey-Bakshi-Shibata (CBS) reduction.
Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts
Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, are highly effective for the asymmetric transfer hydrogenation of ketones.[3][4]
dot
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation of 3-Hydroxyacetophenone
This is a general protocol and may require optimization for your specific setup.
1. Catalyst Activation:
- In an inert atmosphere, dissolve the Noyori-type catalyst (e.g., RuCl--INVALID-LINK--) in the chosen anhydrous solvent (e.g., 2-propanol).
- Add a base (e.g., potassium tert-butoxide) and stir for the recommended time to generate the active catalytic species.
2. Reaction Setup:
- In a separate flask, dissolve 3-hydroxyacetophenone in the same anhydrous solvent.
- Transfer the substrate solution to the activated catalyst solution.
3. Reaction Execution:
- Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.
- Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
4. Workup and Analysis:
- Extract the product with an appropriate organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.
- Determine the yield and enantiomeric excess using a validated chiral HPLC or GC method.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[5][6][7] This method is known for its high enantioselectivity and predictable stereochemical outcome.[5]
dot
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 3: CBS Reduction of 3-Hydroxyacetophenone
This is a general protocol and should be optimized.
1. Catalyst Preparation (in situ):
- Under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in an anhydrous solvent like THF.
- Add a borane source (e.g., borane-dimethyl sulfide complex) dropwise at the appropriate temperature and stir to form the oxazaborolidine catalyst.
2. Reaction Setup:
- Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).
- Slowly add a solution of 3-hydroxyacetophenone in the same anhydrous solvent.
3. Reduction:
- Add the stoichiometric borane reducing agent dropwise, maintaining the reaction temperature.
- Monitor the reaction by TLC or GC.
4. Workup and Analysis:
- Once complete, quench the reaction carefully with methanol.
- Perform an acidic workup (e.g., with 1M HCl).
- Extract the product, purify by column chromatography, and determine the yield and ee.
Section 3: Post-Reaction Enantiomeric Excess Improvement
In cases where the asymmetric synthesis yields a product with a good but not excellent ee, post-reaction purification techniques can be employed to enhance the enantiomeric purity.
Q4: My reaction consistently gives an ee of 90-95%. How can I improve this to >99%?
A4: For products that are crystalline solids, enantiomeric enrichment by crystallization is a powerful technique.[3][8] This method relies on the different solubilities of the racemate and the pure enantiomers.
Strategies for Enantiomeric Enrichment by Crystallization:
-
Preferential Crystallization: If the racemic mixture forms a conglomerate (a physical mixture of crystals of the two enantiomers), it is possible to selectively crystallize the major enantiomer by seeding a supersaturated solution with crystals of that enantiomer.
-
Resolution via Diastereomeric Salt Formation: For alcohols, derivatization with a chiral acid can form diastereomeric salts with different physical properties, such as solubility. These diastereomers can then be separated by crystallization, followed by the removal of the chiral auxiliary to yield the enantiopure alcohol.
Section 4: Data Presentation
The following table provides a hypothetical comparison of different catalytic systems for the asymmetric reduction of 3-hydroxyacetophenone to illustrate the type of data you should aim to generate during your optimization studies.
| Catalyst System | Chiral Ligand/Auxiliary | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Noyori-type ATH | (S,S)-TsDPEN | 2-Propanol | 25 | 95 | 98 (R) |
| (R,R)-TsDPEN | Toluene | 0 | 92 | 97 (S) | |
| CBS Reduction | (S)-CBS Catalyst | THF | -20 | 98 | 99 (R) |
| (R)-CBS Catalyst | THF | -20 | 97 | >99 (S) | |
| Biocatalytic | Alcohol Dehydrogenase | Buffer/DMSO | 30 | 99 | >99.9 (R)[1] |
Section 5: Frequently Asked Questions (FAQs)
Q5: Can the hydroxyl group on the phenyl ring interfere with the reaction?
A5: Yes, the phenolic hydroxyl group is acidic and can potentially interfere with certain catalysts, particularly those sensitive to protic functional groups. In some cases, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary before the reduction, followed by a deprotection step. However, many modern catalyst systems, including certain Noyori-type catalysts and biocatalysts, are tolerant of the unprotected hydroxyl group, which is a significant advantage in terms of step economy.[1]
Q6: What is a "non-linear effect" in asymmetric catalysis, and how can it impact my results?
A6: A non-linear effect (NLE) describes a situation where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand. A positive NLE, where the product ee is higher than the ligand ee, can be advantageous, as it means that a ligand of lower enantiomeric purity can still produce a highly enantioenriched product. Conversely, a negative NLE can be detrimental. Understanding the NLE of your catalytic system can be important for catalyst sourcing and preparation.
Q7: My reaction is very slow at low temperatures. How can I increase the rate without compromising enantioselectivity?
A7: If lowering the temperature to improve ee significantly hampers the reaction rate, you can explore several strategies:
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes boost the rate without a significant drop in ee.
-
Solvent Optimization: A change in solvent might enhance the catalyst's activity.
-
Use a More Active Catalyst: If available, switching to a more active generation of the catalyst or a different type of catalyst altogether (e.g., from a ruthenium to an iridium-based ATH catalyst) could be beneficial.
Q8: Are there any "green" or more sustainable approaches to this synthesis?
A8: Absolutely. Biocatalysis, using enzymes like alcohol dehydrogenases, is an excellent green chemistry approach as it often proceeds in aqueous media under mild conditions with high selectivity.[1] Asymmetric transfer hydrogenation can also be made more sustainable by using efficient catalysts at very low loadings and employing non-toxic solvents and hydrogen donors.
References
- 1. researchgate.net [researchgate.net]
- 2. ymc.co.jp [ymc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process For Resolution Of Racemic Mixture Of 1 (3 Hydroxyphenyl) 2 [quickcompany.in]
- 6. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of 1-(3-Hydroxyphenyl)ethanol's Biological Activity
For researchers and drug development professionals exploring the therapeutic potential of novel phenolic compounds, 1-(3-Hydroxyphenyl)ethanol presents an intriguing candidate. As an isomer of the well-studied tyrosol, it is structurally poised to exhibit significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, a comprehensive in vitro validation is a critical first step to substantiate these claims and to benchmark its efficacy against established alternatives.
This guide provides a robust framework for the in vitro evaluation of this compound. We will delve into the scientific rationale behind key experimental assays, provide detailed, step-by-step protocols, and present a comparative analysis with other relevant phenolic compounds. This document is designed to empower researchers to generate high-quality, reproducible data to elucidate the therapeutic promise of this molecule.
The Scientific Rationale: Why Investigate this compound?
Phenolic compounds are a diverse group of plant secondary metabolites renowned for their health-promoting properties, largely attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[1] The core structure of this compound, featuring a hydroxyl group on the phenyl ring, suggests a propensity for these activities. Its isomeric relationship with tyrosol (4-hydroxyphenylethanol) makes it a particularly interesting subject for structure-activity relationship studies, as the position of the hydroxyl group can significantly influence its biological efficacy.
Comparative Landscape: Benchmarking Against Established Phenolic Compounds
To contextualize the potential of this compound, it is essential to compare its in vitro activity with other well-characterized phenolic compounds. Here, we present a comparative overview of its isomer, tyrosol, the highly potent hydroxytyrosol, and the widely studied resveratrol.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Source(s) |
| This compound | Data not available; requires experimental validation | |
| Tyrosol | >1000 | [2] |
| Hydroxytyrosol | ~10-20 | [3] |
| Resveratrol | ~25-50 | [2] |
| Ascorbic Acid (Standard) | ~20-40 | [2] |
Table 2: Comparative Anti-Inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)
| Compound | IC50 (µM) | Source(s) |
| This compound | Data not available; requires experimental validation | |
| Tyrosol | >100 | [4] |
| Hydroxytyrosol | ~15-30 | [4] |
| Resveratrol | ~10-25 | [5] |
| Dexamethasone (Standard) | ~0.1-1 | [5] |
Experimental Workflows for In Vitro Validation
The following section provides detailed protocols for the in vitro assessment of the antioxidant and anti-inflammatory activities of this compound.
Antioxidant Activity Validation
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[6] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is colorless or pale yellow.
-
Step-by-Step Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in ethanol or methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining antioxidant capacity.[7] It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Step-by-Step Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well microplate, add 10 µL of each sample dilution to separate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a positive control and a blank.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Caption: General workflow for in vitro antioxidant assays.
Anti-inflammatory Activity Validation
1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]
-
Step-by-Step Protocol:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for a further 24 hours.
-
Collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.
-
Determine the IC50 value for NO inhibition.
-
2. Inhibition of Albumin Denaturation
This assay evaluates the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.[9]
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (or bovine serum albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.
-
A control group is prepared without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions by spectrophotometry at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
-
Mechanistic Insights: Potential Signaling Pathways
Based on the known mechanisms of other neuroprotective phenolic compounds, this compound is likely to exert its effects through the modulation of key intracellular signaling pathways.[10]
Caption: Potential signaling pathways modulated by this compound.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Phenolic compounds often inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including ERK, JNK, and p38, is involved in cellular stress responses, proliferation, and apoptosis. Modulation of these pathways by phenolic compounds can lead to enhanced neuronal survival.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of Nrf2 by phenolic compounds leads to the transcription of a battery of antioxidant and cytoprotective genes.
Conclusion and Future Directions
This compound holds considerable promise as a bioactive compound, with a chemical structure that suggests potent antioxidant, anti-inflammatory, and neuroprotective activities. This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of these properties. While comparative data from its isomers and other phenolic compounds are encouraging, it is imperative that the biological activities of this compound are determined through direct experimental investigation. The protocols and mechanistic insights provided herein are intended to facilitate this crucial research, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. CAS 2415-09-0: 3-(1-hydroxyethyl)phenol | CymitQuimica [cymitquimica.com]
- 2. In vitro assessment of antioxidant activity of tyrosol, resveratrol and their acetylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of tyrosol, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Availability and Metabolic Fate of Olive Phenolic Alcohols Hydroxytyrosol and Tyrosol in the Human GI Tract Simulated by the In Vitro GIDM–Colon Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyphenylmethylcarbinol | CymitQuimica [cymitquimica.com]
- 9. 2-(4-hydroxyphenyl)ethanol - Mycotoxin Database [mycocentral.eu]
- 10. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695) - FooDB [foodb.ca]
A Comparative Guide to the Biological Activity of Hydroxyphenylethanol Isomers: Tyrosol and Hydroxytyrosol
This guide provides an in-depth comparison of the biological activities of two key hydroxyphenylethanol isomers: tyrosol (Tyr) and hydroxytyrosol (HT). Found abundantly in olives and olive oil, these phenolic compounds are central to the health benefits associated with the Mediterranean diet.[1] For researchers in pharmacology and drug development, understanding the nuanced differences in their efficacy is critical for harnessing their therapeutic potential. This document synthesizes experimental data to compare their antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, providing detailed protocols and mechanistic insights to guide future research.
Structural Differences and Bioavailability: The Foundation of Activity
Tyrosol and hydroxytyrosol are structurally similar, with the key distinction being an additional hydroxyl group on the phenol ring of hydroxytyrosol, forming a catechol structure. This seemingly minor difference profoundly impacts their biological potency and mechanisms of action.
Caption: Chemical structures of Tyrosol and Hydroxytyrosol.
Both compounds are absorbed after oral administration, undergoing extensive first-pass metabolism in the gut and liver to form sulfated and glucuronidated conjugates, which are the primary forms found in circulation.[1][2][3] Some evidence suggests hydroxytyrosol is more readily absorbed, contributing to its generally higher potency in vivo.[4] It is crucial to recognize that the biological effects observed are often attributable to both the parent compounds and their circulating metabolites.[5]
Comparative Biological Efficacy
Antioxidant Activity
The most pronounced difference between the two isomers lies in their antioxidant capacity. The catechol structure of hydroxytyrosol makes it a significantly more potent free radical scavenger and metal chelator than tyrosol.[1][6]
Causality: The two adjacent hydroxyl groups on hydroxytyrosol's aromatic ring can readily donate hydrogen atoms to stabilize free radicals and can chelate pro-oxidant metal ions, whereas tyrosol's single hydroxyl group has a lower capacity for these actions. This structural advantage is consistently reflected in comparative in vitro assays.[6]
| Assay | Tyrosol (Tyr) | Hydroxytyrosol (HT) | Key Finding | Reference |
| FRAP (Ferric Reducing Antioxidant Power) | Lower Activity | ~25-fold higher than Tyr | HT has vastly superior ferric reducing ability. | [6] |
| ORAC (Oxygen Radical Absorbance Capacity) | Lower Capacity | ~3.5-fold higher than Tyr | HT is significantly more effective at quenching peroxyl radicals. | [6] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Moderate Scavenging | Stronger Scavenging | HT is a more potent radical scavenger. | [4] |
Anti-inflammatory Activity
Both isomers exhibit anti-inflammatory properties, but again, hydroxytyrosol typically demonstrates greater efficacy. Their primary mechanisms involve the downregulation of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to reduced production of inflammatory mediators.[7][8]
Mechanistic Insight: By inhibiting the activation of NF-κB and MAPK, these compounds reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][9] Hydroxytyrosol has also been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins, with an effectiveness comparable to some non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Caption: Inhibition of pro-inflammatory signaling pathways.
| Biological Effect | Tyrosol (Tyr) | Hydroxytyrosol (HT) | Reference |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Effective | More Potent | [4][9] |
| Modulation of NF-κB Pathway | Inhibits IκBα degradation | Potently inhibits NF-κB activation & nuclear translocation | [7][11] |
| Inhibition of COX Enzymes | Moderate | Strong, comparable to ibuprofen | [10] |
Neuroprotective Activity
Both tyrosol and hydroxytyrosol are recognized as promising neuroprotective agents, acting through multiple mechanisms to protect neuronal cells from damage.[11][12] While hydroxytyrosol's superior antioxidant capacity is a key factor, tyrosol has been described as a potent "multitarget" neuroprotector, effectively modulating inflammation, apoptosis, and excitotoxicity.[11][13][14]
Causality: Neuroprotection is conferred by a combination of antioxidant and anti-inflammatory actions within the central nervous system. These compounds can attenuate neuronal damage in models of ischemia and neurodegenerative diseases by reducing oxidative stress, inhibiting microglial activation, and blocking apoptotic pathways.[11][12]
| Neuroprotective Mechanism | Tyrosol (Tyr) | Hydroxytyrosol (HT) | Reference |
| Protection against Oxidative Stress | Attenuates lipid peroxidation in brain tissue | Strong protection via radical scavenging & Nrf2 activation | [11][12] |
| Anti-inflammatory Effect in CNS | Suppresses NF-κB function in astrocytes | Dampens pro-inflammatory cytokine networks | [11][12] |
| Anti-apoptotic Activity | Upregulates anti-apoptotic proteins (e.g., Bcl-2) | Enhances cell viability and mitochondrial function | [9][11] |
| Protection against Excitotoxicity | Blocks glutamate-induced neurotoxicity | Protects neuronal cells from excitotoxic insults | [11] |
Cardioprotective Effects
The cardioprotective benefits of these isomers are well-documented and form the basis of health claims related to olive oil consumption.[1][15] A key mechanism is the prevention of low-density lipoprotein (LDL) oxidation, a critical initiating step in the development of atherosclerosis.[1][16]
Mechanistic Insight: By protecting LDL particles from oxidative damage, these compounds help prevent the formation of foam cells and atherosclerotic plaques.[16] They also improve endothelial function, reduce markers of inflammation, and contribute to a healthier lipid profile, collectively lowering the risk of cardiovascular disease.[8][15][17] The European Food Safety Authority (EFSA) has recognized the role of olive oil polyphenols (including hydroxytyrosol and its derivatives) in protecting blood lipids from oxidative stress.[1][15]
Experimental Protocols for Comparative Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the biological activities of these isomers.
Protocol 1: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)
This protocol provides a rapid and reliable method to compare the direct radical-scavenging abilities of tyrosol and hydroxytyrosol.[18][19]
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of tyrosol and hydroxytyrosol (e.g., 1 mg/mL) in methanol. Create a series of dilutions for each compound.
-
Assay Procedure: In a 96-well microplate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to all wells. Include a control (100 µL methanol + 100 µL DPPH) and a blank (200 µL methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined to compare potency.
Protocol 2: Cell-Based Anti-inflammatory Activity (NF-κB Reporter Assay)
This assay quantifies the ability of the compounds to inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.[20][21]
Principle: This assay utilizes a cell line (e.g., HEK293 or C2C12) stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of TNF-α-induced NF-κB activation results in a quantifiable decrease in luciferase expression.
Step-by-Step Methodology:
-
Cell Culture: Seed NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of tyrosol and hydroxytyrosol for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the raw luciferase values to the TNF-α-only treated group (representing 100% activation). Calculate the IC50 value for each compound to compare their inhibitory potency.
Protocol 3: In Vitro Neuroprotection (Oxidative Stress Model)
This protocol assesses the ability of the isomers to protect neuronal cells from oxidative stress-induced cell death.[22][23][24]
Principle: Neuronal cells (e.g., human neuroblastoma SH-SY5Y) are exposed to an oxidative insult (e.g., hydrogen peroxide, H₂O₂). The cytoprotective effect of pre-treatment with the test compounds is quantified by measuring cell viability using the MTT assay.
References
- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability and Metabolism of Hydroxytyrosol from Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxytyrosol Bioavailability: Unraveling Influencing Factors and Optimization Strategies for Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vinatura.store [vinatura.store]
- 5. Wide Biological Role of Hydroxytyrosol: Possible Therapeutic and Preventive Properties in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vinatura.store [vinatura.store]
- 11. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. [PDF] Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant | Semantic Scholar [semanticscholar.org]
- 15. caringsunshine.com [caringsunshine.com]
- 16. High Tyrosol and Hydroxytyrosol Intake Reduces Arterial Inflammation and Atherosclerotic Lesion Microcalcification in Healthy Older Populations | MDPI [mdpi.com]
- 17. THE EFFECT OF HYDROXYTYROSOL ON THE CARDIOVASCULAR SYSTEM: ITS ROLE IN LIPID PROFILE REGULATION, ENDOTHELIAL FUNCTION, AND INHIBITION OF ATHEROSCLEROSIS | SHOKH LIBRARY [wosjournals.com]
- 18. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
- 20. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Hydroxyphenyl Ethanol Derivatives as Anti-Inflammatory and Antioxidant Agents
For researchers and drug development professionals navigating the therapeutic potential of phenolic compounds, this guide offers an in-depth comparison of the in vivo bioactivities of 1-(3-Hydroxyphenyl)ethanol and its closely related derivatives. While the core structure of this compound presents a promising scaffold for antioxidant and anti-inflammatory drug discovery, a comprehensive understanding of its in vivo efficacy, particularly in comparison to its better-studied isomers, is crucial for guiding future research and development.
This guide will dissect the available in vivo evidence, focusing on the well-documented activities of Tyrosol (4-Hydroxyphenylethanol) and Hydroxytyrosol (3,4-Dihydroxyphenylethanol) as primary benchmarks for comparison. The objective is to provide a clear, evidence-based perspective on the therapeutic potential of this class of compounds, highlighting the experimental frameworks used to validate their effects and the mechanistic insights gleaned from these studies.
Introduction to Hydroxyphenyl Ethanols: A Promising Class of Bioactive Molecules
Phenolic compounds are widely recognized for their health-promoting properties, largely attributed to their potent antioxidant and anti-inflammatory activities. Among these, the hydroxyphenyl ethanol scaffold has emerged as a molecule of significant interest. The position of the hydroxyl group on the phenyl ring plays a critical role in the biological activity of these compounds. This guide will focus on derivatives of this compound and its isomers, exploring how subtle structural modifications influence their in vivo performance.
While direct in vivo studies on this compound derivatives are limited in the current literature, a wealth of data exists for its positional isomer, Tyrosol (4-Hydroxyphenylethanol), and the more potent dihydroxy derivative, Hydroxytyrosol. These compounds, found abundantly in olive oil, are key contributors to the health benefits associated with the Mediterranean diet.[1] Their well-documented in vivo effects provide a robust framework for predicting and evaluating the potential of novel 3-hydroxyphenyl ethanol derivatives.
Comparative In Vivo Anti-Inflammatory Activity
To objectively compare the anti-inflammatory efficacy of hydroxyphenyl ethanol derivatives, we will examine their performance in two standard, well-characterized animal models of inflammation: Lipopolysaccharide (LPS)-induced systemic inflammation and Carrageenan-induced paw edema.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
The LPS-induced inflammation model is a widely accepted method for studying systemic inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, leading to the release of pro-inflammatory cytokines and mediators.
-
Tyrosol: In a murine model of endotoxemia, pre-treatment with Tyrosol significantly attenuated the production of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the serum of LPS-challenged mice.[2] This protective effect was associated with the suppression of the NF-κB and p38/ERK MAPK signaling pathways.[2]
-
Hydroxytyrosol: In a similar mouse model, pre-treatment with Hydroxytyrosol (40 and 80 mg/kg b.w.) prevented LPS-induced increases in COX-2 gene expression and TNF-α production.[3] Furthermore, Hydroxytyrosol demonstrated a dose-dependent reduction in DNA damage in blood cells and an improvement in the total antioxidant power of plasma.[3] In another study on endotoxin-induced uveitis (EIU) in rats, intravenous administration of Tyrosol (10, 50, or 100 mg/kg) dose-dependently reduced the number of infiltrating cells, protein concentration, and levels of TNF-α, PGE2, and nitric oxide (NO) in the aqueous humor.[4] This effect was also linked to the inhibition of NF-κB activation.[4]
Table 1: Comparison of In Vivo Anti-Inflammatory Effects in LPS-Induced Models
| Compound | Animal Model | Dosage | Route of Administration | Key Outcomes | Putative Mechanism of Action | Reference |
| Tyrosol | C57BL/6 Mice | Not Specified | Not Specified | Reduced serum TNF-α, IL-1β, IL-6 | Inhibition of NF-κB and p38/ERK MAPK signaling | [2] |
| Tyrosol | Lewis Rats | 10, 50, 100 mg/kg | Intravenous | Reduced inflammatory cells, protein, TNF-α, PGE2, NO in aqueous humor | Inhibition of NF-κB activation | [4] |
| Hydroxytyrosol | Balb/c Mice | 40, 80 mg/kg b.w. | Oral gavage | Reduced COX-2 expression, TNF-α production, DNA damage; Increased plasma antioxidant power | Inhibition of pro-inflammatory gene expression | [3] |
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[5] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[6]
-
A study on an olive leaf extract containing approximately 20% Hydroxytyrosol (HT-20) demonstrated a significant reduction in carrageenan-induced paw swelling in rats.[7] Oral administration of HT-20 also increased the paw pressure thresholds, indicating an analgesic effect.[7] Mechanistically, HT-20 was found to decrease the mRNA expression of the pro-inflammatory cytokines IL-1β and TNF-α in the paw tissue.[7]
Comparative In Vivo Antioxidant Activity
Oxidative stress is a key pathological feature of many inflammatory and degenerative diseases. The ability of a compound to mitigate oxidative damage in a living organism is a critical measure of its therapeutic potential.
-
Tyrosol: While often considered a "weak" antioxidant in vitro compared to Hydroxytyrosol, Tyrosol has demonstrated significant protective effects against oxidative stress in vivo.[8] Studies have shown that its metabolites, particularly Tyrosol-sulphate, contribute significantly to its antioxidant and anti-inflammatory properties.[9]
-
Hydroxytyrosol: In the LPS-induced systemic inflammation model, Hydroxytyrosol not only reduced inflammatory markers but also significantly improved the total antioxidant power of plasma and prevented DNA damage in blood cells.[3]
Table 2: Comparison of In Vivo Antioxidant Effects
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Tyrosol | Mice | Not Specified | Metabolites exhibit significant antioxidant activity | [9] |
| Hydroxytyrosol | Balb/c Mice | 40, 80 mg/kg b.w. | Increased plasma antioxidant power, prevented DNA damage | [3] |
Mechanistic Insights: The Central Role of NF-κB and MAPK Signaling
A recurring theme in the in vivo studies of Tyrosol and Hydroxytyrosol is their ability to modulate key inflammatory signaling pathways. The inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways appears to be a central mechanism underlying their anti-inflammatory effects.
NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Both Tyrosol and Hydroxytyrosol have been shown to inhibit the activation of NF-κB in vivo, thereby suppressing the downstream inflammatory cascade.[2][4]
Caption: Inhibition of the NF-κB signaling pathway by Hydroxyphenyl Ethanols.
MAPK Signaling Pathway
The MAPK family of proteins (including p38 and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Tyrosol has been shown to inhibit the phosphorylation of p38 and ERK in response to LPS stimulation, further contributing to its anti-inflammatory effects.[2]
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide.
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male Balb/c mice (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Treatment Groups (n=8 per group):
-
Control (Vehicle)
-
LPS (50 µ g/mouse )
-
Hydroxytyrosol (40 mg/kg b.w.) + LPS
-
Hydroxytyrosol (80 mg/kg b.w.) + LPS
-
-
Drug Administration: Administer Hydroxytyrosol (dissolved in a suitable vehicle, e.g., corn oil) or vehicle alone via oral gavage for a pre-determined period (e.g., 2 or 5 consecutive days).
-
Inflammation Induction: On the final day of treatment, administer LPS (50 µ g/mouse ) via intraperitoneal (i.p.) injection.
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Biochemical Analysis:
-
Measure plasma TNF-α levels using a commercial ELISA kit.
-
Isolate total RNA from whole blood for qPCR analysis of COX-2 gene expression.
-
Assess plasma total antioxidant power using the FRAP assay.
-
Evaluate DNA damage in blood cells using the Comet assay.
-
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: As described in 5.1.
-
Treatment Groups (n=6 per group):
-
Control (Vehicle)
-
Carrageenan
-
Hydroxytyrosol-20 (e.g., 50 mg/kg) + Carrageenan
-
Positive Control (e.g., Indomethacin 10 mg/kg) + Carrageenan
-
-
Drug Administration: Administer the test compound or vehicle orally one hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
-
(Optional) Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-1β mRNA levels).
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Pharmacokinetics and Bioavailability: A Critical Consideration
The in vivo efficacy of any compound is intrinsically linked to its pharmacokinetic profile. Studies on Tyrosol have shown that it is absorbed in a dose-dependent manner in humans after consumption of virgin olive oil.[1] Interestingly, both men and women show different patterns of urinary excretion.[1] The bioavailability of Hydroxytyrosol is also influenced by the food matrix in which it is consumed.[10] It is important to note that the metabolites of these compounds, such as Tyrosol-sulphate, can also possess significant biological activity.[9] Future in vivo studies on novel this compound derivatives should include a thorough pharmacokinetic analysis to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, which will be critical for dose selection and predicting therapeutic efficacy.
Conclusion and Future Directions
This comparative guide highlights the significant in vivo anti-inflammatory and antioxidant potential of hydroxyphenyl ethanol derivatives, with Tyrosol and Hydroxytyrosol serving as well-validated examples. Their ability to modulate key inflammatory pathways, particularly NF-κB and MAPK signaling, underscores their therapeutic promise.
While direct in vivo data for this compound derivatives is currently lacking, the robust evidence for its isomers provides a strong rationale for their investigation. Future research should focus on synthesizing novel 3-hydroxyphenyl ethanol derivatives and evaluating their efficacy in the established in vivo models described in this guide. A thorough comparison of their potency and pharmacokinetic profiles against Tyrosol and Hydroxytyrosol will be essential for identifying lead candidates with superior therapeutic potential for the treatment of inflammatory and oxidative stress-related diseases.
References
- 1. Bioavailability of tyrosol, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosol exhibits negative regulatory effects on LPS response and endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosol ameliorates lipopolysaccharide-induced ocular inflammation in rats via inhibition of nuclear factor (NF)-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydroxytyrosol-20 on carrageenan-induced acute inflammation and hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of hydroxytyrosol are dependent on the food matrix in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenylethanol Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of hydroxyphenylethanol analogs, focusing on their antioxidant and anti-inflammatory properties. We will delve into the critical structural motifs that govern their efficacy, supported by comparative experimental data and detailed protocols to empower your own research endeavors.
The Hydroxyphenylethanol Scaffold: A Foundation for Diverse Bioactivity
The hydroxyphenylethanol backbone, a phenyl ring attached to an ethanol side chain, is a privileged scaffold found in numerous naturally occurring and synthetic compounds. This deceptively simple structure allows for a wide range of modifications that profoundly impact its interaction with biological targets. Key areas of structural variation that dictate activity include the substitution pattern on the phenyl ring and modifications to the ethanol side chain. In this guide, we will focus on two primary classes of naturally occurring hydroxyphenylethanol analogs: the antioxidant phenols from olive oil (tyrosol and hydroxytyrosol) and the anti-inflammatory secoiridoids (oleocanthal and oleacein).
Antioxidant Activity: The Critical Role of the Catechol Moiety
The primary structural determinant for the antioxidant capacity of hydroxyphenylethanol analogs is the presence and positioning of hydroxyl groups on the phenyl ring. A direct comparison between tyrosol and hydroxytyrosol provides a classic example of this structure-activity relationship (SAR).
Key Structural Insights:
-
Tyrosol (4-hydroxyphenylethanol): Possesses a single hydroxyl group on the phenyl ring.
-
Hydroxytyrosol (3,4-dihydroxyphenylethanol): Features a catechol (ortho-dihydroxy) group. This seemingly minor difference is the key to its significantly enhanced antioxidant potency. The two adjacent hydroxyl groups allow for the donation of a hydrogen atom to a radical species, forming a stable ortho-quinone, thus effectively neutralizing the radical.
Comparative Antioxidant Performance
The superior antioxidant capacity of hydroxytyrosol over tyrosol is consistently demonstrated across a range of in vitro assays.
| Antioxidant Assay | Tyrosol Activity | Hydroxytyrosol Activity | Key Findings & Citations |
| DPPH Radical Scavenging | Weaker Activity | Stronger Activity (IC50 ≈ 0.7 µg/mL) | Hydroxytyrosol and its esters are more potent DPPH radical scavengers.[1] |
| ABTS Radical Scavenging | Weaker Activity | Stronger Activity | Hydroxytyrosol consistently exhibits superior radical scavenging in the ABTS assay.[1] |
| FRAP | Lower Activity | ~25-fold Higher Activity | The total antioxidant capacity of hydroxytyrosol is approximately 25 times greater than that of tyrosol in the FRAP assay.[1] |
| ORAC | Lower Activity | ~3.5-fold Higher Activity | Hydroxytyrosol demonstrates about 3.5 times the oxygen radical absorbance capacity of tyrosol.[1] |
| Cellular Antioxidant Activity (CAA) | Less Effective | More Effective | At a concentration of 5 µmol/L, hydroxytyrosol was found to be 4- and 3.5-fold more effective than tyrosol in mitigating AAPH- and H₂O₂-induced reactive oxygen species, respectively.[1] |
Mechanistic Underpinnings: The Nrf2 Signaling Pathway
Both tyrosol and hydroxytyrosol can enhance cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. However, hydroxytyrosol is a more potent activator. Hydroxytyrosol has been shown to induce the translocation of Nrf2 to the nucleus by activating upstream signaling kinases such as PI3K/Akt and ERK.[1] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Anti-inflammatory Activity: A Look at Oleocanthal and Oleacein
Oleocanthal and oleacein, secoiridoids found in extra-virgin olive oil, are structurally more complex than tyrosol and hydroxytyrosol, incorporating an elenolic acid derivative. Their primary bioactivity is potent anti-inflammatory effects.
Key Structural Features:
-
Oleocanthal: Possesses two aldehyde groups, which are highly reactive and contribute to its biological activity.
-
Oleacein: Structurally similar to oleocanthal but with a catechol moiety, suggesting it may also possess significant antioxidant properties.
Comparative Anti-inflammatory Performance
Both oleocanthal and oleacein exhibit significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Key Findings & Citations |
| Oleocanthal | < 0.1 | 16.6 | Potent inhibitor of COX-1, with moderate activity against COX-2.[2] |
| Oleacein | 1.46 | 1.27 | A more balanced inhibitor of both COX-1 and COX-2, with potent activity against both isoforms.[2] |
| Hydroxytyrosol | 0.13 | > 100 | Strong inhibitor of COX-1, but with very low activity against COX-2.[2] |
| Ibuprofen (for comparison) | ~13-18% inhibition at 25 µM | ~13-18% inhibition at 25 µM | Oleocanthal at 25 µM inhibits 41-57% of COX activity.[3] |
Mechanistic Insights: The NF-κB Signaling Pathway
A primary mechanism through which oleocanthal and oleacein exert their anti-inflammatory effects is by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Oleocanthal and oleacein have been shown to inhibit this cascade.
Experimental Protocols: A Guide for Your Research
To facilitate the replication and extension of these findings, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Antioxidant Capacity Assays
Rationale for Assay Selection: A panel of antioxidant assays is recommended as different assays reflect different mechanisms of antioxidant action.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.
-
Prepare a series of concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Assay
Rationale for Cell Line Selection: RAW 264.7 murine macrophage-like cells are widely used to study inflammation in vitro.[4][5][6] They can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[6]
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
In Vivo Anti-inflammatory Assay
Rationale for Model Selection: The carrageenan-induced paw edema model in rats or mice is a classic and reliable acute inflammation model used to screen for potential anti-inflammatory drugs.[7][8][9][10][11]
-
Animal Acclimatization:
-
Acclimate male Wistar rats (180-220 g) to the laboratory conditions for at least one week before the experiment.
-
-
Experimental Groups:
-
Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Positive control group (e.g., indomethacin, 10 mg/kg, p.o.)
-
Test groups (different doses of the hydroxyphenylethanol analog)
-
-
-
Drug Administration:
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Structure-Activity Relationship of Synthetic Hydroxyphenylethanol Analogs
The exploration of synthetic analogs has further illuminated the SAR of this class of compounds. Modifications to the core structure have been investigated to enhance potency and selectivity for various biological targets.
Key SAR Insights from Synthetic Analogs:
-
Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. Electron-donating groups, such as methoxy or additional hydroxyl groups, can influence antioxidant and anti-inflammatory activities. The position of these groups also plays a crucial role in receptor binding and enzyme inhibition.
-
Ethanol Side Chain Modifications: Alterations to the ethanol side chain, such as the introduction of alkyl groups or the formation of esters or ethers, can impact the lipophilicity of the molecule. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. For instance, esterification of the hydroxyl group on the side chain can create prodrugs that are hydrolyzed in vivo to release the active compound.
-
Focus on Anti-inflammatory Activity: Studies on synthetic pyrazolone derivatives with a phenylethanol-like moiety have shown that specific substitutions can lead to potent anti-inflammatory and analgesic agents.[12] Furthermore, the modification of natural product skeletons, such as pyxinol, with moieties that mimic aspects of the hydroxyphenylethanol structure has yielded compounds with significant NO-inhibitory activity.
Conclusion and Future Directions
The hydroxyphenylethanol scaffold is a versatile platform for the development of potent antioxidant and anti-inflammatory agents. The structure-activity relationships discussed in this guide highlight the critical role of the catechol moiety for antioxidant activity and the importance of specific substitutions and side-chain modifications for anti-inflammatory efficacy. The provided experimental protocols offer a starting point for researchers to further explore the potential of both natural and synthetic hydroxyphenylethanol analogs.
Future research should focus on:
-
Synergistic Effects: Investigating the potential synergistic or additive effects of combining different hydroxyphenylethanol analogs.
-
Bioavailability and Metabolism: Elucidating the in vivo metabolic fate of these compounds to better understand their bioavailability and the activity of their metabolites.
-
Target Identification and Validation: Utilizing advanced techniques to identify and validate the specific molecular targets of these compounds to gain a more precise understanding of their mechanisms of action.
By continuing to explore the rich chemical space of hydroxyphenylethanol analogs, the scientific community can unlock new therapeutic opportunities for a wide range of diseases rooted in oxidative stress and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raw 264.7 cells: Significance and symbolism [wisdomlib.org]
- 4. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 1-(3-Hydroxyphenyl)ethanol Quantification
Introduction: 1-(3-Hydroxyphenyl)ethanol is a key chemical intermediate and a potential metabolite or impurity in the synthesis of various pharmaceutical compounds. Its accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, all grounded in internationally recognized validation standards.
Pillar 1: The Foundation of Trustworthiness in Analytical Data
Before comparing methodologies, it is crucial to establish the framework for what constitutes a reliable analytical procedure. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," provides the global standard for this purpose.[1][2] The objective of validation is to demonstrate that a method is suitable for its intended purpose.[3] This guide will assess each method against the core validation characteristics defined by the ICH, ensuring that every described protocol is a self-validating system.[3][4]
Key Validation Parameters Discussed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Expertise & Experience: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and applicability to a wide range of semi-polar to non-polar compounds. For this compound, its aromatic ring provides a strong chromophore for UV detection, and its hydroxyl groups give it sufficient polarity for excellent retention and separation on a C18 stationary phase. This method is often the first choice for routine quality control, such as in assays and impurity determinations in bulk drug substances.[5][6][7]
Experimental Protocol: HPLC-UV
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides the necessary hydrophobic interaction for retaining the analyte, while the column dimensions ensure good resolution and efficiency.
-
Mobile Phase: Isocratic elution with a mixture of 5mM Ammonium Acetate buffer (pH 4.7) and Methanol (80:20, v/v).[5] Causality: The buffered aqueous phase controls the ionization state of the phenolic hydroxyl group, ensuring consistent retention and peak shape. Methanol acts as the organic modifier to elute the analyte from the C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
-
Detection Wavelength: 272 nm.[5] Causality: This wavelength corresponds to a significant absorbance maximum for the phenyl group, providing good sensitivity.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of mobile phase.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound quantification.
Summary of Validation Data (HPLC-UV)
| Validation Parameter | Typical Performance Metric | Rationale / ICH Guideline Reference |
| Specificity | No interference from blank at the analyte's retention time. | Demonstrates the method can distinguish the analyte from excipients or degradation products.[3] |
| Linearity (r²) | ≥ 0.999 | A high correlation coefficient indicates a direct proportionality between concentration and response.[5] |
| Range | 1 - 100 µg/mL | The interval providing suitable accuracy, precision, and linearity.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Shows the closeness of the measured value to the true value.[7] |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Low relative standard deviation indicates minimal scatter in results.[8] |
| LOD | ~0.3 µg/mL | The lowest concentration at which the analyte's signal is detectable. |
| LOQ | ~1.0 µg/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | % RSD < 2.0 for minor changes in flow rate, pH, and mobile phase composition. | Ensures the method is reliable under slightly varied conditions. |
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[9] this compound is semi-volatile, but the presence of two polar hydroxyl groups can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector. To mitigate this, a crucial and scientifically justified step is derivatization, typically silylation, which replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks and improved quantification.
Experimental Protocol: GC-FID
-
Derivatization Step:
-
In a 2 mL autosampler vial, add 1 mL of the sample solution (dissolved in a dry, aprotic solvent like pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection. Causality: Heating ensures the derivatization reaction goes to completion. BSTFA is a powerful silylating agent, and the TMCS catalyst accelerates the reaction.
-
-
Instrumentation & Chromatographic Conditions:
-
GC System: A system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.[10] Causality: This non-polar column is ideal for separating the now non-polar silylated analyte from other volatile components.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Temperatures: Inlet: 250°C; Detector: 280°C. Causality: These temperatures ensure rapid volatilization in the inlet and prevent condensation in the detector, without causing thermal breakdown of the derivatized analyte.
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Injection: 1 µL, Split ratio 20:1. Causality: A split injection prevents column overloading and ensures sharp peaks for quantitative analysis.
-
Workflow for GC-FID Analysis
Caption: GC-FID workflow including the critical derivatization step.
Summary of Validation Data (GC-FID)
| Validation Parameter | Typical Performance Metric | Rationale / ICH Guideline Reference |
| Specificity | Baseline resolution from solvent and derivatization agent peaks. | Ensures the analyte peak is free from interferences.[3] |
| Linearity (r²) | ≥ 0.998 | Indicates a proportional response from the FID detector. |
| Range | 5 - 200 µg/mL | A suitable working range for assay and impurity analysis. |
| Accuracy (% Recovery) | 97.0% - 103.0% | Demonstrates the accuracy of the method, including the derivatization step. |
| Precision (% RSD) | Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5% | Slightly higher RSD than HPLC can be expected due to the extra derivatization step. |
| LOD | ~1.5 µg/mL | FID is sensitive but may be less so than UV for this specific compound. |
| LOQ | ~5.0 µg/mL | The quantifiable limit for the complete analytical procedure. |
| Robustness | % RSD < 3.0 for minor changes in oven ramp rate and inlet temperature. | Confirms the method's reliability despite small procedural variations. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification due to its unparalleled sensitivity and specificity.[11][12] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can definitively identify and quantify the analyte even in highly complex matrices like biological fluids or environmental samples. This makes it the ideal choice for pharmacokinetic, metabolomic, or genotoxic impurity studies where concentrations are expected to be very low.
Experimental Protocol: LC-MS/MS
-
Instrumentation & Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. Causality: A shorter column with smaller particles is used with UHPLC to achieve rapid separations without compromising efficiency.
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Volatile buffers like formic acid are essential for MS compatibility as they do not foul the ion source. A gradient is used to ensure a fast elution and clean the column effectively.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI, Positive. Causality: The analyte can be readily protonated to form the [M+H]⁺ ion for detection.
-
MRM Transition: For this compound (MW 138.16), the precursor ion [M+H]⁺ is m/z 139.1. The most stable product ion after collision-induced dissociation would likely be from the loss of water (H₂O), resulting in a product ion of m/z 121.1.
-
Quantifier Transition: 139.1 → 121.1
-
Qualifier Transition: 139.1 → 93.1 (loss of CH₃CHO)
-
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Serially dilute the stock solution using the initial mobile phase composition to prepare calibration standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Sample preparation depends on the matrix. For plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration would be typical.
-
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for ultra-sensitive quantification.
Summary of Validation Data (LC-MS/MS)
| Validation Parameter | Typical Performance Metric | Rationale / ICH Guideline Reference |
| Specificity | No signal in the specific MRM channel for blank samples. | MRM is highly specific, eliminating virtually all matrix interference.[13] |
| Linearity (r²) | ≥ 0.995 (often with weighting) | Excellent linearity over several orders of magnitude. |
| Range | 0.1 - 100 ng/mL | Demonstrates the method's ability to quantify at very low levels. |
| Accuracy (% Recovery) | 95.0% - 105.0% | High accuracy is achievable even at trace levels. |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Tighter acceptance criteria are applied for bioanalytical methods. |
| LOD | ~0.03 ng/mL | Demonstrates superior sensitivity. |
| LOQ | ~0.1 ng/mL | Enables quantification of trace impurities or metabolites. |
| Robustness | Minimal impact from slight changes in mobile phase composition or column temperature. | Ensures reliable performance for demanding applications. |
Comparative Guide: Selecting the Optimal Method
The choice of analytical method is fundamentally driven by the intended application, required sensitivity, available instrumentation, and the nature of the sample matrix.
| Feature | HPLC-UV | GC-FID | LC-MS/MS |
| Primary Application | Routine QC, assay, purity testing of bulk material and formulations. | Analysis of volatile impurities, residual solvents. | Trace-level analysis, bioanalysis (pharmacokinetics), genotoxic impurities. |
| Sensitivity | Moderate (µg/mL) | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Specificity | Good (based on retention time and UV spectrum) | Good (based on retention time) | Excellent (based on retention time and mass-to-charge ratio) |
| Sample Preparation | Simple (dissolve and inject) | More Complex (requires derivatization) | Matrix-dependent (may require extraction) |
| Instrumentation Cost | Low | Low | High |
| Analysis Speed | Moderate (~10 min)[5] | Moderate (~15 min) | Fast (~5 min)[13] |
| Expertise Required | Basic | Intermediate | Advanced |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques.
-
HPLC-UV stands out as a robust, cost-effective, and straightforward method for routine quality control applications where analyte concentrations are relatively high.
-
GC-FID , while requiring an additional derivatization step, offers an excellent alternative, particularly for identifying and quantifying volatile or semi-volatile impurities alongside the main analyte.
-
LC-MS/MS is the definitive choice for applications demanding the highest sensitivity and specificity, such as in bioanalytical studies or for the detection of trace-level impurities, ensuring the utmost safety and understanding of a drug product's profile.
By understanding the principles, validation requirements, and comparative strengths of each method presented in this guide, scientists can confidently select and implement the most appropriate analytical procedure to generate trustworthy and scientifically sound data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. bepls.com [bepls.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. ijalsr.org [ijalsr.org]
- 13. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (R)- and (S)-1-(3-Hydroxyphenyl)ethanol
This guide provides a comprehensive comparison of the enantiomers of 1-(3-hydroxyphenyl)ethanol, focusing on their stereoselective synthesis, receptor interaction, and functional activity. The distinct spatial arrangements of the (R)- and (S)-isomers dictate their biological efficacy, a critical consideration in drug development and pharmacological research.
Introduction to Stereoisomerism and Biological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus interact differently with each enantiomer. This compound, a sympathomimetic amine, serves as a classic example where the stereochemistry at the benzylic alcohol carbon dictates its interaction with adrenergic receptors and, consequently, its physiological effect. For maximum sympathomimetic activity, a drug must have a hydroxyl group at the chiral beta position in the R-configuration[1].
Synthesis and Chiral Resolution
Obtaining enantiomerically pure (R)- and (S)-1-(3-hydroxyphenyl)ethanol is paramount for a valid comparative analysis. The primary methods involve asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: This approach aims to selectively produce one enantiomer. A common method is the asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone. This can be achieved using chiral catalysts, such as those based on Ruthenium-BINAP complexes, which facilitate the stereoselective delivery of a hydride to the carbonyl group[2].
Chiral Resolution: This technique separates a 50:50 mixture of the enantiomers. One effective method is fractional crystallization using a chiral resolving agent, such as (R)-naproxen, which forms diastereomeric salts with the enantiomers of this compound that have different solubilities, allowing for their separation[3]. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, are also powerful tools for separating these enantiomers[2][4].
Caption: Workflow for obtaining enantiomerically pure (R)- and (S)-1-(3-Hydroxyphenyl)ethanol.
Comparative Analysis of Adrenergic Receptor Binding
This compound and its analogs are known to interact with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs)[5]. The binding affinity of each enantiomer to these receptors can be quantified to determine their potency.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of the (R)- and (S)-enantiomers for a specific adrenergic receptor subtype (e.g., β2-adrenergic receptor).
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Harvest the cells and homogenize them in a lysis buffer to prepare a crude membrane fraction containing the receptors.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor (either (R)- or (S)-1-(3-hydroxyphenyl)ethanol).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
| Enantiomer | Target Receptor | Ki (nM) - Hypothetical Data |
| (R)-1-(3-Hydroxyphenyl)ethanol | β2-Adrenergic Receptor | 50 |
| (S)-1-(3-Hydroxyphenyl)ethanol | β2-Adrenergic Receptor | 500 |
This table presents hypothetical data for illustrative purposes.
Based on the structure-activity relationship of sympathomimetic agents, the (R)-enantiomer is expected to have a significantly higher binding affinity (lower Ki value) for β-adrenergic receptors compared to the (S)-enantiomer[1][6].
Functional Efficacy: Downstream Signaling
Beyond binding, it is crucial to assess the functional consequence of receptor activation. For adrenergic receptors, this often involves measuring the production of the second messenger, cyclic AMP (cAMP).
Caption: Gs-coupled GPCR signaling cascade leading to cAMP production.
Experimental Protocol: cAMP Assay
This protocol measures the ability of each enantiomer to stimulate cAMP production in cells expressing the target receptor.
-
Cell Seeding: Seed HEK293 cells expressing the β2-adrenergic receptor into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the (R)- or (S)-enantiomer to the wells. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
| Enantiomer | EC50 (nM) - Hypothetical Data | Emax (% of Isoproterenol) - Hypothetical Data |
| (R)-1-(3-Hydroxyphenyl)ethanol | 100 | 95% |
| (S)-1-(3-Hydroxyphenyl)ethanol | 2500 | 60% |
This table presents hypothetical data for illustrative purposes.
The (R)-enantiomer is expected to be a more potent and efficacious agonist, with a lower EC50 and a higher Emax compared to the (S)-enantiomer.
Pharmacokinetic Considerations
The stereochemistry of a drug can also influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[10][11]. While passive processes like gastrointestinal absorption and glomerular filtration are generally not stereoselective, processes involving interactions with chiral macromolecules like enzymes and transport proteins can be[11]. For sympathomimetic amines, metabolism can be stereoselective, potentially leading to different plasma concentrations and durations of action for each enantiomer[12].
Conclusion
The efficacy of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is predicted to exhibit significantly greater affinity and functional activity at adrenergic receptors compared to its (S)-counterpart. This stereoselectivity underscores the importance of evaluating individual enantiomers in drug discovery and development. For researchers in this field, the use of enantiomerically pure compounds is essential for accurate pharmacological characterization and the development of safer, more effective therapeutics.
References
- 1. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 2. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 3. Process For Resolution Of Racemic Mixture Of 1 (3 Hydroxyphenyl) 2 [quickcompany.in]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. molbio.gu.se [molbio.gu.se]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Pharmacokinetics of non-prescription sympathomimetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics of chiral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 1-(3-Hydroxyphenyl)ethanol in Biological Assays
Introduction: The Challenge of Specificity with Phenolic Compounds
1-(3-Hydroxyphenyl)ethanol is a phenolic compound with a structure that lends itself to interactions with various biological targets. Its hydroxyl and ethyl alcohol moieties can participate in hydrogen bonding and hydrophobic interactions, which are fundamental to molecular recognition in biological systems. However, these same features can also lead to unintended binding with antibodies, receptors, or enzymes, a phenomenon known as cross-reactivity.[1][2]
Cross-reactivity is a significant concern in immunoassays, where antibodies may bind to structurally similar, non-target analytes, leading to false-positive results or an overestimation of the target analyte's concentration.[3][4] Similarly, in receptor binding and enzyme activity assays, structurally related compounds can compete with the natural ligand or substrate, resulting in inaccurate pharmacological profiling.
This guide will compare the hypothetical cross-reactivity profile of this compound with its key structural isomers and a related compound:
-
This compound (Target Analyte): The compound of interest.
-
Tyrosol (2-(4-Hydroxyphenyl)ethanol): A positional isomer with the hydroxyl group at the para position. It is a well-characterized antioxidant.[5][6]
-
1-(4-Hydroxyphenyl)ethanol: Another positional isomer, with both the hydroxyl and ethanol groups at the para position.
-
2-(3-Hydroxyphenyl)ethanol: An isomer with a different ethanol linkage point.[7]
The selection of these comparators allows for a systematic evaluation of how the position of the hydroxyl group and the structure of the ethyl alcohol side chain influence biological activity and cross-reactivity.
Comparative Analysis Across Key Biological Assays
To provide a comprehensive understanding of potential cross-reactivity, we will examine three distinct assay platforms, each with a different biological recognition principle. The following data is presented as a realistic, hypothetical scenario based on established principles of molecular interactions and published data on similar phenolic compounds.
Competitive Immunoassay (ELISA)
Competitive ELISAs are frequently used for the quantification of small molecules. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when other compounds in the sample also bind to the antibody, displacing the labeled analyte and leading to an inaccurate signal.[8]
Hypothetical Cross-Reactivity Data in a Competitive ELISA for this compound
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | 50 | 100% | |
| Tyrosol | 500 | 10% | |
| 1-(4-Hydroxyphenyl)ethanol | 250 | 20% | |
| 2-(3-Hydroxyphenyl)ethanol | 100 | 50% |
Caption: Hypothetical data illustrating the inhibitory concentration (IC50) and percent cross-reactivity of this compound and its structural analogs in a competitive ELISA. Percent cross-reactivity is calculated as (IC50 of target analyte / IC50 of comparator) x 100.
Interpretation:
The hypothetical data suggests that even minor changes in the molecular structure can significantly impact antibody recognition. The antibody is most specific for the target analyte, this compound. The positional isomers, Tyrosol and 1-(4-Hydroxyphenyl)ethanol, show considerably lower cross-reactivity, indicating that the meta-position of the hydroxyl group is a critical epitope for antibody binding. 2-(3-Hydroxyphenyl)ethanol, which shares the meta-hydroxyl position but has a different side-chain attachment, exhibits moderate cross-reactivity.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA.
Receptor Binding Assay: Estrogen Receptor Alpha (ERα)
Phenolic compounds are known to sometimes interact with nuclear receptors, such as the estrogen receptor, due to structural similarities with endogenous estradiol.[9] A competitive receptor binding assay can quantify the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand.
Hypothetical Data for ERα Competitive Binding Assay
| Compound | Relative Binding Affinity (RBA, %) |
| 17β-Estradiol (Positive Control) | 100% |
| This compound | 0.1% |
| Tyrosol | 0.05% |
| 1-(4-Hydroxyphenyl)ethanol | 0.08% |
| 2-(3-Hydroxyphenyl)ethanol | 0.12% |
Caption: Hypothetical Relative Binding Affinity (RBA) of this compound and its analogs for the Estrogen Receptor Alpha (ERα), with 17β-Estradiol as the reference compound.
Interpretation:
The hypothetical data indicates that all tested phenolic compounds have a very low binding affinity for ERα compared to the natural ligand, 17β-estradiol. This suggests a low potential for endocrine-disrupting activity through this specific receptor. The subtle differences in RBA among the isomers highlight the stringent structural requirements for high-affinity receptor binding.
Experimental Workflow: ERα Competitive Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Enzyme Inhibition Assay: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetics and food industries.[10] Many phenolic compounds are known to inhibit tyrosinase.[11] An enzyme inhibition assay measures the ability of a compound to reduce the catalytic activity of an enzyme.
Hypothetical Data for Tyrosinase Inhibition Assay
| Compound | IC50 (µM) |
| Kojic Acid (Positive Control) | 15 |
| This compound | 250 |
| Tyrosol | 150 |
| 1-(4-Hydroxyphenyl)ethanol | 200 |
| 2-(3-Hydroxyphenyl)ethanol | 220 |
Caption: Hypothetical IC50 values for the inhibition of tyrosinase by this compound and its structural analogs, with Kojic Acid as a positive control.
Interpretation:
In this hypothetical scenario, all the tested phenolic compounds show some inhibitory activity against tyrosinase, though they are less potent than the well-known inhibitor, Kojic Acid. Interestingly, Tyrosol, with its para-hydroxyl group, is the most potent inhibitor among the analogs. This suggests that the position of the hydroxyl group is a key determinant of the interaction with the enzyme's active site.
Logical Relationship: Structure and Tyrosinase Inhibition
Caption: Relationship between molecular structure and tyrosinase inhibition.
Detailed Experimental Protocols
For reproducibility and scientific integrity, detailed protocols for the discussed assays are provided below.
Protocol: Competitive ELISA for this compound
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[12]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Competition: In a separate plate, pre-incubate varying concentrations of the standards (this compound) or samples with a fixed concentration of enzyme-conjugated this compound for 1 hour at room temperature.
-
Incubation: Add 100 µL of the pre-incubated mixture to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 2) three to five times.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[14]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay
-
Preparation of Reagents: Prepare assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Prepare rat uterine cytosol containing ERα as described in established protocols.[15][16]
-
Reaction Setup: In microcentrifuge tubes, combine a fixed amount of rat uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]-E2 at 0.5-1.0 nM), and varying concentrations of the unlabeled test compounds (this compound and its analogs) or unlabeled 17β-estradiol for the standard curve.[15]
-
Incubation: Incubate the reaction mixtures overnight at 4°C to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge the tubes and discard the supernatant containing the free radiolabeled ligand.
-
Washing: Wash the HAP pellet with assay buffer to remove any remaining unbound ligand.
-
Quantification: Add scintillation cocktail to each tube containing the HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled ligand against the log concentration of the competitor. Determine the IC50 value for each compound and calculate the RBA relative to 17β-estradiol.
Protocol: Tyrosinase Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of mushroom tyrosinase (e.g., 250 U/mL in phosphate buffer, pH 6.8). Prepare a stock solution of the substrate, L-DOPA (e.g., 3.6 mM in phosphate buffer). Prepare stock solutions of the test compounds and the positive control (Kojic Acid) in DMSO.[10]
-
Assay Setup: In a 96-well plate, add 165 µL of phosphate buffer, 5 µL of the test compound solution (at various concentrations), and 20 µL of the L-DOPA substrate solution to each well.[10]
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the tyrosinase solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 15-20 minutes at 30°C using a microplate reader. The rate of dopachrome formation is indicative of enzyme activity.
-
Data Analysis: Calculate the initial velocity (V0) of the reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition versus the log concentration of the inhibitor to determine the IC50 value.
Conclusion and Best Practices
This guide illustrates the importance of evaluating the cross-reactivity of small molecules like this compound in various biological assays. The hypothetical data, grounded in established scientific principles, demonstrates that even subtle structural variations among isomers can lead to significant differences in their interaction with antibodies, receptors, and enzymes.
Key Takeaways for Researchers:
-
Anticipate Cross-Reactivity: Be aware that structurally similar compounds are likely to exhibit some degree of cross-reactivity.
-
Validate Your Assays: Thoroughly validate your assays using a panel of structurally related compounds to understand the specificity of your detection method.
-
Choose the Right Tools: Select antibodies and assay formats that are known for their high specificity. Monoclonal antibodies are generally more specific than polyclonal antibodies.[1]
-
Consider the Biological Context: The significance of cross-reactivity depends on the biological context. Low-affinity binding may be irrelevant at physiological concentrations but could be a factor at high experimental concentrations.
-
Employ Orthogonal Methods: When possible, use multiple, distinct assay formats (e.g., immunoassay and a functional assay) to confirm your findings and gain a more complete understanding of your compound's biological activity.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-hydroxyphenethyl alcohol, 13398-94-2 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Extracts from European Propolises as Potent Tyrosinase Inhibitors [mdpi.com]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. biomeda.com [biomeda.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Comparative Review of Chiral Catalysts for the Synthesis of 1-(3-Hydroxyphenyl)ethanol
Abstract
Chiral 1-(3-hydroxyphenyl)ethanol is a pivotal intermediate in the synthesis of various pharmaceuticals. Its stereoselective production is a subject of significant interest, aiming for high enantiomeric purity and process efficiency. This guide provides a comparative analysis of leading chiral catalytic systems for the asymmetric synthesis of this compound, primarily through the reduction of 3'-hydroxyacetophenone. We will delve into the mechanistic nuances, performance metrics, and operational advantages of biocatalysts and transition-metal catalysts. Detailed experimental protocols and data-driven comparisons are provided to equip researchers and process chemists with the insights needed to select the optimal catalytic strategy.
Introduction: The Significance of Chiral this compound
The enantiomers of this compound serve as crucial building blocks in the pharmaceutical industry. The precise stereochemistry of these molecules is often fundamental to the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and highly enantioselective synthetic routes is a primary objective in medicinal and process chemistry. The most common approach is the asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone. This guide will compare and contrast the primary catalytic methodologies employed for this critical transformation.
Biocatalytic Reduction: The Power of Enzymes
Biocatalysis offers an environmentally benign and highly selective approach to chiral synthesis. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are particularly well-suited for the reduction of ketones, often operating under mild aqueous conditions without the need for protecting groups on sensitive functionalities like phenols.
Mechanism of Action
Enzymatic reduction within a biocatalyst like yeast or a purified ketoreductase relies on a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), as the hydride source. The prochiral ketone, 3'-hydroxyacetophenone, binds to the enzyme's chiral active site in a specific orientation. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. The cofactor is continuously regenerated in whole-cell systems or through a secondary enzyme-substrate system (e.g., glucose/glucose dehydrogenase) in isolated enzyme setups.
Performance and Considerations
Enzymatic methods are celebrated for their exceptional enantioselectivity, often achieving >99% enantiomeric excess (e.e.). They circumvent the need for protecting the hydroxyl group on the aromatic ring, a step often required in traditional chemical synthesis to prevent side reactions. This streamlines the process, improving atom economy and reducing waste. However, challenges can include lower substrate concentrations to avoid enzyme inhibition, the need for cofactor regeneration systems, and potential difficulties in product isolation from aqueous media.
Representative Experimental Protocol: Bioreduction using Saccharomyces cerevisiae
This protocol provides a general procedure for the asymmetric reduction of 3'-hydroxyacetophenone using commercially available baker's yeast.
Materials:
-
3'-hydroxyacetophenone
-
D-Glucose (or sucrose)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Tap water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water for workup
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 10 g of D-glucose in 200 mL of warm (approx. 35-40 °C) tap water.
-
Add 5 g of active dry yeast to the glucose solution and stir gently for 30 minutes to activate the yeast.
-
Dissolve 1.0 g of 3'-hydroxyacetophenone in a minimal amount of ethanol (approx. 2-3 mL) and add it to the yeast suspension.
-
Seal the flask with a cotton plug or a fermentation lock to allow for CO₂ release while preventing contamination.
-
Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle agitation for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add Celite® to the mixture and filter through a Buchner funnel to remove the yeast cells. Wash the cell cake with deionized water.
-
Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the enantiomerically enriched alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Transition-Metal Catalysis: Precision and Efficiency
Homogeneous asymmetric catalysis using transition metals, particularly ruthenium (Ru), rhodium (Rh), and iridium (Ir), is a cornerstone of modern organic synthesis. These catalysts, when paired with chiral ligands, can achieve outstanding activity and enantioselectivity in the hydrogenation or transfer hydrogenation of ketones.
Mechanism: Asymmetric (Transfer) Hydrogenation
Ruthenium complexes featuring chiral diphosphine and diamine ligands, pioneered by Noyori and others, are highly effective for the asymmetric hydrogenation of ketones. In a typical catalytic cycle for transfer hydrogenation using isopropanol as a hydrogen source, the chiral Ru-complex first reacts with a base (e.g., KOt-Bu or KOH) and isopropanol to form a chiral ruthenium hydride species. The ketone substrate coordinates to this metal hydride. The hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state, a process known as the metal-ligand bifunctional mechanism. This concerted step is highly organized within the chiral environment of the catalyst, dictating the stereochemical outcome of the product alcohol. The oxidized catalyst is then regenerated by another molecule of isopropanol, releasing acetone as a byproduct.
dot digraph "Asymmetric_Transfer_Hydrogenation_Cycle" { graph [fontname="Arial", label="Fig. 1: Simplified Catalytic Cycle for Ru-Catalyzed ATH", labelloc=b, fontsize=12, rankdir=TB, splines=ortho, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="[Ru]-H (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Substrate Coordination\n(Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Transition State\n(Hydride Transfer)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Product Release\n([Ru]-Alkoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Catalyst Regeneration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout sub_in [label="R₂C=O", shape=plaintext, fontcolor="#EA4335"]; prod_out [label="R₂CH-OH", shape=plaintext, fontcolor="#34A853"]; h_donor_in [label="i-PrOH", shape=plaintext, fontcolor="#4285F4"]; h_acceptor_out [label="Acetone", shape=plaintext, fontcolor="#4285F4"];
// Edges A -> B [label=""]; B -> C [label=""]; C -> D [label=""]; D -> E [label=""]; E -> A [label=""];
// Input/Output Edges sub_in -> B; D -> prod_out; h_donor_in -> E; E -> h_acceptor_out; } dot
Caption: Simplified Catalytic Cycle for Ru-Catalyzed ATH
Performance Comparison of Leading Metal Catalysts
The choice of metal, chiral ligand, hydrogen source (H₂ gas or a donor like isopropanol/formic acid), and reaction conditions significantly impacts catalyst performance. Ruthenium-based catalysts are particularly well-documented for their high efficiency in reducing acetophenone derivatives.
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Conditions | Reference |
| Ru(PPh₃)₃Cl₂ / (1R,2R)-TsDPEN | Acetophenone | >95 | 95 (S) | i-PrOH, KOt-Bu, 28°C | |
| RuCl--INVALID-LINK-- | Acetophenone | 99 | 98 (R) | HCOOH:NEt₃, 28°C | |
| Ru-nanoparticles / (1S,2S)-DPEN | Acetophenone | 100 | 79.1 | i-PrOH, KOH, Ionic Liquid | |
| ADH from Rhodococcus ruber | 3'-Hydroxyacetophenone | ~95 | >99 (R) | Aqueous buffer, glucose, GDH |
This table presents representative data for the reduction of acetophenone as a model substrate, which is structurally similar to 3'-hydroxyacetophenone. Performance can vary with substrate substitutions.
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation (ATH) of 3'-hydroxyacetophenone using a well-defined Ru-catalyst.
Materials:
-
3'-hydroxyacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl--INVALID-LINK-- (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous toluene (e.g., 5 mL) and anhydrous isopropanol (e.g., 5 mL).
-
In a separate flask, dissolve 3'-hydroxyacetophenone (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Prepare a 0.1 M solution of KOt-Bu in anhydrous isopropanol. Add the required amount (e.g., 0.02 mmol, 2 mol%) to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Fig. 2: General Workflow for Catalytic Synthesis", labelloc=b, fontsize=12, rankdir=TB, splines=ortho, size="7.6,6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Setup Reaction\n(Inert Atmosphere for ATH)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Catalyst & Solvent", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Substrate\n(3'-hydroxyacetophenone)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Initiate Reaction\n(Add Base for ATH / Yeast for Bio)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reaction Monitoring\n(TLC / GC)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Workup & Product Isolation\n(Extraction / Filtration)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Purification\n(Chromatography)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Analysis\n(Chiral HPLC / GC)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Upon Completion"]; F -> G; G -> H; } dot
Caption: General Workflow for Catalytic Synthesis
Comparative Analysis and Outlook
| Feature | Biocatalysis (e.g., KREDs) | Transition-Metal Catalysis (e.g., Ru-ATH) |
| Enantioselectivity | Often Excellent (>99% e.e.) | Very Good to Excellent (90->99% e.e.) |
| Reaction Conditions | Mild (aq. buffer, 25-40°C, atm. pressure) | Mild to Moderate (organic solvent, 20-80°C) |
| Functional Group Tolerance | Excellent; no protection needed for -OH | Good; may require protection of acidic protons |
| Catalyst Source | Renewable (enzymes, microorganisms) | Noble metals (Ru, Rh, Ir) |
| Process Scalability | Well-established in industry, but can be limited by substrate/product inhibition | Highly scalable, high turnover numbers achievable |
| Environmental Impact | Generally considered "green," uses water as solvent | Requires organic solvents; metal contamination is a concern |
| Cost | Can be cost-effective, especially with whole cells | High initial cost for catalyst and ligands |
Future Outlook:
The synthesis of chiral this compound will continue to benefit from advances in both biocatalysis and organometallic chemistry. In the realm of biocatalysis, protein engineering and directed evolution are creating enzymes with broader substrate scopes, enhanced stability, and higher activity under process conditions. For transition-metal catalysis, the development of catalysts based on more abundant and less toxic earth-abundant metals (e.g., iron, manganese) is a major focus. Furthermore, the integration of these methods, such as in chemoenzymatic dynamic kinetic resolutions, offers powerful strategies to overcome the limitations of individual approaches, promising even more efficient and sustainable routes to enantiopure pharmaceuticals.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Hydroxyphenyl)ethanol
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, science-first approach to the disposal of 1-(3-Hydroxyphenyl)ethanol, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.
Hazard Profile and a Priori Considerations
Before any disposal protocol is initiated, a thorough understanding of the subject chemical's intrinsic properties is paramount. This knowledge informs every subsequent step, from the selection of Personal Protective Equipment (PPE) to the final disposal pathway. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] The German Water Hazard Class (WGK) rating of 3 signifies that it is highly hazardous to water, meaning environmental release must be strictly avoided.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | |
| Physical State | Liquid / Low Melting Solid | [3] |
| Boiling Point | 168-173 °C at 4 mmHg | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2] |
| Incompatibilities | Strong oxidizing agents | [3] |
Causality Insight: The high boiling point and flash point indicate that at ambient laboratory temperatures, this compound does not pose a significant fire risk in the same way as volatile solvents like ethanol.[4] However, its classification as an irritant is the primary driver for the stringent PPE and handling requirements outlined below. Its high water hazard potential underscores the absolute prohibition of drain disposal.[4][5]
Regulatory Framework: The Foundation of Compliance
The disposal of any laboratory chemical is governed by a multi-tiered regulatory structure. In the United States, the primary federal agencies setting the standards are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the cornerstone of hazardous waste management, establishing a "cradle-to-grave" system for tracking chemical waste.[6] Laboratories are classified as generators of hazardous waste and must adhere to specific regulations for waste identification, accumulation, and disposal.[7][8]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10] A core component of the CHP is the establishment of safe operating procedures, including protocols for waste disposal, to protect laboratory personnel from chemical hazards.[11]
Adherence to these regulations is not optional; it is a legal requirement and the basis for a safe research environment.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol provides a systematic approach to safely collecting and preparing this compound for final disposal.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the waste container, ensure appropriate PPE is worn to mitigate the risk of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[5][12]
-
Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation and Containerization
Proper segregation is arguably the most critical step in preventing dangerous chemical reactions.
-
Designated Waste Stream: this compound waste should be collected in a dedicated container labeled "Non-halogenated Organic Waste" or as specified by your institution's Environmental Health & Safety (EH&S) department.
-
Avoid Mixing: Crucially, do not mix this waste with incompatible materials, especially strong oxidizing agents. [3] Mixing incompatible waste streams can lead to violent reactions, gas generation, or fires.[13]
-
Container Selection: Use a chemically resistant container, preferably high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof screw cap.[14][15] The container must be appropriate for liquid waste.[6]
Step 3: Waste Accumulation and Labeling
All hazardous waste must be accumulated and labeled in accordance with EPA regulations.
-
Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated SAA.[15][16] This area must be under the control of laboratory personnel.
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[6][7] This is a common point of failure in regulatory inspections and is vital for preventing the release of vapors.
-
Hazardous Waste Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents. List "this compound" and any other components by their full chemical names. Avoid using abbreviations or formulas.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Scheduled Pick-up: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 12 months for SAAs), arrange for a pick-up by your institution's EH&S department or a licensed hazardous waste disposal contractor.[17][18]
-
Final Treatment: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The typical disposal method for this type of organic chemical is controlled incineration at a licensed facility, often with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small spill (<100 mL), trained laboratory personnel can typically manage the cleanup. For larger spills, or any spill you are not comfortable handling, contact your institution's emergency response team immediately.[4]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a labeled, sealable container for disposal as hazardous waste.[5][19]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from generation to disposal readiness.
Caption: Workflow for this compound Waste Management.
By integrating a deep understanding of the chemical's properties with established regulatory and safety protocols, laboratories can ensure the disposal of this compound is conducted in a manner that protects personnel, upholds institutional compliance, and preserves environmental integrity.
References
- 1. biosynth.com [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfw.edu [pfw.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. osha.gov [osha.gov]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. angenechemical.com [angenechemical.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. justrite.com [justrite.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling 1-(3-Hydroxyphenyl)ethanol: From Risk Assessment to Disposal
As researchers and developers, our work with novel compounds is foundational to scientific advancement. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, direct safety and logistical protocols for handling 1-(3-Hydroxyphenyl)ethanol, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with field-proven insights, ensuring that robust safety practices are an integral part of your experimental workflow.
Hazard Identification and Initial Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be the starting point of any handling procedure.[1][2] Understanding these hazards allows us to anticipate risks and implement appropriate controls. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is also critical to note that, according to safety data sheets, the toxicological properties of this material have not been exhaustively investigated, which necessitates a cautious approach.[1][3]
| Hazard Classification | GHS Code | Signal Word | Description |
| Skin Irritation | H315 | Warning | Causes skin irritation upon contact.[1][3][4][5] |
| Serious Eye Irritation | H319 | Warning | Causes serious, potentially damaging, eye irritation.[1][3][4][5] |
| Respiratory Irritation | H335 | Warning | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4] |
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is selected, the work environment must be engineered for safety. PPE should always be considered the last line of defense, after more reliable controls have been implemented.
-
Ventilation and Containment : All handling of this compound, especially the manipulation of its solid form, must be conducted in a well-ventilated area.[2][6] The gold standard and mandatory requirement for preventing inhalation of dust or aerosols is a certified chemical fume hood.[4][5] This provides critical containment, pulling airborne particles away from the user's breathing zone.
-
Emergency Preparedness : The immediate accessibility of safety showers and eyewash stations is non-negotiable.[3][4][5] These facilities are crucial for immediate decontamination in the event of accidental skin or eye contact. Ensure they are tested regularly and the pathways to them are unobstructed.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The core principle is to establish a complete barrier between you and the chemical.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1][3][4]
-
Minimum Requirement : At all times when in the laboratory where this chemical is present, wear chemical safety goggles that conform to OSHA standards.[3][7] Standard safety glasses with side shields do not provide an adequate seal against dust and splashes.[8]
-
High-Risk Operations : For procedures involving a significant splash risk (e.g., transferring large quantities of solutions, heating), a face shield must be worn in addition to safety goggles to protect the entire face.[7][8]
Skin and Body Protection
This chemical is known to cause skin irritation, and repeated exposure should be avoided.[1][3][4][5]
-
Gloves : Wear compatible, chemical-resistant gloves to prevent any skin contact.[3] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart, but thicker materials like butyl rubber or neoprene generally offer greater protection.[7] Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin.[4]
-
Lab Coat : A standard laboratory coat is mandatory to protect street clothes and underlying skin. For tasks with a higher risk of splashes or dust generation, consider a gown with long cuffs that can be tucked under your gloves for seamless protection.[8]
Respiratory Protection
Inhalation of this compound dust or aerosols may cause respiratory irritation.[1][2][3][4]
-
Standard Handling : When working within a certified chemical fume hood, additional respiratory protection is typically not required as the engineering control contains the hazard.
-
Outside of a Fume Hood : In the rare event that this compound must be handled outside of a fume hood (e.g., during a large spill cleanup), respiratory protection is essential. A NIOSH-approved respirator, such as an N95 mask, can provide protection against particulates.[3][8] For significant aerosol generation or spill scenarios, a respirator with a chemical cartridge may be necessary.[8] All personnel required to wear respirators must be properly fit-tested and trained.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (in fume hood) | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not required |
| Preparing Solutions (in fume hood) | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not required |
| Large Scale Reaction (>1L) | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat/Gown | Work in fume hood |
| Cleaning a Small Spill | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | N95 Respirator (if dusty) |
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Weighing and Transfer :
-
Post-Handling : After handling, wipe down the spatula and work surface with an appropriate solvent. Wash your hands thoroughly with soap and water, even after removing gloves.[3][5] Contaminated clothing should be removed and laundered before reuse.[3]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection : Collect all waste materials containing this compound in designated, closed, and properly labeled containers.[2][3][5]
-
Classification : As a chemical waste generator, you must determine if the waste is classified as hazardous under local, regional, and national regulations.[5][9]
-
Environmental Precaution : Do not allow the chemical or its waste to enter drains, soil, or surface water.[3][9]
-
Final Disposal : Arrange for disposal through a licensed waste management company. Ensure all procedures comply with institutional and governmental regulations.[3][9][10]
Caption: Workflow for Safe Handling of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. pppmag.com [pppmag.com]
- 9. aksci.com [aksci.com]
- 10. 3-HYDROXYPHENETHYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
